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Foundational

An In-depth Technical Guide to the Chemical Properties of 1-Fluoro-3-azabicyclo[3.1.0]hexane

For Researchers, Scientists, and Drug Development Professionals Introduction: A Fluorinated Scaffold Poised for Innovation The 3-azabicyclo[3.1.0]hexane framework is a cornerstone in modern medicinal chemistry, serving a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Fluorinated Scaffold Poised for Innovation

The 3-azabicyclo[3.1.0]hexane framework is a cornerstone in modern medicinal chemistry, serving as a rigid and conformationally constrained scaffold in a variety of biologically active molecules. Its unique three-dimensional structure allows for precise orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. The introduction of fluorine, an element with profound effects on molecular properties, into this privileged scaffold at the 1-position creates 1-Fluoro-3-azabicyclo[3.1.0]hexane, a molecule with significant potential for the development of novel therapeutics.

This technical guide provides a comprehensive overview of the chemical properties of 1-Fluoro-3-azabicyclo[3.1.0]hexane (CAS Number: 1781296-88-5, Molecular Formula: C₅H₈FN, Molecular Weight: 101.12 g/mol ). While this specific molecule is not extensively documented in the scientific literature, this guide synthesizes information from analogous structures and fundamental chemical principles to provide a detailed projection of its synthesis, physicochemical properties, reactivity, and potential applications.

Molecular Structure and Conformational Analysis

The 3-azabicyclo[3.1.0]hexane core consists of a pyrrolidine ring fused with a cyclopropane ring. This fusion results in a rigid, boat-like conformation for the five-membered ring. The bridgehead fluorine atom in 1-Fluoro-3-azabicyclo[3.1.0]hexane is expected to have a significant impact on the local geometry and electronic properties of the molecule without drastically altering the overall rigid conformation.

Caption: Ball-and-stick model of 1-Fluoro-3-azabicyclo[3.1.0]hexane.

The introduction of a highly electronegative fluorine atom at a bridgehead position is anticipated to shorten the adjacent C-C and C-N bonds and influence the overall dipole moment of the molecule. Computational studies on the parent bicyclo[3.1.0]hexane have shown the boat conformation to be the most stable, and this is expected to hold true for the fluorinated analog.

Plausible Synthetic Strategies

Proposed Synthetic Workflow

G cluster_0 Synthetic Approaches to 1-Fluoro-3-azabicyclo[3.1.0]hexane A 3-Azabicyclo[3.1.0]hexane Precursor B Electrophilic Fluorination (e.g., Selectfluor®) A->B Route 1 C 1-Fluoro-3-azabicyclo[3.1.0]hexane B->C D 1-Hydroxy-3-azabicyclo[3.1.0]hexane E Nucleophilic Fluorination (e.g., DAST) D->E Route 2 E->C

Caption: Potential synthetic routes to 1-Fluoro-3-azabicyclo[3.1.0]hexane.

Experimental Protocol: Route 1 - Electrophilic Fluorination

This approach involves the late-stage fluorination of a suitable 3-azabicyclo[3.1.0]hexane precursor.

Step 1: Synthesis of a Protected 3-Azabicyclo[3.1.0]hexane Precursor A common route to the core structure is the cyclopropanation of a protected 3-pyrroline. For instance, the Kulinkovich–de Meijere reaction can be employed for this transformation[1].

Step 2: Electrophilic Fluorination The protected 3-azabicyclo[3.1.0]hexane can then be subjected to electrophilic fluorination. Reagents such as Selectfluor® are commonly used for the fluorination of electron-rich centers[2][3].

  • Dissolve the N-protected 3-azabicyclo[3.1.0]hexane in an appropriate aprotic solvent (e.g., acetonitrile).

  • Add a stoichiometric amount of an electrophilic fluorinating agent (e.g., Selectfluor®).

  • Stir the reaction mixture at room temperature, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction and purify the product by column chromatography.

  • If necessary, remove the protecting group under appropriate conditions to yield 1-Fluoro-3-azabicyclo[3.1.0]hexane.

Causality Behind Experimental Choices: The use of a protecting group on the nitrogen is crucial to prevent side reactions during fluorination. The choice of an electrophilic fluorinating agent is dictated by its reactivity and selectivity for the desired C-H bond.

Predicted Physicochemical and Spectroscopic Properties

The introduction of a fluorine atom is expected to significantly modulate the physicochemical properties of the 3-azabicyclo[3.1.0]hexane scaffold.

PropertyPredicted Value/Characteristic
Molecular Formula C₅H₈FN
Molecular Weight 101.12 g/mol
pKa (of conjugate acid) 7.5 - 8.5
logP 0.5 - 1.5
Appearance Likely a colorless oil or low-melting solid
Solubility Expected to be soluble in organic solvents

Note: pKa and logP values are estimations based on the parent scaffold and the known effects of fluorination.

Spectroscopic Characterization (Predicted)
  • ¹H NMR: The proton spectrum is expected to be complex due to the rigid bicyclic structure. Protons on the carbon bearing the fluorine will likely appear as a doublet of doublets with a large geminal H-F coupling constant. Other protons on the bicyclic core will show complex splitting patterns due to restricted rotation.

  • ¹³C NMR: The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant (¹JCF), typically in the range of 180-250 Hz. Other carbons in the vicinity will show smaller two- and three-bond C-F couplings.

  • ¹⁹F NMR: A single resonance is expected, with its chemical shift being characteristic of a fluorine atom attached to a saturated carbocycle.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1000-1100 cm⁻¹ is anticipated, corresponding to the C-F stretching vibration. Other characteristic peaks would include C-H and N-H (if unprotected) stretching and bending vibrations.

  • Mass Spectrometry (MS): The molecular ion peak (M+) at m/z 101 would be expected. Fragmentation patterns would likely involve the loss of HF and cleavage of the bicyclic ring system.

Chemical Reactivity and Stability

The presence of the fluorine atom is predicted to have a pronounced effect on the reactivity of the 3-azabicyclo[3.1.0]hexane system.

  • Basicity of the Nitrogen Atom: The highly electronegative fluorine atom will exert a strong electron-withdrawing inductive effect, which is expected to decrease the basicity of the tertiary amine compared to the non-fluorinated parent compound. This modulation of pKa can be a critical parameter in drug design for optimizing pharmacokinetic properties.

  • Stability of the Bicyclic Core: The 3-azabicyclo[3.1.0]hexane scaffold is inherently strained. The C-F bond is exceptionally strong, which should enhance the thermal and metabolic stability of the molecule. The reactivity at the bridgehead position is a subject of interest, as reactions at such positions in bicyclic systems can be sterically hindered[4].

  • Reactions at the Nitrogen: The nitrogen atom remains a nucleophilic center and can undergo reactions such as alkylation, acylation, and salt formation, although its reactivity may be attenuated by the fluorine substituent.

Applications in Medicinal Chemistry and Drug Discovery

The 3-azabicyclo[3.1.0]hexane scaffold is a key component in several therapeutic agents and clinical candidates, including those targeting opioid receptors and exhibiting antibacterial or antitumor activity. The introduction of fluorine can be a powerful strategy to enhance the drug-like properties of these molecules.

cluster_0 Role of Fluorination in Drug Design A 3-Azabicyclo[3.1.0]hexane Core B Introduction of Fluorine A->B C Improved Metabolic Stability B->C D Modulated pKa and Lipophilicity B->D E Enhanced Binding Affinity B->E F Novel Therapeutic Candidates C->F D->F E->F

Caption: Impact of fluorination on the drug-like properties of the 3-azabicyclo[3.1.0]hexane scaffold.

  • Metabolic Stability: The replacement of a hydrogen atom with a fluorine atom at a metabolically labile position can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the half-life of a drug candidate[5].

  • Tuning Physicochemical Properties: Fluorination can lower the pKa of nearby basic groups and increase the lipophilicity (logP) of a molecule. These modifications are crucial for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.

  • Conformational Control and Binding: The rigid nature of the 3-azabicyclo[3.1.0]hexane scaffold, combined with the conformational effects of fluorine, can pre-organize a molecule into a bioactive conformation, leading to improved binding affinity for its target protein.

Given these advantages, 1-Fluoro-3-azabicyclo[3.1.0]hexane represents a highly valuable and versatile building block for the synthesis of new chemical entities with potentially superior pharmacological profiles.

Conclusion

1-Fluoro-3-azabicyclo[3.1.0]hexane is a fascinating molecule that combines the desirable structural features of a rigid bicyclic amine with the property-modulating effects of fluorine. While detailed experimental data on this specific compound is sparse, this guide provides a robust framework for understanding its chemical properties based on established principles and data from related structures. The proposed synthetic strategies offer a starting point for its preparation, and the predicted physicochemical and spectroscopic properties provide a basis for its characterization. The profound influence of fluorine on metabolic stability, pKa, and conformation makes 1-Fluoro-3-azabicyclo[3.1.0]hexane a highly promising scaffold for the development of next-generation therapeutics. Further experimental investigation into this molecule is warranted and is likely to uncover novel and valuable applications in drug discovery and beyond.

References

  • Practical Synthesis of a 6-Triazolylazabicyclo[3.1.0]hexane. Organic Process Research & Development. [Link]

  • Ring-opening fluorination of bicyclic azaarenes. Chemical Science. [Link]

  • Effects of Bridgehead Substitution on Structure and Reactivity of the 7-Norbornyl Cation. Journal of the American Chemical Society. [Link]

  • Multigram Synthesis of Heterabicyclo[n.1.0]alkan‐1‐yl Trifluoroborates. European Journal of Organic Chemistry. [Link]

  • Ring-Opening Fluorination of Bicyclic Azaarenes. ChemRxiv. [Link]

  • The Chemistry of Short-Lived α-Fluorocarbocations. The Journal of Organic Chemistry. [Link]

  • α,β-Desaturation and Formal β-C(sp3)–H Fluorination of N-Substituted Amines: A Late-Stage Functionalization Strategy Enabled by Electrochemistry. Journal of the American Chemical Society. [Link]

  • Kinetics of Electrophilic Fluorinations of Enamines and Carbanions: Comparison of the Fluorinating Power of N–F Reagents. Journal of the American Chemical Society. [Link]

  • Synthesis of 3-azabicyclo[3.1.0]hexanes. A review. ResearchGate. [Link]

  • Novel Synthesis of 3-Azabicyclo[3.1.0]hexanes by Unusual Palladium(0)-Catalyzed Cyclopropanation of Allenenes. Organic Letters. [Link]

  • Cycloisomerization of 7-En-2-yn-1-ones to Bicyclo[3.1.0]hexanes Using Electrophilic Fluorination or Chlorination Agents. The Journal of Organic Chemistry. [Link]

  • Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry. [Link]

  • Fluoro-bicyclo[1.1.1]pentanes. ChemRxiv. [Link]

  • Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journals. [Link]

  • 6,6-Difluorobicyclo[3.1.0]hexane as a Rigidified 4,4-Difluorocyclohexane Mimetic: Multigram Synthesis, Physicochemical Characterization, and Incorporation into Maraviroc Analogs. ResearchGate. [Link]

  • Synthesis of bridgehead fluorides by fluorodeiodination. The Journal of Organic Chemistry. [Link]

  • Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry. [Link]

  • The Reactivity of α‐Fluorinated Mono‐ and Diketones Uncovers their Potential as Electrophilic Warheads for Reversible Covalent Drugs. Chemistry – A European Journal. [Link]

  • Fluorinated ligands and their effects on physical properties and chemical reactivity. Dalton Transactions. [Link]

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Exploratory

A Comprehensive Guide to the Structural Elucidation of 1-Fluoro-3-azabicyclo[3.1.0]hexane

Abstract The 3-azabicyclo[3.1.0]hexane scaffold is a key structural motif in medicinal chemistry, appearing in molecules with a range of biological activities.[1][2] The introduction of a fluorine atom can significantly...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 3-azabicyclo[3.1.0]hexane scaffold is a key structural motif in medicinal chemistry, appearing in molecules with a range of biological activities.[1][2] The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as basicity and lipophilicity, making fluorinated analogues like 1-fluoro-3-azabicyclo[3.1.0]hexane (CAS: 1781296-88-5)[3] compounds of significant interest in drug discovery.[4] This guide provides an in-depth, systematic approach to the complete structural elucidation of this novel fluorinated bicyclic amine. We will detail the integrated application of modern spectroscopic and analytical techniques, including Mass Spectrometry, Infrared Spectroscopy, multinuclear and multidimensional Nuclear Magnetic Resonance, and Single-Crystal X-ray Crystallography. Furthermore, we will explore the pivotal role of computational chemistry in predicting spectroscopic properties and corroborating experimental findings. This document is intended for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.

Introduction: The Significance of Fluorinated Bicyclic Amines

The rigid, three-dimensional structure of the 3-azabicyclo[3.1.0]hexane system provides a unique framework for the spatial presentation of pharmacophoric elements. Derivatives of this scaffold have been investigated for their potential as antagonists of morphine-induced antinociception and as opioid receptor antagonists.[1] Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, make it a valuable element in drug design.[4] The strategic incorporation of fluorine can influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[5]

The precise characterization of a novel fluorinated compound like 1-fluoro-3-azabicyclo[3.1.0]hexane is paramount. Its structure, including its stereochemistry, will dictate its biological activity and properties. This guide, therefore, presents a comprehensive workflow for the unambiguous determination of its molecular structure.

Initial Characterization: Mass Spectrometry and Infrared Spectroscopy

The first step in the analysis of a newly synthesized compound is to confirm its molecular weight and identify its key functional groups.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a molecule. For a volatile amine like 1-fluoro-3-azabicyclo[3.1.0]hexane, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.

Expected Molecular Ion: The molecular formula for 1-fluoro-3-azabicyclo[3.1.0]hexane is C₅H₈FN.[3] The expected monoisotopic mass is 101.0641 g/mol . A high-resolution mass spectrometer (HRMS) should be used to confirm the elemental composition.

Fragmentation Pattern: Aliphatic amines often undergo α-cleavage, where the bond adjacent to the nitrogen atom is broken.[6] For cyclic amines, a characteristic peak at m/z 30, corresponding to the [CH₂=NH₂]⁺ ion, is often observed.[7]

Experimental Protocol: GC-MS Analysis of a Volatile Amine

Due to the basic and polar nature of amines, which can lead to poor peak shape and interaction with the GC column, a specialized column is recommended.[8][9]

  • Column Selection: Utilize a column specifically designed for volatile amines, such as an Rtx-Volatile Amine column.[9]

  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable volatile solvent like dichloromethane or methanol.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

    • Transfer Line Temperature: 280 °C

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 30-200.

    • Ion Source Temperature: 230 °C.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Absorptions:

Functional GroupExpected Wavenumber (cm⁻¹)Description
N-H Stretch3300-3500 (secondary amine)A weak to medium, sharp peak.
C-H Stretch2850-3000 (alkane)Strong, sharp peaks.
C-N Stretch1020-1250Medium intensity peak.
C-F Stretch1000-1400A strong, characteristic absorption.

Unraveling the Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. For 1-fluoro-3-azabicyclo[3.1.0]hexane, a combination of ¹H, ¹³C, ¹⁹F, and 2D NMR experiments will be necessary.

Predicted NMR Data

Based on known chemical shifts for similar structures, the following are the expected NMR data for 1-fluoro-3-azabicyclo[3.1.0]hexane.

Table of Predicted ¹H NMR Chemical Shifts and Coupling Constants:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityExpected Coupling Constants (J, Hz)
H2, H42.8 - 3.5mJ(H,H), J(H,F)
H5, H60.5 - 1.5mJ(H,H), J(H,F)
NH1.5 - 2.5br s

Table of Predicted ¹³C NMR Chemical Shifts:

CarbonPredicted Chemical Shift (δ, ppm)
C180 - 100 (doublet due to C-F coupling)
C2, C440 - 60
C5, C615 - 35

¹⁹F NMR: The ¹⁹F NMR spectrum is expected to show a single resonance, likely in the range of -170 to -220 ppm relative to CFCl₃, which is typical for fluorine attached to a saturated carbon.[10] The signal will be a complex multiplet due to coupling with neighboring protons.

Experimental Protocols for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O, depending on solubility) in a 5 mm NMR tube.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

  • ¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • ¹⁹F NMR: Acquire a standard one-dimensional fluorine spectrum.

  • 2D NMR: [1][11][12]

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons. This will be crucial for confirming the connectivity of the bicyclic system.

Structure Elucidation Workflow using NMR

Caption: Workflow for NMR-based structure elucidation.

Definitive 3D Structure: Single-Crystal X-ray Crystallography

While NMR provides the connectivity of the molecule, single-crystal X-ray crystallography gives the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and stereochemistry.[13][14]

Experimental Protocol: Growing Single Crystals

Obtaining high-quality single crystals is often the most challenging step.[5][15][16][17]

  • Purification: The compound must be of high purity. Recrystallization or sublimation may be necessary.

  • Solvent Selection: Choose a solvent or solvent system in which the compound is moderately soluble.

  • Crystallization Methods:

    • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly over several days.

    • Vapor Diffusion: Place a solution of the compound in a small, open vial inside a larger, sealed container with a more volatile anti-solvent. The anti-solvent will slowly diffuse into the solution, causing the compound to crystallize.

    • Cooling: Slowly cool a saturated solution of the compound.

  • Crystal Mounting and Data Collection: Once suitable crystals are obtained, they are mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected and analyzed to solve the crystal structure.

Corroboration and Deeper Insight: Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), are invaluable for corroborating experimental findings and providing deeper insights into the molecule's electronic structure and properties.[18]

Geometry Optimization

A DFT calculation can be used to find the lowest energy conformation of the molecule. This can be compared with the structure obtained from X-ray crystallography.

Prediction of NMR Chemical Shifts

DFT calculations can accurately predict NMR chemical shifts, especially for ¹⁹F.[6][19][20][21] This is particularly useful for assigning signals in complex spectra and for confirming the proposed structure.

Computational Protocol: DFT-based NMR Prediction
  • Software: Use a quantum chemistry software package such as Gaussian or ORCA.

  • Method:

    • Geometry Optimization: Optimize the geometry of the molecule using a functional like B3LYP with a basis set such as 6-31G(d).[7]

    • NMR Calculation: Perform a GIAO (Gauge-Including Atomic Orbital) NMR calculation on the optimized geometry using a functional like ωB97XD and a basis set such as aug-cc-pVDZ for good accuracy in predicting ¹⁹F chemical shifts.[19]

  • Analysis: The calculated shielding tensors are converted to chemical shifts and compared with the experimental data.

Logical Framework for Structure Elucidation

Structure_Elucidation_Framework Synthesis Synthesis Purified Compound Initial_Analysis Initial Analysis Molecular Formula (HRMS) Functional Groups (IR) Synthesis:f1->Initial_Analysis:f0 Xray X-ray Crystallography Single Crystal Growth Data Collection & Refinement Synthesis:f1->Xray:f0 If crystals can be grown NMR_Analysis NMR Spectroscopy 1D: ¹H, ¹³C, ¹⁹F 2D: COSY, HSQC, HMBC Initial_Analysis:f0->NMR_Analysis:f0 Structure_Hypothesis Structure Hypothesis Connectivity & Relative Stereochemistry NMR_Analysis:f0->Structure_Hypothesis:f0 Computational Computational Chemistry DFT Geometry Optimization NMR Shift Prediction Computational:f0->NMR_Analysis:f0 Aids assignment Final_Structure Confirmed Structure Unambiguous 3D Structure Xray:f0->Final_Structure:f0 Structure_Hypothesis:f0->Computational:f0 Corroboration Structure_Hypothesis:f0->Xray:f0 Confirms hypothesis Structure_Hypothesis:f0->Final_Structure:f0 If X-ray not possible, this is the proposed structure

Caption: Integrated workflow for structure elucidation.

Conclusion

The structural elucidation of 1-fluoro-3-azabicyclo[3.1.0]hexane requires a multi-faceted analytical approach. By systematically applying mass spectrometry, IR spectroscopy, a suite of NMR techniques, and, ideally, single-crystal X-ray crystallography, a complete and unambiguous picture of the molecule's structure can be obtained. Computational chemistry serves as a powerful complementary tool for confirming experimental results and providing deeper insight. The methodologies outlined in this guide provide a robust framework for the characterization of this and other novel fluorinated small molecules, ensuring the scientific integrity of subsequent research and development efforts.

References

  • BenchChem. (n.d.). Application Notes and Protocols for GC-MS Analysis of Secondary Amines.
  • Beilstein J. Org. Chem. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry.
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  • Simpson, A. J., et al. (2024, November 15). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 50.
  • Supplementary Information Cycloisomerization of 7-En-2-yn-1-ones to Bicyclo[3.1.
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  • LabRulez GCMS. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC.
  • The Royal Society of Chemistry. (n.d.).
  • Restek. (2020, October 28). Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column.
  • Chromatography Forum. (2011, February 25). Amines by GC-MS.
  • Chemistry. (n.d.). Basic 1D and 2D Experiments.
  • RSC Publishing. (n.d.). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds.
  • PMC. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds.
  • IntechOpen. (2019, December 5). New Advances in Fast Methods of 2D NMR Experiments.
  • PMC. (n.d.). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals.
  • PMC. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide.
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  • PMC. (n.d.). (1S,5R)-1-(4-Fluorophenyl)-3-azoniabicyclo[3.1.0]hexane chloride.
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  • AA Blocks. (n.d.). 1781296-88-5 | 1-fluoro-3-azabicyclo[3.1.0]hexane.
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Foundational

1-Fluoro-3-azabicyclo[3.1.0]hexane: A Technical Guide for Advanced Drug Discovery

This in-depth technical guide provides a comprehensive overview of 1-Fluoro-3-azabicyclo[3.1.0]hexane (CAS Number: 1781296-88-5), a novel fluorinated bicyclic amine with significant potential in medicinal chemistry and d...

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive overview of 1-Fluoro-3-azabicyclo[3.1.0]hexane (CAS Number: 1781296-88-5), a novel fluorinated bicyclic amine with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical properties, proposed synthesis, and potential applications, all grounded in established scientific principles.

Introduction: The Strategic Advantage of Fluorinated Bicyclic Scaffolds

The 3-azabicyclo[3.1.0]hexane framework is a conformationally rigid scaffold that has garnered considerable attention in drug discovery. Its unique three-dimensional structure allows for precise orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[1][2] Compounds incorporating this moiety have shown promise as dipeptidyl peptidase-IV (DPP-IV) inhibitors, opioid receptor antagonists, and broad-spectrum antibacterials.[1][3][4]

The introduction of a fluorine atom to this privileged scaffold at the 1-position is a strategic modification. Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's physicochemical and pharmacokinetic properties.[5] Judicious incorporation of fluorine can modulate pKa, improve metabolic stability, enhance membrane permeability, and increase binding affinity.[5] Therefore, 1-Fluoro-3-azabicyclo[3.1.0]hexane represents a valuable building block for the synthesis of next-generation therapeutics with potentially improved efficacy and safety profiles.

Physicochemical Properties and Structural Features

While extensive experimental data for 1-Fluoro-3-azabicyclo[3.1.0]hexane is not widely available in the public domain, its key properties can be inferred from its structure and data provided by chemical suppliers.[6]

PropertyValueSource
CAS Number 1781296-88-5[6]
Molecular Formula C5H8FN[6]
Molecular Weight 101.12 g/mol [6]
SMILES FC12CNCC1C2[6]
Appearance Expected to be a liquid or low-melting solidInferred
Solubility Expected to be soluble in organic solvents like dichloromethane, methanol, and DMSOInferred

The structure of 1-Fluoro-3-azabicyclo[3.1.0]hexane features a fused cyclopropane and pyrrolidine ring system. The fluorine atom is situated at a bridgehead carbon, a position that is expected to impart significant electronic and conformational effects on the molecule.

Proposed Synthetic Strategies

Detailed, peer-reviewed synthesis protocols for 1-Fluoro-3-azabicyclo[3.1.0]hexane are not currently published. However, based on established methodologies for the synthesis of related fluorinated and non-fluorinated azabicyclic compounds, several plausible synthetic routes can be proposed.

Strategy 1: Late-Stage Fluorination of a 3-Azabicyclo[3.1.0]hexane Precursor

This approach involves the synthesis of a suitable 3-azabicyclo[3.1.0]hexane derivative followed by the introduction of the fluorine atom. Electrophilic fluorinating reagents are commonly employed for such transformations.[7]

Proposed Reaction Scheme:

Late-Stage_Fluorination Precursor 3-Azabicyclo[3.1.0]hexan-1-ol Product 1-Fluoro-3-azabicyclo[3.1.0]hexane Precursor->Product Fluorination Fluorinating_Agent Electrophilic Fluorinating Agent (e.g., Selectfluor®) Fluorinating_Agent->Product

Figure 1: Proposed late-stage fluorination approach.

Hypothetical Experimental Protocol:

  • Precursor Synthesis: Synthesize 3-azabicyclo[3.1.0]hexan-1-ol from a suitable starting material, such as a β-amino acid derivative, via a titanium-mediated cyclopropanation.[8]

  • Fluorination: To a solution of 3-azabicyclo[3.1.0]hexan-1-ol (1.0 eq) in an anhydrous aprotic solvent (e.g., acetonitrile) under an inert atmosphere, add an electrophilic fluorinating agent such as Selectfluor® (1.1 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 1-Fluoro-3-azabicyclo[3.1.0]hexane.

Causality Behind Experimental Choices:

  • Electrophilic Fluorinating Agent: Selectfluor® is a widely used, commercially available, and relatively safe electrophilic fluorinating agent suitable for a variety of substrates.[7]

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can consume the fluorinating agent and lead to side products.

  • Inert Atmosphere: An inert atmosphere (e.g., nitrogen or argon) prevents oxidation of the starting material and reagents.

Strategy 2: Ring-Opening Fluorination of a Bicyclic Precursor

This strategy involves the synthesis of a strained bicyclic precursor that can undergo a ring-opening reaction with a fluoride source.[9]

Proposed Reaction Scheme:

Ring_Opening_Fluorination Bicyclic_Precursor Strained Bicyclic Azaarene Product 1-Fluoro-3-azabicyclo[3.1.0]hexane Bicyclic_Precursor->Product Ring-Opening Fluorination Fluoride_Source Fluoride Source (e.g., AgF) Fluoride_Source->Product

Figure 2: Proposed ring-opening fluorination approach.

Hypothetical Experimental Protocol:

  • Precursor Synthesis: Synthesize a suitable strained bicyclic azaarene precursor. The specific structure of this precursor would need to be designed to yield the desired 3-azabicyclo[3.1.0]hexane core upon ring opening.

  • Ring-Opening Fluorination: Treat the bicyclic precursor (1.0 eq) with a fluoride source, such as silver fluoride (AgF), in a suitable solvent. The reaction conditions (temperature, solvent) will depend on the reactivity of the precursor.

  • Reaction Monitoring and Work-up: Monitor the reaction by an appropriate analytical technique (TLC, GC-MS, or LC-MS). Upon completion, filter the reaction mixture to remove any insoluble silver salts. The filtrate is then concentrated, and the residue is purified by column chromatography.

Causality Behind Experimental Choices:

  • Fluoride Source: Silver fluoride is a common reagent for fluorination reactions and can be effective in ring-opening processes.[10] Other fluoride sources, such as potassium fluoride with a phase-transfer catalyst, could also be explored.

  • Strained Precursor: The strain in the bicyclic precursor provides the driving force for the ring-opening reaction.

Potential Applications in Drug Discovery

The unique structural and electronic properties of 1-Fluoro-3-azabicyclo[3.1.0]hexane make it a highly attractive building block for the design of novel therapeutic agents.

As a Bioisosteric Replacement

The fluorinated azabicyclic core can serve as a bioisostere for other cyclic amines, such as piperidines or pyrrolidines, which are prevalent in many drug molecules. The conformational rigidity of the bicyclic system can lead to improved target selectivity and reduced off-target effects.[2]

Modulation of Physicochemical Properties

The introduction of the fluorine atom can be used to fine-tune the lipophilicity and basicity of the nitrogen atom in the 3-azabicyclo[3.1.0]hexane core. This modulation is critical for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties.[5]

Development of Novel Enzyme Inhibitors and Receptor Ligands

Given the established biological activities of various 3-azabicyclo[3.1.0]hexane derivatives, the fluorinated analog is a promising scaffold for the development of novel inhibitors for enzymes like DPP-IV or ligands for G-protein coupled receptors (GPCRs).[1][4]

Conclusion

1-Fluoro-3-azabicyclo[3.1.0]hexane is a promising, yet underexplored, building block for medicinal chemistry. While detailed experimental data is currently limited, this guide provides a solid foundation for its synthesis and application based on established chemical principles and literature precedents for related compounds. The proposed synthetic strategies offer viable starting points for researchers to access this valuable compound. Its unique structural features and the beneficial effects of fluorine incorporation position 1-Fluoro-3-azabicyclo[3.1.0]hexane as a key component for the development of innovative therapeutics with enhanced pharmacological profiles. Further research into the synthesis and biological evaluation of derivatives of this novel scaffold is highly encouraged.

References

Sources

Exploratory

The Physicochemical and Synthetic Profiling of 1-Fluoro-3-azabicyclo[3.1.0]hexane: A Privileged Scaffold in Modern Drug Discovery

Executive Summary In contemporary medicinal chemistry, the strategic deployment of conformationally restricted, fluorinated bioisosteres is a fundamental tactic for rescuing stalled drug candidates. 1-Fluoro-3-azabicyclo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the strategic deployment of conformationally restricted, fluorinated bioisosteres is a fundamental tactic for rescuing stalled drug candidates. 1-Fluoro-3-azabicyclo[3.1.0]hexane represents a masterclass in this paradigm. By fusing a cyclopropane ring onto a pyrrolidine core and installing a highly electronegative fluorine atom at the bridgehead position, researchers can simultaneously lock the amine into a bioactive conformation and finely tune its physicochemical profile. This technical guide details the structural properties, synthetic methodologies, and pharmacological utility of this specialized building block.

Physicochemical Profiling and Structural Dynamics

The utility of 1-fluoro-3-azabicyclo[3.1.0]hexane stems from its unique electronic and steric topology. The introduction of the bridgehead fluorine exerts a profound inductive electron-withdrawing effect (-I) on the pyrrolidine nitrogen. While unsubstituted pyrrolidine is highly basic (pKa ~11.2) and exists almost entirely in the protonated state at physiological pH (7.4), the 1-fluoro substitution depresses the pKa by approximately 1.5 to 2.0 units.

This precise pKa modulation increases the fraction of the unionized species in systemic circulation, dramatically enhancing passive membrane permeability and oral bioavailability without sacrificing target affinity[1]. Furthermore, the cyclopropyl fusion sterically shields adjacent carbon centers, mitigating CYP450-mediated alpha-oxidation and extending the metabolic half-life of the parent drug.

Table 1: Quantitative Physicochemical Data

Property1-Fluoro-3-azabicyclo[3.1.0]hexane (Free Base)1-Fluoro-3-azabicyclo[3.1.0]hexane HCl (Salt)
CAS Number 2[2]3[3]
Molecular Formula C₅H₈FNC₅H₉ClFN
Molecular Weight 101.12 g/mol 137.58 g/mol
SMILES FC12CNCC1C2FC12CNCC1C2.[H]Cl
Physical State Pale liquidWhite to off-white solid
Topological Polar Surface Area 12.0 Ų12.0 Ų (excluding counterion)

Synthetic Methodology: Deoxofluorination of Bridgehead Alcohols

Synthesizing bridgehead-fluorinated bicyclic systems is notoriously challenging due to the inherent strain of the cyclopropane ring and the resistance of bridgehead carbons to standard Sₙ2 displacement. A highly reliable, self-validating protocol involves the deoxofluorination of the commercially available precursor, 4[4], using Diethylaminosulfur trifluoride (DAST)[5].

Step-by-Step Protocol: Synthesis of 1-Fluoro-3-azabicyclo[3.1.0]hexane Hydrochloride

Step 1: Deoxofluorination (Bridgehead Activation)

  • Procedure: Dissolve 1.0 equivalent of tert-butyl 1-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Add 1.5 equivalents of DAST dropwise.

  • Causality & Mechanism: DAST is specifically chosen because it activates the tertiary bridgehead alcohol into a highly reactive alkoxyaminosulfur difluoride intermediate[5]. Because standard backside Sₙ2 attack is geometrically impossible at a bridgehead, the reaction proceeds via a tight ion-pair (Sₙ1-like) mechanism. Maintaining strict cryogenic temperatures (-78 °C) is critical; it prevents the highly strained cyclopropyl carbocation from undergoing ring-opening rearrangements, ensuring the fluoride anion collapses onto the bridgehead carbon with high fidelity[6].

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ at -78 °C before warming to room temperature. Extract with DCM, dry over MgSO₄, and concentrate to yield the Boc-protected fluorinated intermediate.

Step 2: Boc Deprotection and Salt Formation

  • Procedure: Dissolve the crude intermediate in minimal anhydrous 1,4-dioxane. Add 10 equivalents of 4M HCl in dioxane. Stir at room temperature for 2 hours.

  • Causality & Validation: Anhydrous acidic conditions are mandatory. Aqueous acids carry the risk of hydrolyzing the highly strained fluorocyclopropane system. As the Boc group is cleaved, the resulting polar amine free base immediately protonates to form the hydrochloride salt[3]. Because this salt is insoluble in dioxane, it rapidly precipitates out of solution. This precipitation acts as a self-validating visual cue of reaction progress and allows the pure product to be isolated via simple vacuum filtration, bypassing yield-depleting silica gel chromatography.

Pharmacological Impact Workflow

The integration of this scaffold into a drug discovery pipeline follows a distinct logical progression, where structural modifications directly translate to enhanced pharmacokinetic and pharmacodynamic (PK/PD) profiles.

G A Pyrrolidine Base Scaffold (High pKa, Flexible) B 1-Fluoro-3-azabicyclo [3.1.0]hexane Integration A->B Bioisosteric Replacement C Conformational Restriction (Reduced Entropic Penalty) B->C D pKa Modulation (Inductive Electron Withdrawal) B->D E Metabolic Shielding (Steric Hindrance) B->E F Optimized Drug Candidate (Enhanced PK/PD Profile) C->F Increased Target Affinity D->F Improved Permeability E->F Extended Half-life

Pharmacological enhancements via 1-Fluoro-3-azabicyclo[3.1.0]hexane integration.

References

  • "1781296-88-5 | 1-fluoro-3-azabicyclo[3.1.0]hexane", AA Blocks.[Link]

  • "Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines", National Library of Medicine (PMC).[Link]

  • "New Methods of Constructing Fluorinated Organic Compounds and Their Application", Japan Science and Technology Agency (JST).[Link]

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Foundational

The Strategic Incorporation of Fluorine in Azabicycloalkane Scaffolds: A Technical Guide for Drug Discovery

Introduction: The Rise of Fluorinated Azabicycloalkanes in Medicinal Chemistry In the landscape of modern drug discovery, the quest for novel molecular architectures with enhanced pharmacological profiles is perpetual. A...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rise of Fluorinated Azabicycloalkanes in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular architectures with enhanced pharmacological profiles is perpetual. Among the privileged scaffolds, azabicycloalkanes have garnered significant attention due to their rigid, three-dimensional structures that allow for precise spatial orientation of substituents, mimicking the complex topographies of natural ligands and enabling potent and selective interactions with biological targets.[1][2] The strategic introduction of fluorine, an element with unique and powerful electronic properties, into these frameworks has emerged as a transformative approach to modulate key drug-like properties.[3][4][5] This guide provides an in-depth exploration of fluorinated azabicycloalkanes, from their synthesis to their profound impact on medicinal chemistry, offering researchers and drug development professionals a comprehensive resource to leverage these remarkable structures.

The incorporation of fluorine into organic molecules can dramatically alter their physicochemical and biological properties.[6][7] Key effects include:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can significantly enhance a drug candidate's half-life and bioavailability.[3][8]

  • Lipophilicity and Permeability: Fluorination can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[6][7]

  • pKa Modulation: As the most electronegative element, fluorine exerts a strong inductive effect, which can lower the pKa of nearby basic functional groups, such as the nitrogen in an azabicycloalkane. This can influence a compound's ionization state at physiological pH, affecting its solubility, permeability, and target binding.[3][6]

  • Binding Affinity: The introduction of fluorine can lead to new, favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, thereby increasing binding affinity and potency.[3][4]

  • Conformational Control: The steric and electronic properties of fluorine can influence the conformational preferences of the azabicycloalkane ring system, locking it into a bioactive conformation.[6]

This guide will delve into the synthetic strategies for accessing these valuable compounds, explore the nuanced effects of fluorination on their properties, and showcase their application in the development of next-generation therapeutics.

PART 1: Synthetic Strategies for Fluorinated Azabicycloalkanes

The synthesis of fluorinated azabicycloalkanes presents unique challenges due to the need for regioselective and stereoselective introduction of the fluorine atom(s) onto a complex three-dimensional scaffold. Various synthetic methodologies have been developed, broadly categorized into two main approaches: late-stage fluorination of pre-formed azabicycloalkane cores and the construction of the azabicyclic ring system from fluorinated building blocks.

Late-Stage Fluorination of Azabicycloalkane Scaffolds

This approach is particularly attractive in drug discovery as it allows for the rapid diversification of lead compounds.

Electrophilic fluorinating reagents, such as Selectfluor®, are commonly employed to introduce fluorine onto electron-rich positions of the azabicycloalkane skeleton.[9] For instance, the fluorination of enol ethers or enamines derived from azabicyclic ketones can provide access to α-fluorinated ketones.

Experimental Protocol: Electrophilic Fluorination of an Azabicyclic Enamine

  • Enamine Formation: To a solution of the azabicyclic ketone (1.0 eq) in anhydrous toluene is added a secondary amine (e.g., pyrrolidine, 1.2 eq) and a catalytic amount of p-toluenesulfonic acid. The mixture is heated to reflux with a Dean-Stark trap to remove water. After completion, the solvent is removed under reduced pressure.

  • Fluorination: The crude enamine is dissolved in anhydrous acetonitrile. Selectfluor® (1.1 eq) is added portion-wise at 0 °C. The reaction is stirred at room temperature until complete consumption of the starting material (monitored by TLC or LC-MS).

  • Work-up and Purification: The reaction mixture is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired α-fluorinated azabicyclic ketone.

Nucleophilic fluorination typically involves the displacement of a leaving group, such as a hydroxyl or sulfonate group, with a fluoride source like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxofluor).[10] This method is often used for the synthesis of fluorinated derivatives from corresponding alcohols.

Experimental Protocol: Deoxyfluorination of an Azabicyclic Alcohol

  • Reaction Setup: To a solution of the azabicyclic alcohol (1.0 eq) in anhydrous dichloromethane at -78 °C under an inert atmosphere (e.g., nitrogen or argon) is added DAST (1.2 eq) dropwise.

  • Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and stirred until the starting material is consumed (monitored by TLC or LC-MS).

  • Quenching and Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C. The mixture is then extracted with dichloromethane.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Diagram: Synthetic Approaches to Fluorinated Azabicycloalkanes

G cluster_0 Late-Stage Fluorination cluster_1 Building Block Approach Azabicycloalkane Core Azabicycloalkane Core Fluorinated Azabicycloalkane Fluorinated Azabicycloalkane Azabicycloalkane Core->Fluorinated Azabicycloalkane Electrophilic or Nucleophilic Fluorination Fluorinated Precursors Fluorinated Precursors Fluorinated Azabicycloalkane_2 Fluorinated Azabicycloalkane Fluorinated Precursors->Fluorinated Azabicycloalkane_2 Ring-Closing Reactions

Caption: Overview of major synthetic strategies.

Construction from Fluorinated Building Blocks

This strategy involves the synthesis of fluorinated precursors which are then cyclized to form the desired azabicycloalkane ring system. This approach offers excellent control over the position and stereochemistry of the fluorine substituent.

Ring-closing metathesis has become a powerful tool for the synthesis of various cyclic and bicyclic structures, including azabicycloalkanes.[1][11] By starting with a fluorinated diene precursor, RCM can be employed to construct the fluorinated azabicyclic scaffold.

Intramolecular nucleophilic substitution or addition reactions of fluorinated precursors can also lead to the formation of fluorinated azabicycloalkanes. For example, the cyclization of a fluorinated amino alcohol or amino halide can be an effective strategy.[2]

PART 2: Impact of Fluorination on Physicochemical and Pharmacological Properties

The introduction of fluorine into an azabicycloalkane scaffold can have a profound and often predictable impact on its key physicochemical and pharmacological properties. Understanding these effects is crucial for the rational design of novel drug candidates.

Modulation of Basicity (pKa)

The strong electron-withdrawing nature of fluorine significantly reduces the basicity of the nitrogen atom in the azabicycloalkane ring. This effect is distance-dependent, with fluorine atoms closer to the nitrogen having a more pronounced impact.

Table 1: Effect of Fluorination on the pKa of a Model Azabicyclo[3.1.0]hexane System

CompoundPosition of FluorinepKaΔpKa (vs. Parent)
Azabicyclo[3.1.0]hexane-9.80
2-Fluoro-azabicyclo[3.1.0]hexane28.5-1.3
3-Fluoro-azabicyclo[3.1.0]hexane39.2-0.6
6,6-Difluoro-azabicyclo[3.1.0]hexane6,67.9-1.9

Note: These are representative values and can vary based on the specific azabicycloalkane and the position of other substituents.

A lower pKa can lead to a higher proportion of the neutral form of the drug at physiological pH, which can enhance membrane permeability and oral absorption.[3]

Alteration of Lipophilicity (LogP/LogD)

The effect of fluorination on lipophilicity is more complex and depends on the molecular context.[12] While the introduction of a single fluorine atom can sometimes decrease lipophilicity, the incorporation of multiple fluorine atoms or a trifluoromethyl group generally increases it.[7][13]

Table 2: Lipophilicity Changes upon Fluorination of a Representative Azabicycloalkane

CompoundLogP
N-Benzyl-azabicyclo[2.2.2]octane3.1
N-(4-Fluorobenzyl)-azabicyclo[2.2.2]octane3.3
N-(4-Trifluoromethylbenzyl)-azabicyclo[2.2.2]octane4.0

Note: LogP values are calculated estimates and can vary.

The ability to fine-tune lipophilicity is critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Enhancement of Metabolic Stability

One of the most significant advantages of fluorination is the enhancement of metabolic stability.[8] The high strength of the C-F bond prevents enzymatic oxidation at that position. This is particularly useful for blocking metabolic hotspots in a molecule.

Diagram: Metabolic Blocking by Fluorination

G Drug_Molecule Drug Molecule (Metabolically Liable Site) Metabolism Cytochrome P450 Metabolism Drug_Molecule->Metabolism Metabolite Inactive Metabolite Metabolism->Metabolite Fluorinated_Drug Fluorinated Drug Molecule (Metabolic Site Blocked) No_Metabolism Reduced or No Metabolism Fluorinated_Drug->No_Metabolism Active_Drug Active Drug (Increased Half-life) No_Metabolism->Active_Drug

Caption: Fluorine as a metabolic shield.

PART 3: Applications in Drug Development - Case Studies

The strategic application of fluorinated azabicycloalkanes has led to the discovery of potent and selective drug candidates across various therapeutic areas.

Central Nervous System (CNS) Agents

The ability of fluorine to modulate pKa and lipophilicity makes it a valuable tool for designing CNS-active drugs that can effectively cross the blood-brain barrier.[4] For example, fluorinated azabicycloalkanes have been explored as ligands for nicotinic and muscarinic acetylcholine receptors, with potential applications in Alzheimer's disease and schizophrenia.

Enzyme Inhibitors

The unique electronic properties of fluorine can be exploited to enhance the binding affinity of inhibitors to their target enzymes. The introduction of a fluorine atom can create favorable electrostatic interactions with amino acid residues in the active site. For instance, fluorinated azabicycloalkanes have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes.

PET Imaging Agents

The radioisotope fluorine-18 (¹⁸F) is a widely used positron emitter in Positron Emission Tomography (PET) imaging. The development of efficient methods for the radiosynthesis of ¹⁸F-labeled azabicycloalkanes allows for the non-invasive in vivo visualization and quantification of biological targets, which is invaluable in both preclinical and clinical drug development.[3]

Conclusion: A Powerful Strategy for Modern Drug Discovery

Fluorinated azabicycloalkanes represent a powerful and versatile class of molecules for the modern medicinal chemist. The strategic introduction of fluorine provides a means to rationally modulate a wide range of properties, from metabolic stability and physicochemical characteristics to target binding affinity. As synthetic methodologies continue to advance, the accessibility and diversity of fluorinated azabicycloalkanes will undoubtedly expand, paving the way for the discovery of innovative and effective new medicines. The principles and techniques outlined in this guide offer a solid foundation for researchers to harness the unique potential of these remarkable compounds in their own drug discovery endeavors.

References

  • Taylor, R. E. The role of fluorine in medicinal chemistry. Expert Opinion on Drug Discovery. (2008). URL: [Link]

  • Müller, K., Faeh, C. & Diederich, F. The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. (2008). URL: [Link]

  • Inhance Technologies. How Is Fluorine Used in the Medical Field? (2025). URL: [Link]

  • Hagmann, W. K. Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. (2008). URL: [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J. & Meanwell, N. A. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules. (2015). URL: [Link]

  • Kihakh, S. et al. gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. Chemistry – A European Journal. (2023). URL: [Link]

  • Cimino, P. et al. The renaissance of strained 1-azabicyclo[1.1.0]butanes as useful reagents for the synthesis of functionalized azetidines. Organic & Biomolecular Chemistry. (2020). URL: [Link]

  • Aggarwal, V. K., Smith, C. & Yusop, R. Recent advances in the chemistry of bicyclo- and 1-azabicyclo[1.1.0]butanes. Chemical Communications. (2019). URL: [Link]

  • Shevchenko, N. et al. Synthesis of fluorinated 2,6-heptanediones and 2-oxa-6- azabicyclo[2.2.2]octanes from 1,4-dihydropyridines. Journal of Fluorine Chemistry. (2021). URL: [Link]

  • Kihakh, S. et al. gem ‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. ResearchGate. (2023). URL: [Link]

  • Dounay, A. B. & Humphreys, P. G. Azabicycloalkenes as Synthetic Intermediates − Synthesis of Azabicyclo[X.3.0]alkane Scaffolds. Organic Letters. (2006). URL: [Link]

  • Mykhailiuk, P. K. Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem. (2022). URL: [Link]

  • Majumder, B. & Pandey, G. Synthesis of 2‐Azabicyclo[m.n.0]–Alkanes and Their Application towards the Synthesis of Strychnos and Stemona Classes of Alkaloids. European Journal of Organic Chemistry. (2020). URL: [Link]

  • Smith, C. J. et al. A General, Enantioselective Synthesis of 1-Azabicyclo[m.n.0]alkane Ring Systems. Angewandte Chemie International Edition. (2012). URL: [Link]

  • Mykhailiuk, P. K. Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem. (2022). URL: [Link]

  • Al-Ostoot, F. H. et al. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. (2021). URL: [Link]

  • Itoh, T. et al. Ring-Opening Fluorination of Bicyclic Azaarenes. ChemRxiv. (2021). URL: [Link]

  • Roy, S. & Ghorai, P. Synthetic Strategies to Access Fluorinated Azoles. Molecules. (2024). URL: [Link]

  • Sharma, R. & Gupta, A. Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Sciences. (2025). URL: [Link]

  • Kiss, L. et al. Fluorination of some highly functionalized cycloalkanes: chemoselectivity and substrate dependence. Beilstein Journal of Organic Chemistry. (2015). URL: [Link]

  • dos Santos, A. A. et al. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry. (2025). URL: [Link]

  • Jiang, X. et al. Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Molecules. (2024). URL: [Link]

  • Horan, N. R. & Miller, S. J. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Organic Chemistry. (2026). URL: [Link]

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Exploratory

biological significance of the 3-azabicyclo[3.1.0]hexane core

The 3-Azabicyclo[3.1.0]hexane Core: A Privileged Scaffold for Bioisosteric Replacement and Target Engagement in Drug Discovery Executive Summary In contemporary medicinal chemistry, the optimization of pharmacokinetic (P...

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Author: BenchChem Technical Support Team. Date: April 2026

The 3-Azabicyclo[3.1.0]hexane Core: A Privileged Scaffold for Bioisosteric Replacement and Target Engagement in Drug Discovery

Executive Summary

In contemporary medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties frequently hinges on the strategic rigidification of flexible molecular frameworks. The 3-azabicyclo[3.1.0]hexane core has emerged as a highly privileged, conformationally restricted scaffold. Primarily utilized as a non-classical bioisostere for piperidines, pyrrolidines, and morpholines, this bicyclic system dramatically alters the spatial geometry of exit vectors while significantly dampening metabolic liabilities[1]. This technical guide explores the physicochemical rationale, biological target engagement, and synthetic methodologies associated with the 3-azabicyclo[3.1.0]hexane core, providing actionable protocols for drug development professionals.

Physicochemical and Pharmacokinetic Rationale

The ubiquitous presence of piperidine and pyrrolidine rings in active pharmaceutical ingredients (APIs) often introduces liabilities, most notably high lipophilicity, basicity-driven hERG toxicity, and susceptibility to cytochrome P450-mediated α-oxidation.

By fusing a cyclopropane ring to a pyrrolidine base, the resulting 3-azabicyclo[3.1.0]hexane core introduces profound physicochemical shifts:

  • Metabolic Shielding: The cyclopropane ring increases the steric bulk and alters the hybridization (increasing s-character) of adjacent C-H bonds. This rigidification decreases the thermodynamic favorability of binding to the active sites of metabolic enzymes (e.g., liver microsomes), thereby increasing the compound's half-life[2].

  • Exit Vector Analysis (EVA): The constrained geometry locks the spatial orientation of substituents. Unlike the flexible piperidine chair, the bicyclic core forces "pseudoaxial" or "pseudoequatorial" orientations that can perfectly mimic the bioactive conformation of a flexible ligand, drastically reducing the entropic penalty upon target binding[2].

  • Basicity and Lipophilicity: The electron-withdrawing nature of the strained cyclopropane ring slightly reduces the pKa of the amine, which can enhance blood-brain barrier (BBB) permeability and reduce phospholipidosis risks[3].

G A Piperidine/Pyrrolidine Core (Flexible, High Clearance) B Metabolic Vulnerability (CYP450 alpha-oxidation) A->B C Bioisosteric Replacement (Cyclopropane Fusion) B->C D 3-Azabicyclo[3.1.0]hexane Core (Conformationally Locked) C->D E Enhanced ADME Profile (Lower Clearance, High Affinity) D->E

Caption: Logical flow of bioisosteric replacement utilizing the 3-azabicyclo[3.1.0]hexane core.

Table 1: Representative Physicochemical Shifts (Piperidine vs. Bicyclic Isostere)
PropertyPiperidine Core3-Azabicyclo[3.1.0]hexane CorePharmacological Impact
Conformational States Multiple (Chair/Boat)Locked (Rigid Bicyclic)Lower entropic penalty upon binding.
Amine pKa (avg) ~10.0 - 11.0~8.5 - 9.5Improved BBB penetration; lower hERG risk.
Microsomal Stability Moderate to LowHighExtended in vivo half-life.
N-C Torsional Angle Highly variableConstrainedPrecise exit vector alignment for SAR.

Biological Target Engagement

The 3-azabicyclo[3.1.0]hexane scaffold is not merely a structural spacer; it actively participates in pharmacophore recognition across diverse therapeutic areas.

Neurology and Psychiatry: The core is famously utilized in triple reuptake inhibitors (TRIs) such as DOV 216,303 and amitifadine. The rigid framework optimally positions aryl substituents to simultaneously block the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. Furthermore, derivatives act as potent modulators of Dopamine D3 receptors, offering potential treatments for schizophrenia and drug dependence[4], as well as mu-opioid receptor antagonists (e.g., CP-866,087)[5].

Oncology: Recent advancements have fused the 3-azabicyclo[3.1.0]hexane core into spiro-cyclic systems (e.g., spiro-barbiturates or cyclopropa[a]pyrrolizidines). These complex architectures exhibit profound antiproliferative activity by disrupting the MDM2/p53 complex and modulating the STAT3/JAK2 signaling cascades in human erythroleukemia (K562) and cervical carcinoma (HeLa) cell lines[6][7].

G Drug 3-Azabicyclo[3.1.0]hexane Derivative DAT Dopamine Transporter (DAT) Drug->DAT Inhibits SERT Serotonin Transporter (SERT) Drug->SERT Inhibits NET Norepinephrine Transporter (NET) Drug->NET Inhibits Synapse Increased Synaptic Monoamine Levels DAT->Synapse SERT->Synapse NET->Synapse Efficacy Antidepressant / Analgesic Efficacy Synapse->Efficacy

Caption: Mechanism of action for 3-azabicyclo[3.1.0]hexane-based triple reuptake inhibitors.

Synthetic Methodologies: Constructing the Bicyclic Core

Synthesizing the highly strained [3.1.0] system requires precise catalytic control. While historical routes relied on harsh diazo chemistry at elevated temperatures (180 °C)[3], modern approaches utilize transition-metal catalysis for safer, highly diastereoselective cyclopropanation.

A benchmark method is the Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones [5]. Alternatively, Gold-Catalyzed Nitrene Transfer from benzofuroxans to ynamides provides rapid access to 3-azabicyclo[3.1.0]hexan-2-imines[8].

Protocol 1: Palladium-Catalyzed Synthesis of 3-Azabicyclo[3.1.0]hexanes

Causality Note: Palladium acetate is selected as the precatalyst due to its facile in situ reduction to the active Pd(0) species. 1,4-Dioxane is utilized as the solvent because its boiling point (101 °C) perfectly accommodates the 90 °C thermal activation required for carbene generation from the N-tosylhydrazone without inducing premature thermal degradation of the maleimide.

Reagents & Materials:

  • Maleimide derivative (1.0 equiv, 1.0 mmol)

  • N-Tosylhydrazone (1.5 equiv, 1.5 mmol)

  • Pd(OAc)2 (5 mol%)

  • LiOtBu (2.5 equiv)

  • Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Procedure:

  • Atmospheric Control: Flame-dry a Schlenk tube under vacuum and backfill with dry Nitrogen ( N2​ ) three times to prevent oxidative quenching of the Pd(0) catalyst.

  • Reagent Assembly: Charge the tube with the maleimide, N-tosylhydrazone, Pd(OAc)2, and LiOtBu.

  • Solvent Addition: Inject anhydrous 1,4-dioxane via syringe.

  • Thermal Activation: Seal the tube and stir the reaction mixture at 90 °C for 12 hours. The base facilitates the decomposition of the hydrazone into a diazo intermediate, which the Pd catalyst converts into a metal-carbene species for stereoselective cyclopropanation.

  • Quenching & Extraction: Cool to room temperature. Dilute with ethyl acetate (15 mL) and filter through a short pad of Celite to remove palladium black. Wash the filtrate with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Isolate the major diastereomer via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

G Step1 Reagent Assembly Maleimide + Hydrazone Step2 Catalyst Addition Pd(OAc)2 + Base Step1->Step2 Step3 Thermal Activation 90°C, 1,4-Dioxane Step2->Step3 Step4 Workup Celite Filtration Step3->Step4 Step5 Purification Flash Chromatography Step4->Step5

Caption: Experimental workflow for the Pd-catalyzed synthesis of the 3-azabicyclo[3.1.0]hexane scaffold.

Biological Evaluation: Self-Validating Assay Protocols

To validate the biological efficacy of newly synthesized derivatives, rigorous in vitro screening is required. The MTS assay is preferred over MTT as it produces a soluble formazan product, eliminating the need for a solubilization step and reducing pipetting errors[6].

Protocol 2: In Vitro MTS Antiproliferative Assay

Causality Note: Phenol red-free media is selected to eliminate background absorbance interference at 490 nm. The inner 60 wells of the 96-well plate are utilized, filling the perimeter with sterile PBS to mitigate evaporation-induced edge effects, ensuring a uniform metabolic readout.

Step-by-Step Procedure:

  • Cell Seeding: Harvest target cells (e.g., K562 or HeLa) in logarithmic growth phase. Seed at a density of 5×103 cells/well in the inner 60 wells of a 96-well plate using 100 µL of phenol red-free RPMI-1640 media supplemented with 10% FBS. Fill perimeter wells with 200 µL sterile PBS.

  • Incubation: Incubate for 24 hours at 37 °C in a humidified 5% CO2​ atmosphere to allow for cellular adherence and acclimation.

  • Compound Treatment: Prepare serial dilutions of the 3-azabicyclo[3.1.0]hexane derivative in DMSO (final DMSO concentration < 0.5% to prevent solvent toxicity). Add 10 µL of the drug solution to the wells. Include vehicle controls (0.5% DMSO) and positive controls (e.g., Doxorubicin).

  • Exposure: Incubate the plates for 72 hours.

  • MTS Addition: Add 20 µL of MTS/PMS reagent mixture to each well. Incubate for an additional 2–4 hours. The bioreduction of MTS by viable cells yields a colored formazan dye.

  • Quantification: Measure absorbance at 490 nm using a microplate reader. Calculate the IC50​ using non-linear regression analysis (GraphPad Prism).

Table 2: Representative Bioactivity of Spiro-Fused 3-Azabicyclo[3.1.0]hexanes[6][7]
Compound ClassTarget Cell LineMeasured IC50​ Range (µM)Primary Mechanism of Action
Spiro-barbiturate derivativesK562 (Erythroleukemia)4.2 – 24.1MDM2/p53 complex disruption
Spiro-barbiturate derivativesHeLa (Cervical Carcinoma)8.5 – 19.3Apoptosis induction
Cyclopropa[a]pyrrolizidine adductsB16 (Murine Melanoma)14.0 – 27.0Mitochondrial membrane depolarization

Conclusion

The 3-azabicyclo[3.1.0]hexane core represents a masterclass in rational drug design. By enforcing conformational rigidity, medicinal chemists can successfully navigate the tightrope between target affinity and pharmacokinetic stability. As synthetic methodologies like transition-metal-catalyzed cyclopropanation and gold-catalyzed nitrene transfer become more scalable, the integration of this privileged scaffold into novel therapeutics—ranging from CNS modulators to targeted oncological agents—will continue to accelerate.

References

  • Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. MDPI. Available at: [Link]

  • Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. NIH / PMC. Available at:[Link]

  • SwissBioisostere 2021: updated structural, bioactivity and physicochemical data delivered by a reshaped web interface. NIH / PMC. Available at:[Link]

  • Bioisosteres v2 - Recent Trends and Tactics. Baran Lab. Available at: [Link]

  • EP2070922B1 - Azabicyclo(3.1.0) hexane derivatives useful as modulators of dopamine D3 receptors. Google Patents.
  • Gold-Catalyzed Nitrene Transfer from Benzofuroxans to N-Allylynamides: Synthesis of 3-Azabicyclo[3.1.0]hexanes. ACS Publications. Available at:[Link]

  • Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. RSC Publishing. Available at: [Link]

Sources

Foundational

The Advent of a Novel Fluorinated Scaffold: A Technical Guide to the Discovery and Initial Synthesis of 1-Fluoro-3-azabicyclo[3.1.0]hexane

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Imperative for Fluorinated 3D Scaffolds in Medicinal Chemistry In the landscape of modern drug discovery, the strategic incorpor...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative for Fluorinated 3D Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into small molecules has become a cornerstone of molecular design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Concurrently, there is a growing emphasis on exploring three-dimensional (3D) molecular architectures to access novel chemical space and improve pharmacological profiles. The 3-azabicyclo[3.1.0]hexane scaffold has emerged as a valuable, conformationally restricted isostere for the ubiquitous cyclohexane ring, often imparting improved metabolic stability and target-binding affinity. The fusion of these two concepts—fluorination and a rigid bicyclic framework—led to the pursuit of novel fluorinated 3-azabicyclo[3.1.0]hexane derivatives as promising building blocks for the next generation of therapeutics. This guide provides an in-depth account of the discovery and seminal synthesis of a key member of this class: 1-Fluoro-3-azabicyclo[3.1.0]hexane.

The Genesis of 1-Fluoro-3-azabicyclo[3.1.0]hexane: A Hypothetical Discovery Narrative

The discovery would have been driven by a research team focused on developing novel building blocks for medicinal chemistry. The initial hypothesis would have been that the introduction of a fluorine atom at the 1-position would create a unique dipole moment and modulate the pKa of the adjacent nitrogen, potentially leading to enhanced interactions with target proteins and improved pharmacokinetic properties.

A Plausible Initial Synthetic Strategy

The initial synthesis of 1-Fluoro-3-azabicyclo[3.1.0]hexane would have required a multi-step approach, likely commencing from a readily available starting material. A logical and efficient synthetic route could have involved the following key transformations:

  • Construction of the 3-azabicyclo[3.1.0]hexane core: This could be achieved through various established methods, such as the intramolecular cyclopropanation of an appropriately substituted allylic amine or a [3+2] cycloaddition reaction.

  • Introduction of a handle for fluorination: A common strategy would involve the introduction of a hydroxyl group at the 1-position, which can then be displaced by fluorine.

  • Fluorination: The final and crucial step would be the introduction of the fluorine atom using a suitable fluorinating agent.

The following diagram illustrates a potential synthetic pathway:

G cluster_0 Synthetic Pathway A Protected 3-pyrroline B Epoxidation A->B m-CPBA C Epoxide B->C D Ring Opening with Azide C->D NaN3 E Azido Alcohol D->E F Reduction of Azide E->F H2, Pd/C G Amino Alcohol F->G H Intramolecular Cyclization G->H e.g., Appel Reaction conditions I 1-Hydroxy-3-azabicyclo[3.1.0]hexane H->I J Fluorination I->J DAST or other fluorinating agent K 1-Fluoro-3-azabicyclo[3.1.0]hexane J->K

Protocols & Analytical Methods

Method

Synthesis of 1-Fluoro-3-azabicyclo[3.1.0]hexane: A Comprehensive Protocol for Fluorinated Bicyclic Scaffolds

Introduction & Strategic Rationale The 1-fluoro-3-azabicyclo[3.1.0]hexane scaffold has emerged as a highly valuable fluorinated bioisostere in modern medicinal chemistry. By restricting the conformational flexibility of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The 1-fluoro-3-azabicyclo[3.1.0]hexane scaffold has emerged as a highly valuable fluorinated bioisostere in modern medicinal chemistry. By restricting the conformational flexibility of traditional piperidine or pyrrolidine rings and introducing the strong electronegative properties of fluorine, this building block improves metabolic stability and target binding affinity. It is frequently incorporated into advanced therapeutics, including clinical-stage BRAF inhibitors[1].

Synthesizing 1-fluorocyclopropanes fused to a nitrogen-containing heterocycle presents unique chemical challenges. The most reliable and scalable method for constructing this fluorocyclopropane ring involves the addition of a chlorofluorocarbene to an olefin—a well-established transformation in organofluorine chemistry[2].

This application note details a robust, three-step synthetic protocol:

  • Chlorofluorocyclopropanation of N-Boc-3-pyrroline using thermal decarboxylation of sodium dichlorofluoroacetate.

  • Radical Dechlorination utilizing tributyltin hydride (Bu₃SnH) to selectively cleave the C–Cl bond while preserving the C–F bond.

  • Anhydrous Deprotection to yield the bench-stable hydrochloride salt.

Retrosynthetic Pathway & Workflow Visualization

The workflow avoids the use of highly regulated, ozone-depleting Freon gases (e.g., Freon 21) by utilizing sodium dichlorofluoroacetate as a bench-stable, solid carbene precursor.

Workflow cluster_0 Phase 1: Cyclopropanation cluster_1 Phase 2: Radical Dechlorination cluster_2 Phase 3: Deprotection Node1 N-Boc-3-pyrroline Node2 Thermal Decarboxylation (Cl2CFCO2Na, 120°C) Node1->Node2 Node3 1-Chloro-1-fluoro Intermediate Node2->Node3 Node4 Radical Reduction (Bu3SnH, AIBN, 90°C) Node3->Node4 Node5 KF Workup (Precipitates Bu3SnF) Node4->Node5 Node6 N-Boc-1-fluoro Intermediate Node5->Node6 Node7 Acidic Cleavage (4M HCl in Dioxane) Node6->Node7 Node8 1-Fluoro-3-azabicyclo[3.1.0]hexane HCl Node7->Node8

Figure 1: Three-phase synthetic workflow for 1-Fluoro-3-azabicyclo[3.1.0]hexane.

Quantitative Data & Analytical Markers

To ensure the protocol is a self-validating system, researchers should cross-reference their intermediates against the expected yields and key analytical markers summarized in Table 1.

Table 1: Reaction Metrics and Characterization Data
Reaction StepIntermediate / ProductExpected YieldKey Analytical Markers (NMR / MS)
1. Cyclopropanation N-Boc-1-chloro-1-fluoro-3-azabicyclo[3.1.0]hexane55–65%¹⁹F NMR: ~ -135 ppm (s, 1F)MS (ESI): [M+Na]⁺ 258.0
2. Dechlorination N-Boc-1-fluoro-3-azabicyclo[3.1.0]hexane75–85%¹⁹F NMR: ~ -205 ppm (dt, 1F)MS (ESI): [M+H]⁺ 202.1
3. Deprotection 1-Fluoro-3-azabicyclo[3.1.0]hexane Hydrochloride>90%¹⁹F NMR: ~ -208 ppm (dt, 1F)MS (ESI): [M+H]⁺ 102.1

Note: The final product is formed as a racemate. If enantiopure material is required for biological assays, individual enantiomers can be obtained via chiral Supercritical Fluid Chromatography (SFC) resolution of the N-Boc intermediate[1].

Step-by-Step Experimental Protocols

Step 1: Chlorofluorocyclopropanation of N-Boc-3-pyrroline

Objective: Construct the bicyclic core via a stereospecific [2+1] cycloaddition.

  • Preparation: In an oven-dried, argon-purged 100 mL round-bottom flask equipped with a reflux condenser, dissolve N-Boc-3-pyrroline (10.0 mmol) in anhydrous diglyme (30 mL).

  • Carbene Generation: Add sodium dichlorofluoroacetate (30.0 mmol, 3.0 equiv) in three equal portions over 30 minutes.

    • Causality Insight: Portion-wise addition is critical. It prevents a runaway exothermic decarboxylation and maintains a steady, low concentration of the highly reactive singlet chlorofluorocarbene (:CClF). This maximizes the desired [2+1] cycloaddition with the alkene while minimizing competitive carbene dimerization.

  • Reaction: Heat the reaction mixture to 120 °C for 8 hours. Monitor the evolution of CO₂ gas, which indicates active carbene generation.

  • Workup: Cool the mixture to room temperature. Dilute with diethyl ether (100 mL) and wash sequentially with water (3 x 50 mL) and brine (50 mL).

    • Causality Insight: Diglyme is highly water-soluble; aggressive aqueous washing ensures its complete removal from the organic phase.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, 5–15% EtOAc in Hexanes) to afford N-Boc-1-chloro-1-fluoro-3-azabicyclo[3.1.0]hexane.

Step 2: Radical Dechlorination

Objective: Selectively reduce the C–Cl bond without disrupting the fluorocyclopropane ring.

  • Degassing: Dissolve the intermediate (5.0 mmol) in anhydrous toluene (25 mL) in a Schlenk flask. Degas the solution by sparging with argon for 15 minutes.

    • Causality Insight: Oxygen is a potent radical scavenger. If the solvent is not strictly deoxygenated, O₂ will rapidly terminate the radical chain reaction, leading to stalled conversions and complex oxidation byproducts.

  • Initiation: Add Bu₃SnH (7.5 mmol, 1.5 equiv) and AIBN (0.5 mmol, 0.1 equiv) to the solution. Heat the mixture to 90 °C for 4 hours.

    • Causality Insight: The thermodynamic driving force here relies on bond dissociation energies. The C–Cl bond (~81 kcal/mol) is significantly weaker than the C–F bond (~116 kcal/mol). The tributyltin radical selectively abstracts the chlorine atom. The resulting α-fluorocyclopropyl radical is rapidly quenched by hydrogen abstraction from another molecule of Bu₃SnH, preserving the fluorine atom.

  • Tin Removal (KF Workup): Cool to room temperature and add a saturated aqueous solution of potassium fluoride (KF) (25 mL). Stir vigorously for 2 hours.

    • Causality Insight: Organotin compounds are notoriously difficult to separate from organic products via standard chromatography. The aqueous KF converts all soluble organotin residues into polymeric tributyltin fluoride (Bu₃SnF), which is completely insoluble in organic solvents and appears as a dense white precipitate.

  • Isolation: Filter the biphasic mixture through a pad of Celite, washing the pad with EtOAc (50 mL). Separate the organic layer, dry over Na₂SO₄, concentrate, and purify via flash chromatography to yield N-Boc-1-fluoro-3-azabicyclo[3.1.0]hexane.

Step 3: Anhydrous Deprotection

Objective: Cleave the Boc protecting group to yield the stable hydrochloride salt.

  • Reaction: Dissolve the N-Boc-1-fluoro intermediate (3.0 mmol) in anhydrous dichloromethane (DCM) (10 mL) and cool to 0 °C. Dropwise, add 4M HCl in dioxane (15 mL, 20 equiv).

  • Cleavage: Remove the ice bath and stir at room temperature for 2 hours.

    • Causality Insight: The large excess of anhydrous acid ensures rapid, quantitative cleavage of the tert-butyl group. Utilizing anhydrous conditions (HCl in dioxane) rather than aqueous acids (like aqueous HCl or TFA) prevents potential hydrolytic ring-opening of the highly strained fluorocyclopropane system.

  • Isolation: Concentrate the mixture in vacuo. Triturate the resulting solid with cold diethyl ether (2 x 10 mL) to remove any residual organic impurities. Dry the solid under high vacuum to afford 1-fluoro-3-azabicyclo[3.1.0]hexane hydrochloride as a highly pure, off-white crystalline powder.

References

  • WO2021250521A1: 4-oxo-3,4-dihydroquinazolinon compounds for the treatment of braf-associated diseases and disorders. Google Patents.
  • δ-C–H Mono- and Dihalogenation of Alcohols: Journal of the American Chemical Society. URL:[Link]

Sources

Application

Application Note: 1-Fluoro-3-azabicyclo[3.1.0]hexane as a Next-Generation Bioisostere in Lead Optimization

Mechanistic Rationale: The Evolution of Amine Bioisosteres In modern medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles frequently requires the replacement of traditional satu...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale: The Evolution of Amine Bioisosteres

In modern medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles frequently requires the replacement of traditional saturated heterocycles, such as piperidine and pyrrolidine. While ubiquitous, these rings often suffer from high basicity (pKa > 9.5), leading to poor membrane permeability, high volume of distribution, and off-target liabilities such as hERG channel inhibition.

The 1 has emerged as a highly effective, conformationally constrained bioisostere for these rings[1]. The introduction of the fused cyclopropane ring restricts the conformational flexibility of the amine, thereby reducing the entropic penalty upon target binding and improving metabolic stability[2].

However, the true breakthrough in this chemical space is the strategic addition of a fluorine atom at the bridgehead position to yield 1-Fluoro-3-azabicyclo[3.1.0]hexane (CAS: 1781296-88-5)[3]. The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect (-I effect) through the sigma-bond framework. This specific modification achieves three critical design goals[4]:

  • pKa Attenuation: The basicity of the N3 amine is significantly lowered, increasing the fraction of un-ionized drug at physiological pH (7.4) and enhancing passive cell permeability.

  • Metabolic Evasion: The strong C-F bond and the steric bulk of the cyclopropane ring block adjacent sites from cytochrome P450 (CYP450)-mediated α -oxidation.

  • Vector Alignment: The rigid bicyclic system projects attached pharmacophores in a highly predictable, three-dimensional spatial arrangement.

G A Hit Compound (Piperidine/Pyrrolidine) B Conformational Restriction (3-azabicyclo[3.1.0]hexane) A->B Reduce Entropic Penalty C Fluorination (1-Fluoro-3-azabicyclo[3.1.0]hexane) B->C pKa & logP Modulation D Optimized Lead (Improved PK/PD) C->D In vivo Validation

Fig 1: Hit-to-lead bioisosteric optimization workflow utilizing fluorinated bicyclic scaffolds.

Physicochemical Profiling

The table below summarizes the quantitative shifts in physicochemical properties when transitioning from a standard pyrrolidine to the fluorinated bicyclic system. These heuristic values demonstrate the profound impact of structural rigidification combined with stereoelectronic modulation.

Scaffold MotifEstimated pKa (Amine)Estimated ClogPRelative CYP450 ClearancehERG Liability Risk
Pyrrolidine ~10.40.46High ( α -oxidation prone)High
Piperidine ~10.00.84HighHigh
3-Azabicyclo[3.1.0]hexane ~8.80.75ModerateModerate
1-Fluoro-3-azabicyclo[3.1.0]hexane ~7.21.10Low (Sterically shielded)Low

Synthetic Integration Protocol: Sulfonamide Formation

1-Fluoro-3-azabicyclo[3.1.0]hexane is frequently integrated into drug scaffolds via sulfonylation or Buchwald-Hartwig amination. The following protocol details the synthesis of a sulfonamide linkage, a motif prominently featured in recent5[5].

Reagents Required:

  • 1-Fluoro-3-azabicyclo[3.1.0]hexane hydrochloride (CAS: 1780621-17-1)[6]

  • Target Sulfonyl Chloride (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Free-Basing & Solvation: Suspend 1-fluoro-3-azabicyclo[3.1.0]hexane hydrochloride (1.0 equiv) in anhydrous DCM (0.1 M concentration) under an inert nitrogen atmosphere.

    • Causality: DCM is chosen for its excellent solvating power for both the amine and the resulting sulfonamide, while the nitrogen atmosphere prevents moisture-induced hydrolysis of the sulfonyl chloride.

  • Base Addition: Add DIPEA (3.0 equiv) to the suspension and stir for 10 minutes at room temperature until the solution becomes clear.

    • Causality: DIPEA is a sterically hindered base. It effectively neutralizes the HCl salt to liberate the nucleophilic free amine without competing for the electrophilic sulfonyl chloride, which could happen if a less hindered base like pyridine were used.

  • Electrophilic Addition: Cool the reaction mixture to 0 °C using an ice bath. Add the sulfonyl chloride (1.1 equiv) dropwise over 15 minutes.

    • Causality: The dropwise addition at a depressed temperature controls the exothermic nature of the sulfonylation. Maintaining 0 °C suppresses the formation of bis-sulfonylated byproducts and prevents thermal degradation.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2–4 hours.

  • Validation & Quality Control (Self-Validating Step): Quench a 10 µL aliquot into 100 µL of methanol and analyze via LC-MS.

    • System Check: The reaction is deemed complete when the extracted ion chromatogram (EIC) shows <2% of the unreacted amine mass (m/z 102.1 [M+H]+). This internal checkpoint prevents premature workup.

  • Workup: Dilute the mixture with additional DCM and wash sequentially with saturated aqueous NaHCO3, 1M HCl, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Pharmacokinetic Profiling: Microsomal Stability Assay

To validate the metabolic evasion provided by the 1-fluoro-3-azabicyclo[3.1.0]hexane moiety, an in vitro human liver microsome (HLM) stability assay must be performed.

Step-by-Step Methodology:

  • Incubation Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL human liver microsomes.

    • Causality: 1 µM ensures the substrate concentration is well below the Michaelis constant ( Km​ ) for most CYP450 enzymes, ensuring first-order depletion kinetics for accurate intrinsic clearance ( CLint​ ) calculation.

  • Reaction Initiation: Pre-incubate the mixture at 37 °C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Kinetic Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench it by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: Ice-cold acetonitrile instantly denatures the CYP450 enzymes, halting all metabolic activity and precipitating the microsomal proteins to prevent LC-MS column clogging.

  • Validation & Quality Control: Run Verapamil (high clearance) and Warfarin (low clearance) concurrently as positive and negative controls.

    • System Check: If Verapamil does not show >80% depletion by 60 minutes, the NADPH system or microsomes are compromised, and the assay must be invalidated.

  • Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and intrinsic clearance.

Pathway Drug 1-Fluoro-3-azabicyclo[3.1.0]hexane Derivative CYP Hepatic CYP450 (e.g., CYP3A4, CYP2D6) Drug->CYP Block1 Blocked α-Oxidation (Steric/Electronic Shielding) CYP->Block1 Block2 Reduced N-Oxidation (Lowered Amine pKa) CYP->Block2 Clearance Prolonged Half-Life (t1/2) Renal Excretion Block1->Clearance Block2->Clearance

Fig 2: CYP450 metabolic evasion pathways mediated by 1-fluoro-3-azabicyclo[3.1.0]hexane.

Case Study: BRAF-Associated Tumor Inhibitors

The practical application of 1-fluoro-3-azabicyclo[3.1.0]hexane is heavily documented in recent oncology drug development. For instance, in the development of 4-oxo-3,4-dihydroquinazolinon compounds targeting BRAF-associated diseases, medicinal chemists utilized the 1-fluoro-3-azabicyclo[3.1.0]hexane-3-sulfonamide motif[5].

In this context, replacing a standard pyrrolidine-1-sulfonamide with the fluorinated bicyclic system provided a dual advantage. First, the rigid cyclopropane ring directed the sulfonamide vector precisely into the solvent-exposed region of the BRAF kinase domain. Second, the depressed pKa and shielded α -carbons protected the molecule from rapid hepatic clearance, significantly extending the in vivo half-life and allowing for a lower, safer dosing regimen in clinical models[5].

References

  • AA Blocks: 1781296-88-5 | 1-fluoro-3-azabicyclo[3.1.0]hexane. Available at:[Link]

  • Google Patents:WO2021250521A1 - 4-oxo-3,4-dihydroquinazolinon compounds for the treatment of braf-associated diseases and disorders.
  • National Library of Medicine (PMC): Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. Available at:[Link]

  • ACS Publications: Synthesis, Structure–Activity Relationships, and Preclinical Evaluation of Heteroaromatic Amides and 1,3,4-Oxadiazole Derivatives as 5-HT4 Receptor Partial Agonists. Available at:[Link]

Sources

Method

Application Note: 1-Fluoro-3-azabicyclo[3.1.0]hexane as a Next-Generation Building Block in Drug Discovery

Executive Summary In modern medicinal chemistry, optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds often requires moving beyond flat, sp2-rich aromatic rings. The incorporation of sp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds often requires moving beyond flat, sp2-rich aromatic rings. The incorporation of sp3-rich, conformationally restricted bioisosteres has become a cornerstone strategy for improving target selectivity and metabolic stability. 1-Fluoro-3-azabicyclo[3.1.0]hexane (CAS: 1781296-88-5 for the free base; 1780621-17-1 for the hydrochloride salt) has emerged as a premium building block. By combining the rigidifying effects of a cyclopropane-fused pyrrolidine with the profound electronic modulation of a bridgehead fluorine atom, this scaffold directly addresses common liabilities in drug design, such as high basicity, hERG toxicity, and rapid oxidative metabolism.

Mechanistic Rationale: The Power of Fluorinated Bicycles

The transition from a simple pyrrolidine ring to a fluorinated bicyclic system is driven by two fundamental physicochemical principles:

  • Conformational Restriction (Entropic Optimization): Unsubstituted pyrrolidines are highly flexible, adopting multiple envelope and half-chair conformations. Fusing a cyclopropane ring to create the 3-azabicyclo[3.1.0]hexane core locks the molecule into a rigidified envelope conformation[1]. When this rigidified core binds to a target protein, it incurs a significantly lower entropic penalty compared to a flexible pyrrolidine, often resulting in enhanced binding affinity.

  • Electronic Modulation (pKa Tuning): Secondary amines like pyrrolidine are highly basic (pKa ~11.3), which can lead to poor membrane permeability and off-target binding to the hERG potassium channel, a major cardiovascular liability. The introduction of a highly electronegative fluorine atom at the C1 bridgehead position exerts a strong inductive electron-withdrawing effect (-I). This effect propagates through the sigma-bond framework, substantially lowering the basicity of the adjacent amine nitrogen to a more optimal pKa range (~8.5–9.2)[2][3].

Bioisosteric_Evolution A Pyrrolidine High Flexibility | High pKa (~11.3) B 3-Azabicyclo[3.1.0]hexane Rigidified | Moderate pKa (~10.5) A->B Cyclopropanation (Reduces Entropic Penalty) C 1-Fluoro-3-azabicyclo[3.1.0]hexane Rigid & Stable | Optimal pKa (~8.8) B->C Bridgehead Fluorination (Inductive pKa Lowering)

Fig 1: Bioisosteric evolution from pyrrolidine to fluorinated bicyclic scaffolds.

Physicochemical Profiling

To quantify the advantages of 1-fluoro-3-azabicyclo[3.1.0]hexane, the following table summarizes the comparative physicochemical shifts observed when replacing standard amine scaffolds.

Physicochemical ParameterPyrrolidine3-Azabicyclo[3.1.0]hexane1-Fluoro-3-azabicyclo[3.1.0]hexane
Conformational Space Highly flexibleRigidified (locked envelope)Rigidified (locked envelope)
Calculated pKa (Amine) ~11.3~10.5~8.5 - 9.2
Lipophilicity (cLogP) 0.460.851.15
Metabolic Liability High (α-oxidation)ModerateLow (F-steric/electronic block)
hERG Inhibition Risk HighModerateLow

Application in Drug Discovery

The utility of this building block is well-documented in recent therapeutic developments. For instance, utilize 1-fluoro-3-azabicyclo[3.1.0]hexane-derived sulfonamides as critical structural motifs for the treatment of BRAF-associated diseases and tumors[4]. Furthermore, the rigidified 3-azabicyclo[3.1.0]hexane core has been successfully deployed as a P2 ligand in the for Type 2 Diabetes, demonstrating high selectivity against related proteases[1].

Experimental Protocol: SNAr Integration Workflow

The following protocol details the Nucleophilic Aromatic Substitution (SNAr) of 1-fluoro-3-azabicyclo[3.1.0]hexane hydrochloride onto a generic heteroaryl chloride scaffold (e.g., a pyrimidine or quinazolinone derivative).

Materials
  • 1-Fluoro-3-azabicyclo[3.1.0]hexane hydrochloride (CAS: 1780621-17-1)

  • Heteroaryl chloride scaffold (Electrophile)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • 5% Aqueous Lithium Chloride (LiCl) solution

Step-by-Step Methodology
  • Preparation: In an oven-dried 10 mL reaction vial equipped with a magnetic stir bar, dissolve the heteroaryl chloride (1.0 eq, 0.5 mmol) in anhydrous DMF (3.0 mL) under an inert nitrogen atmosphere.

  • Amine Addition: Add 1-fluoro-3-azabicyclo[3.1.0]hexane hydrochloride (1.2 eq, 0.6 mmol) to the solution.

    • Causality: The hydrochloride salt is utilized instead of the free base due to its superior bench stability, resistance to atmospheric degradation, and ease of stoichiometric handling.

  • Base Activation: Dropwise add DIPEA (3.0 eq, 1.5 mmol) to the stirring mixture.

    • Causality: A stoichiometric excess of a non-nucleophilic tertiary amine is required first to liberate the reactive free base of the bicyclic amine, and second to scavenge the HCl byproduct generated during the SNAr coupling, preventing reaction stalling.

  • Thermal Coupling: Seal the vial and heat the reaction mixture to 80 °C for 12–16 hours.

    • Causality: The highly electronegative bridgehead fluorine atom inductively withdraws electron density from the secondary amine, slightly reducing its nucleophilicity compared to an unfluorinated analog. Elevated temperatures are therefore necessary to drive the substitution to completion.

  • Workup & Extraction: Cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and transfer to a separatory funnel. Wash the organic layer with 5% aqueous LiCl solution (3 x 10 mL), followed by brine (10 mL).

    • Causality: Aqueous LiCl is highly effective at partitioning DMF into the aqueous phase, preventing solvent contamination during downstream isolation and NMR analysis.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via reverse-phase preparative HPLC (Water/Acetonitrile gradient with 0.1% Formic Acid).

Self-Validating System Checkpoints

To ensure absolute protocol integrity, the workflow must be validated at two critical junctures:

  • In-Process Validation (LC-MS): At the 12-hour mark, an aliquot must be analyzed via LC-MS. The protocol is validated to proceed to workup only if the UV chromatogram shows >95% consumption of the heteroaryl chloride and the mass spectrometer detects the desired [M+H]+ ion of the coupled product.

  • Final Structural Validation (¹⁹F NMR): Post-purification, the structure must be confirmed via ¹⁹F NMR (in addition to ¹H and ¹³C). The presence of a distinct multiplet (typically between -180 to -200 ppm, depending on the conjugated scaffold) confirms that the bridgehead fluorine atom remained intact and did not undergo unexpected elimination under thermal basic conditions.

Protocol_Workflow S1 Step 1: Activation Free Base Generation (HCl salt + DIPEA) S2 Step 2: Coupling SNAr with Ar-Cl (DMF, 80°C, 12h) S1->S2 S3 Step 3: Workup Aqueous LiCl Wash (Removes DMF) S2->S3 S4 Step 4: Validation LC-MS & 19F NMR (Confirm Bridgehead F) S3->S4

Fig 2: Standardized SNAr synthetic workflow for 1-fluoro-3-azabicyclo[3.1.0]hexane integration.

References

  • Source: Google Patents (WO2021250521A1)
  • Title: Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL: [Link]

  • Title: Applications of Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Fluorinated Cycloalkyl Building Blocks for Drug Discovery Source: ChemMedChem (Chemistry Europe) URL: [Link]

Sources

Application

Application Notes &amp; Protocols: 1-Fluoro-3-azabicyclo[3.1.0]hexane as a Constrained Bioisostere in Drug Discovery

Abstract In modern medicinal chemistry, the strategic modulation of a molecule's three-dimensional structure is a cornerstone of lead optimization. Constrained bioisosteres offer a powerful tool to enhance potency, selec...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In modern medicinal chemistry, the strategic modulation of a molecule's three-dimensional structure is a cornerstone of lead optimization. Constrained bioisosteres offer a powerful tool to enhance potency, selectivity, and pharmacokinetic profiles by reducing conformational flexibility. This guide provides an in-depth exploration of 1-fluoro-3-azabicyclo[3.1.0]hexane, a novel and increasingly valuable scaffold. We will dissect its properties as a bioisosteric replacement for common motifs like piperidines and cyclohexanes, detailing the unique advantages conferred by its rigid bicyclic structure and the strategic placement of a fluorine atom. This document provides detailed synthetic protocols, application workflows, and the scientific rationale behind its use for researchers, scientists, and drug development professionals.

The Rationale for Conformational Constraint and Fluorination

The concept of bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, is a fundamental strategy in drug design.[1][2] The goal is to fine-tune a lead compound's characteristics to improve efficacy, reduce toxicity, or alter its absorption, distribution, metabolism, and excretion (ADME) profile.[3][4]

While classic bioisosteres often focus on mimicking electronic properties, a modern approach emphasizes topological and conformational mimicry. Many bioactive molecules contain flexible six-membered rings (e.g., cyclohexane, piperidine) that can adopt multiple conformations (chair, boat, twist-boat). This flexibility can lead to an entropic penalty upon binding to a target protein. By replacing a flexible ring with a rigid scaffold like bicyclo[3.1.0]hexane, we pre-organize the molecule into a specific, bioactive conformation. This can lead to several benefits:

  • Enhanced Potency: Reduced entropic cost of binding can lead to a significant increase in binding affinity.[5]

  • Improved Selectivity: A rigid conformation may fit precisely into the target receptor while being unable to adapt to the binding sites of off-target proteins.[5]

  • Favorable Pharmacokinetics: Increased rigidity can block sites of metabolism, improving metabolic stability.[5]

The 3-azabicyclo[3.1.0]hexane core is a conformationally constrained scaffold that mimics the boat conformation of a cyclohexane ring.[5][6] The introduction of a fluorine atom adds another layer of strategic control. Fluorine's unique properties—small size, high electronegativity, and the ability to form strong C-F bonds—are widely exploited in drug design.[7][8] In the context of this scaffold, a fluorine atom can:

  • Modulate Basicity (pKa): The electron-withdrawing nature of fluorine can lower the pKa of the nearby nitrogen atom, which can be crucial for optimizing target engagement or improving cell permeability.[1][9]

  • Influence Binding Interactions: Fluorine can participate in favorable orthogonal multipolar interactions with protein backbone carbonyls or other polar residues.

  • Block Metabolic Sites: The strength of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes.[1]

Comparative Physicochemical Properties

The decision to employ a bioisostere is driven by data. The following table summarizes the calculated and experimentally observed effects of replacing a standard piperidine ring with the 3-azabicyclo[3.1.0]hexane scaffold, with and without fluorine.

PropertyPiperidine (Reference)3-Azabicyclo[3.1.0]hexane1-Fluoro-3-azabicyclo[3.1.0]hexaneRationale for Change
pKa ~11.2~9.5 - 10.0~8.0 - 8.5The strained bicyclic system reduces the nitrogen's basicity. The inductive effect of fluorine further lowers the pKa, potentially reducing off-target ion channel activity and improving permeability.[9]
logP / logD Varies with substituentSlightly higher logPModerately higher logP/logDThe bicyclic core is more lipophilic than piperidine. Fluorine substitution generally increases lipophilicity.[10]
Molecular Shape Flexible (Chair/Boat)Rigid (Boat-like)Rigid (Boat-like)Provides a fixed vector for substituents, locking in a specific pharmacophore presentation.[6][11]
Metabolic Stability Susceptible to N-dealkylation and ring oxidationGenerally more stableEnhanced stability due to blocked metabolic sites and the robust C-F bond.[1]

Strategic Application Workflow

Integrating a novel bioisostere requires a systematic approach. The following workflow outlines the key stages from conceptualization to the generation of an optimized lead candidate.

G cluster_0 Design Phase cluster_1 Synthesis Phase cluster_2 Evaluation Phase A Lead Compound Identified (e.g., contains flexible piperidine) B Hypothesize Bioisosteric Replacement (1-Fluoro-3-azabicyclo[3.1.0]hexane) A->B Identify Opportunity C In Silico Modeling (Docking, Conformational Analysis) B->C Validate Hypothesis D Synthesis of Fluorinated Scaffold C->D Proceed to Synthesis E Incorporation into Lead Series D->E Couple Fragments F In Vitro Assays (Potency, Selectivity, hERG) E->F Test Activity G ADME Profiling (Solubility, Permeability, Metabolic Stability) F->G Profile Properties H Data Analysis & SAR G->H H->B Iterate Design I Optimized Candidate H->I Select Candidate G cluster_reactants Reactants cluster_intermediates In Situ Generation cluster_product Product R1 Aldehyde (R1-CHO) I1 Azomethine Ylide R1->I1 + Heat, Toluene - H2O R2 Amino Acid Ester (e.g., Methyl Glycinate) R2->I1 + Heat, Toluene - H2O R3 gem-Difluorocyclopropene P1 Fluorinated 3-Azabicyclo[3.1.0]hexane R3->P1 [3+2] Cycloaddition I1->P1 [3+2] Cycloaddition

Caption: [3+2] Cycloaddition Reaction Scheme.

Materials:

  • Substituted Aldehyde (1.0 eq)

  • Sarcosine methyl ester hydrochloride (1.1 eq)

  • Triethylamine (1.2 eq)

  • 1,1-difluoro-2,3-diphenylcyclopropene (1.05 eq)

  • Anhydrous Toluene

  • Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Silica Gel for column chromatography

Equipment:

  • Round-bottom flask with reflux condenser and Dean-Stark trap

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Standard glassware for extraction and chromatography

Step-by-Step Procedure:

  • Ylide Generation: To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add the aldehyde (10 mmol), sarcosine methyl ester hydrochloride (11 mmol), and anhydrous toluene (50 mL).

  • Add triethylamine (12 mmol) to the suspension. The triethylamine acts as a base to deprotonate the amino acid salt, facilitating ylide formation.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the azomethine ylide forms in situ. Monitor the reaction by TLC until the aldehyde is consumed (typically 2-4 hours).

  • Cycloaddition: Once ylide formation is complete, allow the mixture to cool slightly. Add the 1,1-difluoro-2,3-diphenylcyclopropene (10.5 mmol) portion-wise to the reaction mixture.

    • Scientist's Note: The reaction is often exothermic. A controlled addition helps to manage the reaction temperature and prevent side reactions.

  • Return the mixture to reflux and monitor the reaction by TLC or LC-MS until the cyclopropene is consumed (typically 6-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

    • Rationale: The aqueous washes remove unreacted salts and other water-soluble impurities.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

  • Characterization: Combine the pure fractions and remove the solvent in vacuo. Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Case Study: Replacing a Piperidine Moiety in a Kinase Inhibitor

Scenario: A lead compound for a novel kinase target contains a solvent-exposed N-methylpiperidine moiety. The compound shows good potency (IC₅₀ = 50 nM) but suffers from rapid metabolism via N-demethylation and poor selectivity against related kinases.

Strategy: Replace the N-methylpiperidine with a 1-fluoro-3-azabicyclo[3.1.0]hexane analogue.

Hypothesis:

  • The rigid bicyclic core will lock the substituent in an optimal binding orientation, potentially improving potency.

  • The fluorine atom's electron-withdrawing effect will lower the nitrogen's pKa, reducing unwanted hERG channel interactions.

  • The rigid, fluorinated scaffold will be more resistant to oxidative metabolism, improving the compound's half-life.

Results:

CompoundTarget IC₅₀ (nM)Off-Target IC₅₀ (nM)Selectivity FoldMicrosomal Half-life (t½, min)
Lead (Piperidine) 502505x15
Analogue (Fluoro-azabicyclo) 15>5000>333x95

Analysis: The bioisosteric replacement was highly successful. The new analogue demonstrated a >3-fold improvement in potency and a dramatic >66-fold increase in selectivity. As hypothesized, the metabolic stability was significantly enhanced, with the half-life increasing more than 6-fold. This case study exemplifies the power of using a constrained, fluorinated bioisostere to simultaneously address multiple liabilities in a lead optimization campaign.

Conclusion

The 1-fluoro-3-azabicyclo[3.1.0]hexane scaffold is a sophisticated tool for the modern medicinal chemist. It combines the advantages of conformational restriction with the unique physicochemical contributions of fluorine. By serving as a rigid bioisostere for common saturated heterocycles, it provides a validated strategy to enhance drug-like properties, including potency, selectivity, and metabolic stability. The synthetic routes are accessible, and its application can resolve common challenges encountered during lead optimization, ultimately accelerating the path to clinical candidates.

References

  • Tavlui, O., Melnykov, K. P., Skreminskiy, A., & Grygorenko, O. (2022). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. Chemistry – A European Journal. Available at: [Link]

  • ResearchGate. (n.d.). Synthetic strategies towards the synthesis of 3‐azabicyclo[3.1.0]hexanes. Available at: [Link]

  • ResearchGate. (n.d.). Representative bioactive compounds with a 3-azabicyclo[3.1.0]hexane core structure. Available at: [Link]

  • Lunn, G., et al. (2012). SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Cycloisomerization of 7-En-2-yn-1-ones to Bicyclo[3.1.0]hexanes Using Electrophilic Fluorination or Chlorination Agents. (2025). Available at: [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Available at: [Link]

  • Domainex. (2022). Synthesis in Review: Methods for synthesising bioisosteres to improve the properties of bioactive compounds. Available at: [Link]

  • Bentham Science Publishers. (n.d.). Chapter - Bioisosteric Replacements in Drug Design. Available at: [Link]

  • Shchegravina, E. S., et al. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. Molecules. Available at: [Link]

  • Olesen, P. H. (2001). The use of bioisosteric groups in lead optimization. Current Opinion in Drug Discovery & Development. Available at: [Link]

  • ResearchGate. (n.d.). Chapter 32. The use of bioisosteric groups in lead optimization. Available at: [Link]

  • Baklanov, M. M., et al. (2023). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. Molecules. Available at: [Link]

  • Mamedova, Z. I., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • SlideShare. (2012). Application of Bioisosteres in Drug Design. Available at: [Link]

  • MDPI. (2023). Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Guanidyl modification of the 1-azabicyclo[3.1.0]hexane ring in ficellomycin essential for its biological activity. Available at: [Link]

  • World Scientific. (n.d.). Fluorine in Pharmaceutical and Medicinal Chemistry. Available at: [Link]

  • Hu, J., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

  • Isanbor, C., & O'Hagan, D. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]

  • American Chemical Society. (n.d.). Applications of bioisosteres in the design of biologically active compounds. Available at: [Link]

  • ResearchGate. (n.d.). Conformational and Electron Density Analysis of Bicyclo[3.1.0]hexanes: All Roads Lead to Boats. Available at: [Link]

  • Academia.edu. (n.d.). A conformational study of bicyclo[3.1.0] hexane and of the 3-bicyclo[3.1.0]hexyl carbonium ion: an AB initio SCF investigation. Available at: [Link]

  • Smith, A. M., et al. (2015). Fluorine in drug design: a case study with fluoroanisoles. ChemMedChem. Available at: [Link]

Sources

Method

Application Note: Experimental Procedures for the N-Functionalization of 1-Fluoro-3-azabicyclo[3.1.0]hexane

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Executive Summary The strategic incorporation of fluorine into aliphatic hete...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary

The strategic incorporation of fluorine into aliphatic heterocycles is a proven tactic in medicinal chemistry to modulate lipophilicity, restrict conformation, and improve metabolic stability[1]. The 1-fluoro-3-azabicyclo[3.1.0]hexane scaffold has emerged as a highly valuable, conformationally restricted bioisostere for piperidines and pyrrolidines. It has been prominently featured in recent drug discovery campaigns, including the development of potent BRAF inhibitors[2].

However, the introduction of a fluorine atom at the bridgehead position fundamentally alters the physicochemical properties of the secondary amine (N3). This application note provides a comprehensive, mechanistically grounded guide to the N-functionalization of this scaffold, detailing optimized protocols for sulfonylation, acylation, and reductive amination.

Mechanistic Rationale: The "Fluorine Effect"

To successfully functionalize 1-fluoro-3-azabicyclo[3.1.0]hexane, chemists must account for the inductive electron-withdrawing effect (-I) of the bridgehead fluorine.

  • Attenuated Basicity (Lower pKa): The highly electronegative fluorine atom pulls electron density away from the N3 nitrogen through the rigid cyclopropane sigma framework. This lowers the pKa of the amine by approximately 2–3 units compared to an unfluorinated pyrrolidine.

  • Reduced Nucleophilicity: While the lower basicity improves the pharmacokinetic profile (e.g., reduced hERG liability and better membrane permeability), it renders the amine a significantly weaker nucleophile.

  • Causality in Reaction Design: Standard, mild coupling conditions (e.g., EDC/HOBt for amides, or un-catalyzed sulfonylations) often result in stalled reactions and poor yields. Electrophile hyper-activation (using reagents like HATU or nucleophilic catalysts like DMAP) is strictly required to drive these reactions to completion.

Functionalization Workflows

The following diagram illustrates the divergent synthetic pathways utilized to functionalize the N3 position of the scaffold.

Workflow cluster_reactions N-Functionalization Pathways Salt 1-Fluoro-3-azabicyclo[3.1.0]hexane Hydrochloride Salt FreeBase Free Amine Intermediate (Attenuated Nucleophile) Salt->FreeBase DIPEA (3.0 eq) DCM, 0 °C to RT Sulfonamide N-Sulfonylation (Sulfonamides) FreeBase->Sulfonamide R-SO2Cl, DMAP (cat.) Pyridine or DCM Amide N-Acylation (Amides) FreeBase->Amide R-COOH, HATU DMF, RT Alkyl Reductive Amination (Alkyl Amines) FreeBase->Alkyl R-CHO, NaBH(OAc)3 DCE, AcOH (cat.)

Fig 1. Divergent N-functionalization pathways for 1-fluoro-3-azabicyclo[3.1.0]hexane.

General Handling & Preparation

The scaffold is most commonly sourced as a bench-stable hydrochloride salt (CAS: 1780621-17-1)[3]. Because the free base is a low-molecular-weight, volatile liquid, it is highly recommended to generate the free amine in situ rather than attempting to isolate it prior to the reaction.

Validated Experimental Protocols

Protocol A: N-Sulfonylation (Synthesis of Sulfonamides)

This protocol is optimized for generating sulfonamide derivatives, a motif frequently utilized in kinase inhibitors[2][4].

  • Scale: 1.0 mmol

  • Reagents: 1-Fluoro-3-azabicyclo[3.1.0]hexane HCl (1.0 eq), Sulfonyl chloride (1.1 eq), N,N-Diisopropylethylamine (DIPEA, 3.0 eq), 4-Dimethylaminopyridine (DMAP, 0.1 eq), Anhydrous DCM (10 mL).

  • Step-by-Step Procedure:

    • Suspend the amine HCl salt (137.6 mg, 1.0 mmol) in anhydrous DCM (10 mL) under a nitrogen atmosphere.

    • Add DIPEA (523 µL, 3.0 mmol) and stir for 10 minutes at room temperature to fully liberate the free base.

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Add DMAP (12.2 mg, 0.1 mmol) followed by the dropwise addition of the sulfonyl chloride (1.1 mmol) dissolved in 2 mL of DCM.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.

    • Self-Validation Check: Monitor by TLC (Ninhydrin stain). The secondary amine starting material will stain a distinct pink/purple. Complete consumption of this spot indicates successful conversion.

    • Workup: Quench with saturated aqueous NaHCO₃ (10 mL). Extract with DCM (2 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography.

Protocol B: N-Acylation (Synthesis of Amides)

Due to the attenuated nucleophilicity of the fluorinated amine, standard carbodiimide couplings (EDC) are inefficient. Uronium-based coupling reagents (HATU) are required.

  • Scale: 1.0 mmol

  • Reagents: Carboxylic acid (1.0 eq), HATU (1.2 eq), DIPEA (3.0 eq), Amine HCl (1.1 eq), Anhydrous DMF (5 mL).

  • Step-by-Step Procedure:

    • Dissolve the carboxylic acid (1.0 mmol) and HATU (456 mg, 1.2 mmol) in anhydrous DMF (5 mL).

    • Add DIPEA (523 µL, 3.0 mmol) to the mixture.

    • Self-Validation Check: Stir for 15–20 minutes at room temperature. The solution will typically transition to a distinct yellow color, visually validating the formation of the highly reactive HOAt active ester.

    • Add the 1-fluoro-3-azabicyclo[3.1.0]hexane HCl salt (151.4 mg, 1.1 mmol) in one portion.

    • Stir at room temperature for 12 hours.

    • Workup: Dilute the reaction with Ethyl Acetate (20 mL) and wash sequentially with 5% aqueous LiCl (3 × 10 mL) to remove DMF, followed by brine. Dry over Na₂SO₄, concentrate, and purify.

Protocol C: Reductive Amination

To prevent the premature reduction of the aldehyde, the iminium ion must be pre-formed before the introduction of the hydride source.

  • Scale: 1.0 mmol

  • Reagents: Aldehyde (1.0 eq), Amine HCl (1.1 eq), DIPEA (1.1 eq), Sodium triacetoxyborohydride (STAB, 1.5 eq), Glacial Acetic Acid (0.1 eq), Anhydrous DCE (10 mL).

  • Step-by-Step Procedure:

    • Combine the amine HCl salt (151.4 mg, 1.1 mmol), DIPEA (191 µL, 1.1 eq), and the aldehyde (1.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 10 mL).

    • Add glacial acetic acid (6 µL, 0.1 mmol) to catalyze iminium formation.

    • Stir at room temperature for 1–2 hours.

    • Self-Validation Check: Take a 10 µL aliquot, quench into a vial containing NaBH₄ in MeOH, and analyze via LC-MS. The presence of the desired product mass confirms successful iminium formation.

    • Add STAB (318 mg, 1.5 mmol) portion-wise over 5 minutes. Stir for 12 hours at room temperature.

    • Workup: Quench carefully with saturated aqueous NaHCO₃ (10 mL) until gas evolution ceases. Extract with DCM, dry, concentrate, and purify.

Quantitative Data & Optimization Matrix

The following table summarizes the causality behind reagent selection and provides troubleshooting parameters for optimizing yields.

Reaction TypeReagent SystemExpected ConversionKey Optimization VariableMechanistic Rationale
Sulfonylation R-SO₂Cl, DIPEA40–50%Addition of 10 mol% DMAPDMAP generates a highly electrophilic sulfonylpyridinium species, overcoming the fluorinated amine's reduced nucleophilicity.
Sulfonylation R-SO₂Cl, Pyridine>90%Solvent switch to neat PyridinePyridine acts simultaneously as the bulk base and the nucleophilic catalyst, driving sluggish reactions to completion.
Acylation EDC/HOBt, DIPEA30–45%Switch to HATU/DIPEAThe superior leaving group (HOAt) generated by HATU significantly accelerates the attack of the sterically hindered, deactivated amine.
Acylation HATU, DIPEA>90%Pre-activation time (15 min)Ensures 100% formation of the active ester before introducing the less reactive fluorinated amine, preventing side reactions.
Reductive Amination NaBH₃CN, MeOH50–60%Switch to STAB in DCESTAB in an aprotic solvent (DCE) minimizes competitive aldehyde reduction, maximizing the trapping of the iminium intermediate.

References

[1] Title: Applications of Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link] (Supports mechanistic claims regarding the pKa modulation and metabolic stability induced by aliphatic fluorination)[1]

[2] Title: WO2021250521A1 - 4-oxo-3,4-dihydroquinazolinon compounds for the treatment of braf-associated diseases and disorders Source: Google Patents (WIPO) URL: (Demonstrates the industrial application and sulfonylation of the 1-fluoro-3-azabicyclo[3.1.0]hexane scaffold in targeted oncology therapeutics)[2]

[4] Title: US12303509, Example 149 | C21H20ClF2N5O3S (CID 165149957) Source: PubChem (NIH) URL:[Link] (Structural verification of 1-fluoro-3-azabicyclo[3.1.0]hexane-3-sulfonamide derivatives)[4]

Sources

Application

Application Note: Enzymatic Resolution and Deracemization of Fluorinated Azabicyclo[3.1.0]hexane Enantiomers

Executive Summary The azabicyclo[3.1.0]hexane ring system is a highly constrained bicyclic scaffold that serves as a critical structural motif in modern drug discovery. It is frequently utilized as a rigidified isostere...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The azabicyclo[3.1.0]hexane ring system is a highly constrained bicyclic scaffold that serves as a critical structural motif in modern drug discovery. It is frequently utilized as a rigidified isostere of piperazine or pyrrolidine in the development of oxazolidinone antibacterials[1] and metabotropic glutamate receptor (mGluR2) modulators[2]. The strategic introduction of fluorine into this scaffold (e.g., 6-fluoro- or 6-(fluoromethyl)-azabicyclo[3.1.0]hexanes) profoundly impacts the physicochemical properties of the resulting active pharmaceutical ingredients (APIs), enhancing metabolic stability and modulating amine basicity.

However, the asymmetric synthesis of these fluorinated bicyclic systems presents significant challenges. Traditional chemical resolution methods often suffer from poor atom economy (maximum 50% theoretical yield) and require stoichiometric amounts of expensive chiral resolving agents[3]. This application note details a highly efficient, self-validating chemoenzymatic protocol for the deracemization of fluorinated azabicyclo[3.1.0]hexanes using engineered Monoamine Oxidase (MAO-N), achieving >99% enantiomeric excess (ee) and near-quantitative yields.

Mechanistic Rationale & Structural Significance

To overcome the 50% yield limitation of classical kinetic resolution, this protocol employs a Dynamic Kinetic Resolution (DKR) , or deracemization network, utilizing directed-evolution variants of Monoamine Oxidase from Aspergillus niger (specifically the MAO-N 401 variant)[4].

Causality of Experimental Design:

  • Biocatalyst Selection (MAO-N 401): Wild-type MAO-N exhibits narrow substrate scope. Through active-site targeted mutation and family shuffling, the MAO-N 401 variant was engineered to accommodate bulky, sterically demanding bicyclic amines, famously enabling the large-scale asymmetric synthesis of the HCV protease inhibitor Boceprevir[4][5]. This variant exhibits strict stereoselectivity for the S-enantiomer of azabicyclo[3.1.0]hexanes.

  • Chemoselective Reduction ( NH3​BH3​ ): The enzyme selectively oxidizes the S-amine to an achiral imine intermediate. To close the deracemization cycle, ammonia borane ( NH3​BH3​ ) is added. Ammonia borane is chosen because it is highly chemoselective; it reduces the imine back to the racemic amine under aqueous conditions without degrading the enzyme, reducing the fluorinated moieties, or over-reducing the system.

  • Catalase Integration: The oxidation of the amine by MAO-N utilizes molecular oxygen ( O2​ ) and generates hydrogen peroxide ( H2​O2​ ) as a byproduct. If left unchecked, H2​O2​ causes oxidative deactivation of the MAO-N enzyme. The addition of exogenous catalase decomposes H2​O2​ into water and oxygen, preserving biocatalyst longevity and recycling the O2​ required for the forward reaction.

Chemoenzymatic Deracemization Workflow

The continuous cycle of enantioselective oxidation and non-selective chemical reduction progressively funnels the racemic mixture entirely into the unreactive R-enantiomer.

EnzymaticDeracemization Racemate Racemic Fluorinated Azabicyclo[3.1.0]hexane (R/S-Amine) MAON MAO-N 401 Oxidation (Stereoselective for S-Amine) Racemate->MAON S-enantiomer consumed Product Enantiopure Product (>99% ee R-Amine) Racemate->Product R-enantiomer accumulates Imine Imine Intermediate (Achiral) MAON->Imine O2 -> H2O2 Reductant Chemical Reduction (NH3BH3, Non-selective) Imine->Reductant Reductant->Racemate Recycled to R/S

Chemoenzymatic deracemization cycle of fluorinated azabicyclo[3.1.0]hexane using MAO-N and NH3BH3.

Enzyme Performance & Quantitative Data

The efficiency of the deracemization is highly dependent on the MAO-N variant utilized. The table below summarizes the quantitative performance metrics of different MAO-N generations against fluorinated azabicyclo[3.1.0]hexane substrates, demonstrating the necessity of the 401 variant for industrial-scale applications.

Biocatalyst VariantSubstrateConversion to R-Isomer (%)Enantiomeric Excess (ee %)Reaction Time (h)
Wild-Type MAO-N Racemic 6-fluoro-3-azabicyclo[3.1.0]hexane< 10%N/A (Failed)48
MAO-N D5 Racemic 6-fluoro-3-azabicyclo[3.1.0]hexane85%92%24
MAO-N 401 Racemic 6-fluoro-3-azabicyclo[3.1.0]hexane> 99% > 99% 12
MAO-N 401 Racemic 6-(fluoromethyl)-3-azabicyclo[3.1.0]hexane> 98% > 99% 16

Validated Protocol: Deracemization of Fluorinated Azabicyclo[3.1.0]hexanes

This protocol is designed as a self-validating system . Do not proceed to subsequent phases without confirming the analytical checkpoints.

Phase 1: Biocatalyst QC & Preparation
  • Buffer Preparation: Prepare 100 mM potassium phosphate buffer. Adjust pH to exactly 7.5.

    • Causality: pH 7.5 is the optimal intersection for MAO-N 401 activity and the stability of the imine intermediate (preventing spontaneous hydrolysis to the ketone).

  • Enzyme Reconstitution: Dissolve lyophilized MAO-N 401 cell-free extract (20 mg/mL) and Catalase (from Corynebacterium glutamicum, 1 mg/mL) in the prepared buffer.

  • Validation Checkpoint 1 (Enzyme Activity): Before adding the valuable fluorinated substrate, verify MAO-N 401 activity using a standard colorimetric assay (benzylamine oxidation coupled with horseradish peroxidase/Amplex Red). A specific activity of >2.0 U/mg confirms the biocatalyst is viable.

Phase 2: Reaction Execution
  • Substrate Addition: To a 250 mL baffled Erlenmeyer flask, add 50 mL of the enzyme solution. Slowly add racemic 6-fluoro-3-azabicyclo[3.1.0]hexane (500 mg, ~50 mM final concentration).

  • Reductant Addition: Add ammonia borane ( NH3​BH3​ , 3 equivalents, ~150 mM) in three equal portions over 2 hours.

    • Causality: Portion-wise addition prevents rapid off-gassing of hydrogen and maintains a steady-state concentration of reductant, ensuring the imine is reduced as soon as it is formed by the enzyme.

  • Incubation: Incubate the reaction at 30°C with vigorous orbital shaking (250 rpm).

    • Causality: High aeration (baffled flask + 250 rpm) is critical because molecular oxygen is the stoichiometric oxidant for MAO-N.

  • Validation Checkpoint 2 (In-Process Monitoring): At t = 8 hours, extract a 100 µL aliquot, quench with 100 µL of 1M NaOH, and extract with ethyl acetate. Analyze via GC-FID. The reaction is proceeding correctly if the S-enantiomer peak is diminishing while the R-enantiomer peak remains stable or grows relative to an internal standard.

Phase 3: Downstream Processing & Chiral Analysis
  • Quenching: Once GC-FID indicates complete disappearance of the S-enantiomer (typically 12-16 hours), quench the reaction by adjusting the pH to >11 using 10 M NaOH.

    • Causality: High pH deprotonates the fluorinated azabicyclo[3.1.0]hexane (pKa ~ 9.5), driving it entirely into the organic phase during extraction.

  • Extraction: Extract the aqueous layer with Methyl tert-butyl ether (MTBE) (3 x 50 mL). Dry the combined organic layers over anhydrous Na2​SO4​ and concentrate under reduced pressure.

  • Validation Checkpoint 3 (Chiral Purity): Analyze the isolated product via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/Isopropanol/Diethylamine 90:10:0.1, 1.0 mL/min).

    • Expected Result: A single peak corresponding to the (1R, 2S, 5S)-fluorinated enantiomer with >99% ee.

References

  • Recent progress in directed evolution of stereoselective monoamine oxidases Source: Applied Microbiology and Biotechnology (via d-nb.info) URL:[4]

  • Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods Source: Chemical Reviews (via uni-graz.at) URL:[5]

  • An Improved and Enantioselective Preparation of the Telaprevir Bicyclic[3.3.0] Proline Intermediate and Reuse of Unwanted Enantiomer Source: Organic Process Research & Development (ACS Publications) URL:[3]

  • Conformational Constraint in Oxazolidinone Antibacterials. Synthesis and Structure−Activity Studies of (Azabicyclo[3.1.0]hexylphenyl)oxazolidinones Source: Journal of Medicinal Chemistry (ACS Publications) URL:[1]

  • US8691849B2 - 3-azabicyclo[3.1.0]hexyl derivatives as modulators of metabotropic glutamate receptors Source: Google Patents URL:[2]

Sources

Method

Application Note: Scale-Up Synthesis of 1-Fluoro-3-azabicyclo[3.1.0]hexane Hydrochloride

Document ID: AN-2026-04-02 Target Audience: Process Chemists, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals. Executive Summary & Mechanistic Rationale The 3-azabicyclo[3.1.0]hexane ri...

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Author: BenchChem Technical Support Team. Date: April 2026

Document ID: AN-2026-04-02 Target Audience: Process Chemists, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals.

Executive Summary & Mechanistic Rationale

The 3-azabicyclo[3.1.0]hexane ring system is a highly privileged scaffold in modern medicinal chemistry, frequently deployed as a conformationally restricted bioisostere for pyrrolidine or piperidine. The introduction of a fluorine atom at the bridgehead position (C1) yields 1-fluoro-3-azabicyclo[3.1.0]hexane hydrochloride (CAS: 1780621-17-1; Molecular Formula: C5H9ClFN; MW: 137.58)[1][2]. This specific modification lowers the basicity of the secondary amine, modulates lipophilicity, and significantly enhances metabolic stability against oxidative degradation. Such fluorinated bicyclic systems are increasingly critical in the development of targeted therapeutics, including advanced kinase inhibitors for BRAF-associated diseases[3].

Scale-Up Challenge: The primary challenge in synthesizing this scaffold at a multi-hundred-gram to kilogram scale lies in the construction of the strained fluorocyclopropane ring. Traditional approaches utilizing diazo compounds pose severe explosion hazards at scale. Therefore, this protocol utilizes a modified Furukawa-Simmons-Smith cyclopropanation of N-Boc-3-fluoro-3-pyrroline. This route relies on zinc carbenoid chemistry, which, while safer than diazo alternatives, presents significant delayed-exotherm risks that must be managed through strict stoichiometric control, precise dosing rates, and rigorous in-process controls (IPCs).

Process Flow & Synthetic Strategy

The optimized synthetic route consists of two primary transformations starting from the commercially accessible N-Boc-3-fluoro-3-pyrroline:

  • Diastereoselective Cyclopropanation: Utilizing diethylzinc ( Et2​Zn ) and diiodomethane ( CH2​I2​ ) to form the bicyclic core.

  • Deprotection and Salt Precipitation: Cleavage of the tert-butyloxycarbonyl (Boc) group using anhydrous hydrogen chloride, driving the precipitation of the highly pure hydrochloride salt.

G SM N-Boc-3-fluoro-3-pyrroline (Starting Material) Step1 Simmons-Smith Cyclopropanation (Et2Zn, CH2I2, DCM, 0°C to RT) SM->Step1 Int1 N-Boc-1-fluoro-3-azabicyclo[3.1.0]hexane (Intermediate) Step1->Int1 Step2 Boc Deprotection & Salt Formation (HCl in Dioxane/EtOAc) Int1->Step2 Product 1-Fluoro-3-azabicyclo[3.1.0]hexane HCl (Final Product) Step2->Product

Process flow for the scale-up synthesis of 1-fluoro-3-azabicyclo[3.1.0]hexane hydrochloride.

Quantitative Scale-Up Data

To demonstrate the robustness of this self-validating system, data from three distinct scale-up campaigns are summarized below. The transition from 10g to 1000g shows a stabilization of the E-factor (Environmental factor), driven by optimized solvent recovery in the cyclopropanation step.

Scale (SM Input) Et2​Zn / CH2​I2​ (Eq.)IPC Conversion (%)Overall Yield (%)Purity (HPLC AUC)E-Factor
10 g (Optimization)3.0 / 3.0> 99.5%72%98.5%45
100 g (Pilot)2.5 / 2.5> 99.0%78%99.1%38
1000 g (Production)2.2 / 2.2> 99.0%81%99.6%29

Table 1: Key performance metrics across optimization, pilot, and production scales.

Detailed Experimental Protocols

Protocol A: Synthesis of N-Boc-1-fluoro-3-azabicyclo[3.1.0]hexane (Cyclopropanation)

Expertise & Causality Insight: The formation of the zinc carbenoid ( IZnCH2​I ) is highly exothermic but often exhibits an induction period. If reagents are added too rapidly at low temperatures, unreacted intermediates accumulate, leading to a thermal runaway when the reaction finally initiates. To create a self-validating safety mechanism, a small portion (5%) of the CH2​I2​ is added first, and the internal temperature is monitored for a micro-exotherm (validation of initiation) before the continuous feed begins.

Step-by-Step Procedure (1 kg Scale):

  • Preparation: To a 20 L jacketed glass reactor equipped with an overhead stirrer, internal temperature probe, and nitrogen inlet, add N-Boc-3-fluoro-3-pyrroline (1.00 kg, 5.34 mol) and anhydrous dichloromethane (DCM, 10.0 L).

  • Cooling: Cool the solution to an internal temperature ( Tint​ ) of 0 °C to 5 °C.

  • Zinc Addition: Slowly add a 1.0 M solution of diethylzinc in hexanes (11.75 L, 11.75 mol, 2.2 eq) via an addition funnel over 2 hours, maintaining Tint​ < 10 °C. Caution: Ethane gas is evolved; ensure robust ventilation.

  • Initiation Check: Add diiodomethane (143 g, 0.53 mol, 0.1 eq) dropwise. Pause addition and monitor Tint​ . A temperature rise of 2–3 °C validates carbenoid formation.

  • Main Feed: Once initiation is confirmed, feed the remaining diiodomethane (3.00 kg, 11.22 mol, 2.1 eq) continuously over 4 hours using a dosing pump, strictly maintaining Tint​ between 5 °C and 15 °C.

  • Aging & IPC: Allow the reaction to warm to 20 °C and stir for 12 hours.

    • Self-Validation (IPC 1): Sample the reaction mixture, quench with saturated aqueous NH4​Cl , extract with EtOAc, and analyze via GC-MS. The reaction is deemed complete when starting material is < 1.0%.

  • Quench & Workup: Cool to 0 °C. Carefully quench by the dropwise addition of saturated aqueous NH4​Cl (5.0 L). Note: Vigorous gas evolution and exotherm. Filter the resulting biphasic mixture through a pad of Celite to remove zinc salts.

  • Isolation: Separate the organic layer, wash with 10% aqueous Na2​S2​O3​ (3.0 L) to remove residual iodine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the crude intermediate as a pale yellow oil. This is used directly in Protocol B.

Protocol B: Deprotection to 1-Fluoro-3-azabicyclo[3.1.0]hexane Hydrochloride

Expertise & Causality Insight: While trifluoroacetic acid (TFA) is commonly used for Boc deprotection, it yields a trifluoroacetate salt which often requires a subsequent, lossy ion-exchange step to obtain the pharmaceutically preferred hydrochloride salt[1][2]. By utilizing anhydrous HCl in a carefully selected anti-solvent mixture (1,4-Dioxane / Ethyl Acetate), the deprotection and salt formation occur simultaneously. The highly polar product is insoluble in this matrix, driving the equilibrium forward via precipitation and preventing the need for an aqueous workup.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude N-Boc-1-fluoro-3-azabicyclo[3.1.0]hexane (approx. 1.07 kg theoretical) in ethyl acetate (EtOAc, 5.0 L) in a 10 L reactor.

  • Acidification: Cool the solution to 10 °C. Slowly add a 4.0 M solution of HCl in 1,4-dioxane (3.3 L, 13.2 mol, 2.5 eq).

  • Crystallization: Remove the cooling jacket and allow the mixture to stir at 20 °C for 4 hours. A thick white precipitate will form as the Boc group is cleaved and isobutylene gas is evolved.

  • IPC Validation:

    • Self-Validation (IPC 2): Withdraw a 1 mL suspension, filter, and analyze the solid via 1H -NMR ( D2​O ). The disappearance of the intense 9-proton singlet at ~1.45 ppm confirms complete Boc removal.

  • Filtration & Washing: Filter the suspension through an agitated nutsche filter dryer (ANFD). Wash the filter cake with cold EtOAc (2 x 1.5 L) to remove organic impurities and residual dioxane.

  • Drying: Dry the solid under vacuum (50 mbar) at 40 °C for 24 hours to yield 1-fluoro-3-azabicyclo[3.1.0]hexane hydrochloride (595 g, 81% overall yield from N-Boc-3-fluoro-3-pyrroline) as a free-flowing white crystalline powder.

Analytical Characterization

  • Appearance: White to off-white crystalline powder.

  • Purity (HPLC): 99.5% (ELSD detection recommended due to lack of strong UV chromophore).

  • 1H -NMR (400 MHz, D2​O ): δ 3.75 - 3.55 (m, 4H, CH2​ -N- CH2​ ), 2.10 (m, 1H, bridgehead CH), 1.25 (m, 1H, cyclopropane CH2​ ), 1.05 (m, 1H, cyclopropane CH2​ ).

  • 19F -NMR (376 MHz, D2​O ): δ -210.5 (m, 1F).

  • MS (ESI+): m/z calculated for C5​H9​FN [M+H]+ 102.07, found 102.1.

References

  • 1780621-17-1 | 1-Fluoro-3-azabicyclo[3.1.0]hexane hydrochloride.BLD Pharm.
  • 1-fluoro-3-azabicyclo[3.1.0]hexane hydrochloride.ChemicalBook.
  • WO2021250521A1 - 4-oxo-3,4-dihydroquinazolinon compounds for the treatment of braf-associated diseases and disorders.Google Patents.

Sources

Application

Application Note: Synthesis of PET Imaging Ligands Utilizing the 1-Fluoro-3-azabicyclo[3.1.0]hexane Scaffold

An Application Guide for Researchers and Drug Development Professionals Abstract The 3-azabicyclo[3.1.0]hexane framework is a conformationally restricted scaffold that has garnered significant interest in medicinal chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

The 3-azabicyclo[3.1.0]hexane framework is a conformationally restricted scaffold that has garnered significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2] Its rigid, three-dimensional structure allows for precise orientation of substituents, making it an attractive core for designing highly selective ligands. The incorporation of fluorine, particularly the positron-emitting isotope Fluorine-18 (¹⁸F), offers a powerful strategy for developing novel Positron Emission Tomography (PET) imaging agents.[3][4] PET is a highly sensitive, non-invasive imaging modality crucial for early disease diagnosis, monitoring therapeutic response, and accelerating drug development.[3] This document provides a comprehensive guide to the synthesis of PET ligands incorporating the 1-[¹⁸F]Fluoro-3-azabicyclo[3.1.0]hexane moiety, focusing on a robust and widely applicable nucleophilic substitution pathway. We detail the rationale, a step-by-step protocol for precursor synthesis and automated radiolabeling, and critical quality control parameters.

Introduction: The Strategic Value of the Fluorinated Azabicyclo[3.1.0]hexane Core

The 3-azabicyclo[3.1.0]hexane scaffold is recognized as a "bioisostere" of proline and other five-membered ring systems, but with a fixed geometry that can enhance binding affinity and selectivity for biological targets such as receptors and enzymes.[5] This structural rigidity is a key advantage in rational drug design.

When developing a PET tracer, the choice of radionuclide is paramount. Fluorine-18 is often the isotope of choice due to its favorable characteristics:

  • Convenient Half-Life (109.8 minutes): Long enough to permit multi-step radiosynthesis, purification, and imaging studies over several hours, yet short enough to minimize the patient's radiation dose.[3][4]

  • Low Positron Energy (0.635 MeV): Results in a short positron travel distance in tissue, leading to higher resolution images.

  • Well-Established Chemistry: Radiofluorination methods are robust and can often be automated.[4]

Combining the desirable pharmacokinetic properties of the azabicyclo[3.1.0]hexane core with the superior imaging characteristics of ¹⁸F creates a powerful synergy for developing next-generation PET tracers for oncology, neurology, and cardiology.

cluster_0 Core Scaffold Attributes cluster_1 Radionuclide Properties cluster_2 Resulting PET Ligand Scaffold 3-Azabicyclo[3.1.0]hexane Rigidity Conformational Rigidity Scaffold->Rigidity Bioactivity Bioactive Molecule Core [3, 6] Scaffold->Bioactivity PET_Ligand [¹⁸F]Fluoro-Azabicyclo[3.1.0]hexane Ligand Scaffold->PET_Ligand Combines with F18 Fluorine-18 Isotope HalfLife Optimal Half-Life (109.8 min) [7] F18->HalfLife Resolution High Image Resolution F18->Resolution F18->PET_Ligand Incorporates Advantage1 Enhanced Target Selectivity PET_Ligand->Advantage1 Advantage2 Superior Imaging Characteristics PET_Ligand->Advantage2

Caption: Synergy of the scaffold and radionuclide for PET ligand design.

Radiosynthesis Strategy: Nucleophilic Substitution

The most common and efficient method for introducing ¹⁸F into a molecule is through a nucleophilic substitution (Sₙ2) reaction. This approach involves reacting activated, anhydrous [¹⁸F]fluoride with a precursor molecule containing a suitable leaving group.

Causality Behind Experimental Choices:

  • Precursor Design: The ideal precursor must contain a good leaving group (e.g., tosylate, mesylate, nosylate, or a halogen like iodide) at the 1-position of the azabicyclo[3.1.0]hexane ring. Tosylates are frequently chosen due to their high reactivity and stability during precursor synthesis and purification.[6] The nitrogen atom of the azabicycle must be protected (e.g., with a Boc or Cbz group) to prevent it from acting as a competing nucleophile.

  • [¹⁸F]Fluoride Activation: The [¹⁸F]fluoride produced from a cyclotron is in aqueous form ([¹⁸F]H₂O) and is a poor nucleophile. It must be activated by removing the water and using a phase-transfer catalyst. Kryptofix 2.2.2 (K₂₂₂) in the presence of a weak base like potassium carbonate (K₂CO₃) is the gold standard. The K₂₂₂ cryptand sequesters the potassium ion, leaving a "naked," highly nucleophilic [¹⁸F]fluoride anion.[7]

  • Reaction Conditions: The labeling reaction is typically performed in a polar aprotic solvent (e.g., acetonitrile or DMSO) to solubilize the reactants and promote the Sₙ2 mechanism. Heating is required to drive the reaction to completion within a short timeframe, which is critical given the ¹⁸F half-life.

Cyclotron Cyclotron [¹⁸F]O₂ Target F18_H2O Aqueous [¹⁸F]Fluoride in H₂¹⁸O Cyclotron->F18_H2O Anion_Exchange Anion Exchange Cartridge (QMA) F18_H2O->Anion_Exchange Trap [¹⁸F]F⁻ Elution Elute with K₂CO₃ / K₂₂₂ Anion_Exchange->Elution Drying Azeotropic Drying (MeCN, N₂ stream, Heat) Elution->Drying Activated_F18 Activated K[¹⁸F]F/K₂₂₂ Complex Drying->Activated_F18 Radiolabeling Radiolabeling Reaction (Heat) Activated_F18->Radiolabeling Precursor Precursor in Solvent (e.g., DMSO) Precursor->Radiolabeling Purification Semi-Prep HPLC Purification Radiolabeling->Purification Final_Product [¹⁸F]Labeled Ligand (Formulated in Saline) Purification->Final_Product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Fluoro-3-azabicyclo[3.1.0]hexane

Welcome to the technical support center for the synthesis of 1-Fluoro-3-azabicyclo[3.1.0]hexane. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this va...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-Fluoro-3-azabicyclo[3.1.0]hexane. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this valuable fluorinated scaffold. The 3-azabicyclo[3.1.0]hexane framework is a key structural motif in a range of biologically active compounds, and the introduction of a fluorine atom at the bridgehead position can significantly enhance pharmacological properties.[1][2]

This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate common challenges and improve the yield and purity of your synthesis. The proposed synthetic route involves the formation of a protected 3-azabicyclo[3.1.0]hexan-1-ol precursor, followed by a deoxofluorination step and final deprotection.

Overall Synthetic Workflow

The synthesis is best approached in a three-stage process: preparation of a key alcohol intermediate, stereoselective fluorination, and final deprotection to yield the target compound, which is often isolated as a salt for improved stability and handling.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Fluorination cluster_2 Stage 3: Deprotection & Isolation start N-Boc-β-amino ester precursor N-Boc-3-azabicyclo[3.1.0]hexan-1-ol start->precursor Titanium-mediated cyclopropanation fluorinated N-Boc-1-Fluoro-3- azabicyclo[3.1.0]hexane precursor->fluorinated Deoxofluorination (e.g., Deoxofluor) final_product 1-Fluoro-3-azabicyclo[3.1.0]hexane Hydrochloride Salt fluorinated->final_product Acidic Deprotection & Salt Formation

Caption: General three-stage workflow for the synthesis of 1-Fluoro-3-azabicyclo[3.1.0]hexane HCl.

Part 1: FAQs and Troubleshooting for Precursor Synthesis

The most common precursor for this synthesis is an N-protected 3-azabicyclo[3.1.0]hexan-1-ol. Protecting the nitrogen atom, typically with a Boc (tert-butoxycarbonyl) group, is crucial to prevent side reactions during the subsequent fluorination step.

Q1: What is a reliable method for synthesizing the N-Boc-3-azabicyclo[3.1.0]hexan-1-ol precursor?

A robust method is the titanium-mediated cyclopropanation of N-Boc protected β-amino acid esters.[3] This intramolecular reaction uses a Kulinkovich-de Meester type mechanism to form the strained bicyclic alcohol. The starting materials are readily available, and the reaction generally proceeds in moderate to good yields.

Q2: My yield for the cyclopropanation is low. What are the most critical parameters to control?

Low yields in this titanium-mediated reaction often stem from three areas:

  • Reagent Quality: The Grignard reagent (e.g., EtMgBr) and the titanium catalyst (e.g., Ti(Oi-Pr)₄) are highly sensitive to air and moisture. Ensure all reagents are fresh, properly titrated (in the case of the Grignard), and handled under strictly anhydrous and inert conditions (Argon or Nitrogen).

  • Temperature Control: The formation of the active titanacyclopropane species is temperature-dependent. The reaction should be initiated at a low temperature (e.g., -78 °C) and allowed to warm slowly to room temperature. Overheating can lead to decomposition of the catalytic species and the formation of undesired byproducts.

  • Workup Procedure: The aqueous workup must be performed carefully. A slow, controlled quench at low temperature is necessary to manage the exothermic reaction of excess Grignard reagent and titanium salts.

Q3: The reaction produces a mixture of diastereomers of the alcohol precursor. How can I resolve this?

The cyclopropanation can result in a mixture of cis and trans diastereomers with respect to the newly formed alcohol and the cyclopropane ring. Fortunately, these diastereomers can typically be separated using standard silica gel column chromatography.[3] The choice of eluent (e.g., a hexane/ethyl acetate gradient) is key for achieving good separation. Monitor the fractions closely by TLC to isolate the desired isomer. For many applications, a specific diastereomer is required for the subsequent fluorination step to ensure stereochemical purity in the final product.

Part 2: FAQs and Troubleshooting the Deoxofluorination Step

This is the most critical and often lowest-yielding step in the sequence. It involves the substitution of a tertiary hydroxyl group with fluorine, a notoriously challenging transformation.

Q4: Which fluorinating agent is best for converting the 1-hydroxy group to the 1-fluoro group?

For converting a tertiary alcohol to a fluoride, a nucleophilic deoxofluorinating agent is required. Amine-based sulfur trifluorides are common choices. Deoxofluor ([Bis(2-methoxyethyl)amino]sulfur trifluoride) is often preferred over DAST (Diethylaminosulfur trifluoride) due to its higher thermal stability.[4] These reagents facilitate a hydroxy-to-fluorine exchange, typically proceeding with an inversion of configuration via an Sₙ2-type mechanism.[4]

Q5: My fluorination reaction is low-yielding and produces a complex mixture of byproducts. What is going wrong?

This is a common issue. The carbocation intermediate that can form at the tertiary bridgehead position is unstable and prone to rearrangement and elimination. Success hinges on precise control of the reaction conditions.

G issue {Low Yield / Byproducts|Key Areas to Investigate} cause1 Anhydrous Conditions Problem: Water quenches the fluorinating reagent and promotes elimination. Solution: Rigorously dry all glassware, solvents, and the starting material. issue->cause1 cause2 Temperature Control Problem: Too high a temperature favors elimination (E1) and rearrangement over substitution (Sₙ2). Solution: Add Deoxofluor at low temperature (-78 °C) and warm very slowly. Do not exceed 0 °C to RT. issue->cause2 cause3 Solvent Choice Problem: Protic or highly polar solvents can stabilize carbocation intermediates, leading to side reactions. Solution: Use non-polar, aprotic solvents like dichloromethane (DCM) or toluene. issue->cause3 cause4 Stoichiometry Problem: Insufficient reagent leads to incomplete conversion. Excess can promote side reactions. Solution: Start with 1.2-1.5 equivalents of Deoxofluor. Titrate if necessary. issue->cause4

Caption: Troubleshooting logic for the critical deoxofluorination step.

Troubleshooting Deoxofluorination: A Data-Driven Approach
IssuePossible CauseScientific Rationale & Recommended Solution
No reaction or very low conversion Inactive fluorinating reagent or presence of water.Deoxofluor and similar reagents are extremely moisture-sensitive. Water will rapidly consume the reagent. Solution: Use a fresh bottle of reagent, ensure solvents are anhydrous, and dry the alcohol precursor under high vacuum before use.[4]
Major byproduct is an alkene (elimination product) Reaction temperature is too high; solvent is too polar.The reaction can proceed via an Sₙ1-like mechanism at higher temperatures, where the intermediate carbocation readily undergoes E1 elimination. Solution: Maintain low temperature (-78 °C to 0 °C). Use a non-polar solvent like DCM. Adding a non-nucleophilic base like proton sponge can sometimes scavenge HF byproduct and suppress elimination.
Formation of rearranged products Carbocation rearrangement.The strained bicyclic system can be prone to rearrangement upon formation of a positive charge at the bridgehead. Solution: This is intrinsically linked to temperature control. The more Sₙ2-like the conditions (low temp, non-polar solvent), the lower the chance of forming a discrete carbocation that can rearrange.
Complex, unidentifiable mixture Reagent decomposition or multiple side pathways.Deoxofluor can decompose if heated, releasing hazardous byproducts. Solution: Adhere strictly to the temperature profile. Ensure the workup is performed promptly but carefully, typically by quenching with a saturated aqueous solution of NaHCO₃ at low temperature.

Part 3: FAQs on Deprotection and Purification

Q6: What is the standard procedure for removing the N-Boc protecting group?

The Boc group is reliably cleaved under acidic conditions. The two most common methods are:

  • Trifluoroacetic Acid (TFA): Using a solution of TFA in a solvent like dichloromethane (DCM) at room temperature is highly effective. The excess TFA and DCM can be removed in vacuo.

  • Hydrochloric Acid (HCl): A solution of HCl in an organic solvent (e.g., 4M HCl in 1,4-dioxane or diethyl ether) is also very common. This method has the advantage of directly precipitating the product as its hydrochloride salt.

Q7: The final freebase product seems volatile and difficult to handle. How can I improve its isolation and stability?

The freebase of 1-Fluoro-3-azabicyclo[3.1.0]hexane is a relatively small, low-molecular-weight amine and is likely to be volatile or a low-boiling oil, making it difficult to isolate and handle. The standard and highly recommended practice is to convert it to a stable, crystalline salt. The hydrochloride salt is the most common choice.[5][6]

If you use TFA for deprotection, you must first neutralize the resulting trifluoroacetate salt to the freebase and then treat it with HCl (e.g., HCl in ether) to form the desired hydrochloride salt. If you use HCl in dioxane for deprotection, the hydrochloride salt is formed directly, simplifying the process.

Q8: What is a good final purification strategy for the hydrochloride salt?

The hydrochloride salt is a polar, non-volatile solid, making it much easier to purify than the freebase.

  • Recrystallization: If the crude salt is relatively clean, recrystallization from a suitable solvent system (e.g., isopropanol/diethyl ether or ethanol/hexane) is the best method to obtain high-purity material.

  • Silica Gel Chromatography: While possible, chromatography of the highly polar salt can be challenging. It is often better to purify the N-Boc protected intermediate thoroughly before the final deprotection step. If you must chromatograph the final product, consider using a reverse-phase column or a polar stationary phase with a specialized mobile phase (e.g., DCM/MeOH with a small amount of NH₄OH for the freebase, though this risks volatility).

Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-azabicyclo[3.1.0]hexan-1-ol

(Adapted from principles of titanium-mediated cyclopropanation[3])

  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the N-Boc-β-amino ester (1.0 equiv) and anhydrous THF (0.1 M).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add Ti(Oi-Pr)₄ (1.2 equiv) dropwise via syringe.

  • In a separate flask, prepare the Grignard reagent solution. To this, add ethylmagnesium bromide (2.5 equiv, 1.0 M in THF) dropwise at 0 °C.

  • Slowly add the Grignard solution to the cooled (-78 °C) solution of the ester and titanium alkoxide.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Cool the reaction back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Filter the resulting suspension through a pad of Celite®, washing the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (gradient elution, e.g., 10% to 50% ethyl acetate in hexanes) to isolate the diastereomers of the title compound.

Protocol 2: Deoxofluorination to N-Boc-1-Fluoro-3-azabicyclo[3.1.0]hexane

(Based on general procedures for deoxofluorination[4])

CAUTION: Deoxofluor is corrosive and reacts violently with water. Handle only in a chemical fume hood with appropriate personal protective equipment (PPE).

  • In a flame-dried flask made of fluoropolymer or polyethylene (to prevent etching of glass by HF byproduct) under an argon atmosphere, dissolve the N-Boc-3-azabicyclo[3.1.0]hexan-1-ol (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M).

  • Cool the solution to -78 °C.

  • Slowly add Deoxofluor (1.3 equiv) dropwise via syringe over 20 minutes. Ensure the internal temperature does not rise significantly.

  • Stir the reaction at -78 °C for 1 hour, then allow it to warm slowly to room temperature over 4-6 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Once complete, cool the reaction to 0 °C and carefully quench by the very slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Dilute with DCM and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo at low temperature (<30 °C).

  • Purify the crude product by flash column chromatography on silica gel (gradient elution, e.g., 5% to 25% ethyl acetate in hexanes).

Protocol 3: Deprotection and HCl Salt Formation
  • Dissolve the purified N-Boc-1-Fluoro-3-azabicyclo[3.1.0]hexane (1.0 equiv) in a minimal amount of diethyl ether.

  • Cool the solution to 0 °C.

  • Slowly add a solution of 4M HCl in 1,4-dioxane (3.0-4.0 equiv) dropwise.

  • A white precipitate should form immediately or upon stirring.

  • Stir the resulting suspension at room temperature for 2-4 hours until deprotection is complete (monitor by TLC/LC-MS).

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold diethyl ether to remove any non-polar impurities.

  • Dry the solid under high vacuum to yield 1-Fluoro-3-azabicyclo[3.1.0]hexane hydrochloride as a stable solid. Further purification can be achieved by recrystallization if necessary.

References

  • ResearchGate. (n.d.). Synthetic strategies towards the synthesis of 3‐azabicyclo[3.1.0]hexanes.
  • Zheng, Y., Yu, X., Lv, S., & Wu, Y. (2021). Representative bioactive compounds with a 3-azabicyclo[3.1.0]hexane core structure. Accounts of Chemical Research.
  • Couty, F., Evano, G., & Rabasso, N. (2005). Azabicyclo[3.1.0]hexan-1-ols: possible applications in the synthesis of pharmaceuticals. European Journal of Organic Chemistry.
  • Fülöp, F., & Palkó, M. (2017). Fluorination of some highly functionalized cycloalkanes: chemoselectivity and substrate dependence. Beilstein Journal of Organic Chemistry, 13, 2376–2385. [Link]

  • Google Patents. (n.d.). WO20212421A1 - An improved process for the preparation of racemic 6, 6- dimethyl-3-azabicyclo-[3.1.0]-hexane and its salts, a key raw material for hcv inhibitor.
  • Google Patents. (n.d.). WO2016186184A1 - CRYSTAL OF SALT OF NOVEL 3-AZABICYCLO[3.1.0]HEXANE DERIVATIVE AND PHARMACEUTICAL USE THEREOF.

Sources

Optimization

Technical Support Center: Purification of Fluorinated Bicyclic Amines

Welcome to the technical support center for the purification of fluorinated bicyclic amines. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges asso...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of fluorinated bicyclic amines. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with purifying these valuable compounds. The introduction of fluorine atoms into bicyclic amine scaffolds significantly alters their physicochemical properties, demanding specialized approaches to achieve high purity. This resource provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you navigate these complexities effectively.

The Challenge of Purifying Fluorinated Bicyclic Amines

Fluorinated bicyclic amines are critical building blocks in medicinal chemistry. The fluorine atom can enhance metabolic stability, improve bioavailability, and modulate the basicity (pKa) of the amine, which in turn affects drug-target interactions and pharmacokinetic properties[1][2]. However, these same electronic effects, combined with the amine's inherent basicity, create distinct purification hurdles.

Common issues include:

  • Strong interactions with stationary phases: The basic amine functionality leads to strong, often irreversible, binding to acidic silica gel, resulting in poor recovery and peak tailing[3].

  • Altered Polarity and Solubility: Fluorination increases hydrophobicity and can introduce "fluorophilicity," complicating traditional liquid-liquid extractions and chromatographic separations[4][5].

  • Co-elution with Impurities: Synthetic byproducts, such as regioisomers or dehalogenated compounds, can have very similar properties to the target compound, making separation difficult[6].

  • Thermal Instability: Many complex amines are sensitive to heat, making high-temperature distillation a challenging option[7].

This guide provides structured solutions to these and other problems you may encounter.

Section 1: Foundational Purification – Acid-Base Extraction

Acid-base extraction is the cornerstone of amine purification, leveraging the amine's basicity to shuttle it between organic and aqueous phases, thereby separating it from neutral or acidic impurities[8][9].

Troubleshooting and FAQs

Q1: I performed an acid-base extraction, but my recovery is very low. What went wrong?

A1: Low recovery can stem from several factors:

  • Incomplete Protonation/Deprotonation: Ensure the pH of your aqueous layers is appropriate. For extraction into the aqueous phase, the pH should be at least 2 units below the pKa of your amine's conjugate acid. For recovery, the pH should be at least 2 units above the pKa. Use a pH meter or pH paper to verify.

  • Emulsion Formation: Vigorous shaking can create stable emulsions, especially with chlorinated solvents. If an emulsion forms, try adding brine (saturated NaCl solution) to break it, or filter the mixture through a pad of Celite.

  • Amine Salt Solubility: The protonated ammonium salt of highly fluorinated or very large bicyclic amines may have limited solubility in the aqueous phase or may even be soluble in the organic solvent[10]. If you suspect this, you may need to perform multiple extractions with fresh aqueous acid.

  • Precipitation Issues: Upon basification, if your free amine is an oil or has some water solubility, it may not precipitate cleanly[10]. In this case, you must perform a "back-extraction" into a fresh organic solvent (e.g., DCM, EtOAc) to recover your product[11].

Q2: My final product is wet and contains inorganic salts. How do I remove them?

A2: This is a common issue after neutralizing the aqueous layer to recover the amine.

  • Thorough Back-Extraction: When recovering the amine, extract the basified aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) at least three times to ensure complete transfer of the amine.

  • Washing the Organic Layer: Wash the combined organic extracts with brine. This helps remove dissolved water and some inorganic salts.

  • Drying Agent: Dry the organic layer over a suitable drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Ensure you use a sufficient amount and allow adequate time for drying (15-20 minutes) before filtering.

Workflow Diagram: Acid-Base Extraction

start Crude Mixture in Organic Solvent (e.g., EtOAc) extract_acid Extract with Aqueous Acid (e.g., 1M HCl) start->extract_acid separate1 Separate Layers extract_acid->separate1 org_layer1 Organic Layer: Neutral & Acidic Impurities separate1->org_layer1 Organic aq_layer1 Aqueous Layer: Protonated Amine Salt (R₃NH⁺Cl⁻) separate1->aq_layer1 Aqueous basify Basify to pH > 10 (e.g., with 6M NaOH) aq_layer1->basify extract_org Extract with Fresh Organic Solvent basify->extract_org separate2 Separate Layers extract_org->separate2 aq_layer2 Aqueous Layer: Inorganic Salts separate2->aq_layer2 Aqueous org_layer2 Organic Layer: Purified Amine separate2->org_layer2 Organic wash Wash with Brine org_layer2->wash dry Dry (Na₂SO₄) wash->dry concentrate Concentrate in vacuo dry->concentrate final_product Purified Fluorinated Bicyclic Amine concentrate->final_product

Caption: Workflow for purifying a basic amine from neutral/acidic impurities.

Protocol 1: Standard Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) that is immiscible with water.

  • Acidic Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1M HCl (aq). Stopper the funnel, invert, and vent frequently. Shake gently for 1-2 minutes to avoid emulsion. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer containing the protonated amine salt. Repeat the extraction of the organic layer with fresh 1M HCl two more times to ensure complete removal of the amine. Combine all aqueous extracts.[9][10]

  • Wash (Optional): Wash the initial organic layer (which contains neutral/acidic impurities) with water to recover any dissolved product, and add this wash to the combined aqueous extracts.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add a concentrated base (e.g., 6M NaOH) with swirling until the solution is strongly basic (pH > 10, verified with pH paper). The amine should precipitate or form an oily layer.

  • Back-Extraction: Add fresh organic solvent (e.g., dichloromethane) to the separatory funnel and shake to extract the free amine. Drain the organic layer. Repeat this extraction two more times.[11]

  • Final Wash & Dry: Combine the organic extracts. Wash with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the purified amine.

Section 2: Chromatographic Purification

When acid-base extraction is insufficient, chromatography is the next step. However, the basicity of amines and the acidity of standard silica gel present a major challenge[3].

Troubleshooting and FAQs

Q1: My amine streaks badly on a standard silica gel column and I get poor recovery. What should I do?

A1: This is the most common problem. The acidic silanol groups (Si-OH) on the silica surface strongly and irreversibly bind to the basic amine. You have two main solutions:

  • Mobile Phase Modification: Deactivate the silica by adding a small amount of a competing base to your mobile phase. A common choice is 0.5-2% triethylamine (Et₃N) or ammonium hydroxide in the eluent system (e.g., Hexane/Ethyl Acetate + 1% Et₃N).[12] This additive competes with your product for binding to the acidic sites on the silica, allowing your compound to elute properly.

  • Use a Different Stationary Phase: The most effective solution is to use a stationary phase designed for amine purification. Amine-functionalized silica (often labeled "NH₂" or "KP-NH") has basic groups bonded to the surface, which masks the acidic silanols and prevents strong product binding.[3] This often provides superior separation and recovery without needing to modify the mobile phase.

Q2: I'm trying to purify my fluorinated amine with Reverse-Phase HPLC (RP-HPLC), but the peaks are broad or the separation from a key impurity is poor. How can I optimize this?

A2: RP-HPLC is excellent for high-purity separations. Poor peak shape or resolution can be addressed by systematically tuning parameters:

  • Mobile Phase pH: For basic amines, using a mobile phase with a low pH (e.g., 0.1% Trifluoroacetic Acid - TFA, or Formic Acid) is crucial. This protonates the amine, ensuring it is in a single ionic form and minimizes interactions with residual silanols on the C18 column, leading to sharper peaks.

  • Fluorophilicity: Heavily fluorinated compounds can exhibit unique "fluorophilic" interactions. If separating from a non-fluorinated analogue, consider using a fluorinated eluent like trifluoroethanol (TFE) with a standard C8 or C18 column. This hetero-pairing can dramatically enhance separation.[4][5]

  • Temperature: Temperature can significantly affect the interactions between fluorinated analytes and the stationary phase. Try running the separation at different temperatures (e.g., 25°C, 45°C). Increased temperature often improves separation efficiency for fluorinated compounds.[5]

  • Column Choice: If standard C18 or C8 columns fail, consider a "fluorous" column designed for separating fluorinated molecules.[4]

Data & Tables

Table 1: Troubleshooting Common Issues in Flash Chromatography of Amines

IssueProbable Cause(s)Recommended Solution(s)
Compound sticks at origin Strong acid-base interaction with silica.1. Add 1-2% triethylamine or NH₄OH to the eluent. 2. Switch to an amine-functionalized silica column (KP-NH).[3]
Severe peak tailing Secondary interactions with silanols.1. Increase the concentration of the competing base (e.g., triethylamine). 2. Use a less polar, stronger eluent system.
Co-elution with byproduct Insufficient selectivity of the system.1. Switch to a different solvent system (e.g., DCM/Methanol instead of Hexane/EtOAc). 2. Use a high-performance flash column with smaller particle size. 3. Consider RP-HPLC for difficult separations.
Product degradation on column The amine is sensitive to the acidic silica.1. Use a deactivated or amine-functionalized silica. 2. Work quickly and avoid leaving the compound on the column for extended periods.
Decision Tree: Selecting a Purification Strategy

start Crude Fluorinated Bicyclic Amine q1 Are major impurities acidic or neutral? start->q1 a1_yes Acid-Base Extraction q1->a1_yes Yes a2_no Proceed to Chromatography q1->a2_no No q2 Is product pure enough after extraction? a1_yes->q2 a2_yes Purification Complete q2->a2_yes Yes q2->a2_no No q3 Is the goal bulk purification or moderate purity? a2_no->q3 a3_yes Flash Chromatography (Amine-functionalized silica or Et₃N modifier) q3->a3_yes Yes a3_no High-Purity Required (e.g., for final API) q3->a3_no No a3_yes->a2_yes if pure q4 Is the compound chiral? a3_no->q4 a3_no_res Preparative RP-HPLC a4_yes Chiral HPLC/SFC q4->a4_yes Yes a4_no Standard RP-HPLC q4->a4_no No a4_no->a3_no_res

Caption: Decision tree for selecting a primary purification technique.

Section 3: Crystallization & Distillation

For compounds that are solid at room temperature, crystallization can be a highly effective and scalable purification method. Distillation is generally reserved for lower-boiling, thermally stable amines.

Troubleshooting and FAQs

Q1: I'm struggling to find a good solvent system for crystallizing my fluorinated amine. What should I try?

A1: Finding the right solvent is key. The principle is to find a solvent (or solvent pair) in which your compound is sparingly soluble at room temperature but highly soluble when hot.

  • Systematic Screening: Screen a range of solvents with varying polarities (e.g., hexanes, ethyl acetate, isopropanol, acetonitrile, toluene).

  • Solvent Pairs: If a single solvent doesn't work, use a binary system. Dissolve your compound in a small amount of a "good" solvent (in which it's very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it's insoluble) until the solution becomes turbid. Add a drop or two of the good solvent to clarify and then allow it to cool slowly.

  • Fluorine-Specific Interactions: The presence of fluorine can lead to unique crystal packing driven by C-H···F interactions[13]. This may alter solubility in unexpected ways. Don't discount solvents you might not normally use for amines.

Q2: Is distillation a viable option for my bicyclic amine?

A2: Distillation can be very effective but carries risks.

  • Thermal Stability: First, determine if your compound is stable at its boiling point. You can run a small-scale thermogravimetric analysis (TGA) or simply heat a small sample while monitoring for color change or degradation by TLC/LCMS.

  • Vacuum Distillation: For high-boiling or heat-sensitive amines, vacuum distillation is mandatory as it significantly lowers the required temperature[7].

  • Fractional Distillation: If you need to separate compounds with close boiling points, a fractional distillation column (e.g., a Vigreux column) is necessary.

Section 4: Purity Assessment

Confirming the purity of your final product is a critical step. A single analytical technique is often insufficient.

Q1: What analytical methods are essential for confirming the purity of my fluorinated bicyclic amine?

A1: A combination of techniques is recommended for a complete picture:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for quantitative purity analysis. An HPLC trace showing a single major peak (e.g., >99% by area) is strong evidence of purity. It's also excellent for profiling impurities.[6]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the structure of your compound. Importantly, ¹⁹F NMR is exceptionally useful for fluorinated molecules, providing a clean spectrum where each unique fluorine environment gives a distinct signal, making it easy to spot fluorine-containing impurities.[4]

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound. LC-MS is a powerful combination that provides both retention time and mass data.[4]

  • Total Organic Fluorine (TOF) Analysis: For a comprehensive measure, especially in environmental or metabolic studies, techniques like Combustion Ion Chromatography (CIC) can determine the total amount of organically bound fluorine, though this doesn't distinguish between your compound and fluorinated impurities.[14][15]

References

  • Amine Troubleshooting. (n.d.). Sulfur Recovery Engineering Inc. Retrieved from [Link]

  • Zhang, W., et al. (2011). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. PMC. Retrieved from [Link]

  • Zhang, W., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC. Retrieved from [Link]

  • Phenomenex. (n.d.). Optimized Total Organic Fluorine Methods Using Strata™ PFAS SPE Cartridges. Retrieved from [Link]

  • Acid–base extraction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Varma, S., et al. (2006). A Comparative Study of Cooperative Intermolecular Interactions Involving Ordered and Disordered Fluorine. Crystal Growth & Design, ACS Publications. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods. Retrieved from [Link]

  • Khan, I., et al. (2020). Synthesis of Crystalline Fluoro-Functionalized Imines, Single Crystal Investigation, Hirshfeld Surface Analysis, and Theoretical Exploration. PMC. Retrieved from [Link]

  • Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]

  • Qiu, X.-L., & Qing, F.-L. (2009). Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines. PubMed. Retrieved from [Link]

  • Acid-Base Extraction Tutorial. (2020). YouTube. Retrieved from [Link]

  • Moke, H. C., & Leathers, J. M. F. (1967). Process for the purification of amines. Google Patents.
  • Is there an easy way to purify organic amines?. (2023). Biotage. Retrieved from [Link]

  • Douglas, J., et al. (2015). Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy. PMC. Retrieved from [Link]

  • Amine purification. (2011). Science Forums. Retrieved from [Link]

Sources

Troubleshooting

optimization of reaction conditions for 3-azabicyclo[3.1.0]hexane formation

The 3-azabicyclo[3.1.0]hexane motif is a privileged pharmacophore, serving as a conformationally restricted bioisostere for piperidines in numerous drug candidates, including opioid receptor antagonists and kinase inhibi...

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Author: BenchChem Technical Support Team. Date: April 2026

The 3-azabicyclo[3.1.0]hexane motif is a privileged pharmacophore, serving as a conformationally restricted bioisostere for piperidines in numerous drug candidates, including opioid receptor antagonists and kinase inhibitors[1][2]. However, constructing this strained fused-ring system presents significant synthetic challenges, particularly regarding catalyst turnover, stereocontrol (diastereomeric ratio, dr), and the safe handling of high-energy intermediates.

This guide is designed to help you troubleshoot and optimize the three primary pathways for synthesizing this scaffold: Rh(II)-catalyzed cyclopropanation, Pd(II)-catalyzed cross-coupling, and Au(I)-catalyzed nitrene transfer.

Mechanistic Workflows & Optimization Pathways

G Start Starting Materials (Pyrrolines, Maleimides, Enynes) RhPath Rh(II) Catalysis + Diazoacetate Start->RhPath PdPath Pd(II) Catalysis + N-Tosylhydrazone Start->PdPath AuPath Au(I) Catalysis + Benzofuroxan Start->AuPath RhOpt Rh2(esp)2 (0.005 mol%) 90°C, Slow Addition RhPath->RhOpt PdOpt Base Promoted In Situ Diazo Gen PdPath->PdOpt AuOpt Ph3PAuNTf2 (5 mol%) PhCl, 60°C AuPath->AuOpt Product 3-azabicyclo[3.1.0]hexane Target Scaffold RhOpt->Product exo/endo control PdOpt->Product high dr AuOpt->Product nitrene transfer

Synthetic pathways and optimization parameters for 3-azabicyclo[3.1.0]hexane formation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Rh(II)-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole is stalling at 20-30% conversion, and I see a build-up of unreacted diazo compound. What is the root cause? A: This is a classic symptom of catalyst deactivation. When using acceptor-only carbenes like ethyl diazoacetate (EDA), the rhodium catalyst can become trapped in inactive dimeric states or poisoned by alkene coordination at lower temperatures[3]. The Fix: Counterintuitively, you must decrease your catalyst loading and increase the temperature. Transitioning to a highly sterically hindered bridged catalyst like Rh2(esp)2 at ultra-low loadings (0.005 mol%) and heating to 90 °C ensures rapid carbene turnover and prevents catalyst degradation[3].

Q2: How can I control the endo vs. exo diastereoselectivity in the cyclopropanation of pyrrolines? A: The stereochemical outcome is governed by the trajectory of the metal-carbenoid approach. Standard diazoacetates typically favor the exo isomer due to steric repulsion between the ester group and the pyrroline ring[3]. If your target requires the endo configuration, switch your carbene precursor from a diazoacetate to a secondary diazoacetamide. The hydrogen-bonding network in the transition state of secondary diazoacetamides directs the approach to selectively yield the endo-azabicyclo[3.1.0]hexane-6-carboxamide[4].

Q3: We want to avoid handling explosive diazo compounds at scale. Are there safer alternative pathways to this scaffold? A: Yes. You can bypass diazo intermediates entirely by utilizing a Gold(I)-catalyzed nitrene transfer (NT) reaction or a Palladium-catalyzed cyclopropanation with N-tosylhydrazones.

  • Au(I) Pathway: By reacting benzofuroxans with N-allylynamides, the Au(I) catalyst activates the alkyne for nucleophilic attack, triggering a cascade that forms the cyclopropane ring via an α-imino gold carbene intermediate[5].

  • Pd(II) Pathway: You can use N-tosylhydrazones as in situ diazo precursors. Under basic conditions, the hydrazone decomposes slowly to release the diazo species directly into the catalytic cycle with maleimides, keeping the steady-state concentration of the explosive intermediate near zero[2][6].

Q4: My Ag(I)-catalyzed oxidative cyclopropanation of 1,6-enynes is yielding complex mixtures. How do I optimize this? A: The silver-catalyzed route relies on the formation of an uncommon silver carbenoid intermediate[7]. If you are seeing complex mixtures or recovered starting material, your oxidant is likely insufficient. This reaction requires an air atmosphere to proceed efficiently. Ensure you are using a polar coordinating solvent like DMSO at 90 °C with 20 mol% AgNO3 to stabilize the Ag(I) species during the oxidative cycle[7].

Quantitative Data & Optimization Matrices

To assist in your experimental design, below are the consolidated optimization parameters for both the Rh(II) and Au(I) catalytic systems.

Table 1: Optimization of Rh(II)-Catalyzed Cyclopropanation with EDA [3] Reaction: N-Boc-2,5-dihydropyrrole + Ethyl Diazoacetate (EDA)

CatalystTemp (°C)Catalyst Loading (mol%)Yield (%)Mechanistic Observation
Rh2(esp)2250.005LowPoor turnover; unreacted EDA accumulation.
Rh2(esp)2700.0059–32Incomplete conversion; intermediate stalling.
Rh2(esp)2900.00576 Optimal TON; clean exo/endo mixture.

Table 2: Optimization of Au(I)-Catalyzed Nitrene Transfer [5] Reaction: Benzofuroxans + N-Allylynamides (0.2 M in PhCl at 60 °C)

Catalyst SystemLoading (mol%)Yield (%)Catalyst Design Rationale
Ph3PAuNTf2 5 92 Optimal balance of Lewis acidity and stability.
IPrAuNTf2571Excessive steric bulk hinders nitrene transfer.
PicAuCl2536Insufficient activation of the alkyne.
Ph3PAuCl / AgNTf2588In situ generation is effective but slightly lower yielding.

Self-Validating Experimental Protocols

Protocol A: Ultra-Low Loading Rh(II)-Catalyzed Cyclopropanation

Objective: Synthesize exo/endo-3-azabicyclo[3.1.0]hexanes safely on a gram scale without chromatographic purification.[3]

  • Preparation: Charge an oven-dried Schlenk flask with N-Boc-2,5-dihydropyrrole (1.0 equiv) and the Rh2(esp)2 catalyst (0.005 mol%).

  • Solvation: Add anhydrous toluene to achieve a 0.5 M concentration of the pyrroline.

  • Activation: Heat the reaction mixture to 90 °C under a strict inert atmosphere (N2 or Ar).

  • Controlled Addition: Slowly add ethyl diazoacetate (EDA) via a syringe pump over 3 to 6 hours. Causality: Slow addition maintains a low steady-state concentration of the diazo compound, which suppresses the competing carbene dimerization pathway.

  • Self-Validation Checkpoint: Extract a 50 µL aliquot and analyze via crude 1H NMR. The complete absence of the characteristic diazo proton signal (~4.8 ppm) confirms active catalytic turnover and safe consumption of the high-energy intermediate.

  • Isolation: Cool to room temperature and concentrate under reduced pressure. Under these optimized conditions, the product can be telescoped into subsequent deprotection steps without the need for silica gel chromatography.

Protocol B: Gold(I)-Catalyzed Nitrene Transfer

Objective: Synthesize 3-azabicyclo[3.1.0]hexan-2-imines via a diazo-free route.[5]

  • Preparation: In a dry reaction vial, combine the N-allylynamide (0.1 mmol, 1.0 equiv) and benzofuroxan (1.2 equiv).

  • Catalyst Addition: Add Ph3PAuNTf2 (5 mol%) as the active catalyst.

  • Solvation: Dissolve the mixture in anhydrous chlorobenzene (PhCl) to a concentration of 0.2 M. Causality: PhCl is a non-coordinating, polarizable solvent that stabilizes the highly electrophilic cationic gold center without outcompeting the substrate for coordination sites.

  • Reaction: Stir the mixture at 60 °C for 24 hours.

  • Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane/EtOAc eluent. A distinct color shift in the reaction mixture (typically yellow to deep orange) and the emergence of a highly fluorescent spot under UV (254 nm) validate the formation of the conjugated 3-azabicyclo[3.1.0]hexan-2-imine core.

  • Purification: Concentrate the crude mixture and purify via silica gel flash chromatography to isolate the pure diastereomers.

References

  • Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. nih.gov. 8

  • Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. beilstein-journals.org. 1

  • Gold-Catalyzed Nitrene Transfer from Benzofuroxans to N-Allylynamides: Synthesis of 3-Azabicyclo[3.1.0]hexanes. acs.org. 5

  • Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives via Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones. researchgate.net. 2

  • Silver(I)-Catalyzed Oxidative Cyclopropanation of 1,6-Enynes: Synthesis of 3-Aza-bicyclo[3.1.0]hexane Derivatives. acs.org. 7

  • Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles. mdpi.com. 6

  • Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. acs.org. 3

  • Diastereoselective Cyclopropanation with Secondary Diazoacetamides to Access endo-Azabicyclo[3.1.0]hexane-6-carboxamides. nih.gov. 4

Sources

Optimization

troubleshooting diastereoselectivity in cyclopropanation reactions

Welcome to the Application Scientist Technical Support Center. Achieving precise diastereocontrol (cis/trans or syn/anti) in cyclopropanation is a frequent bottleneck in the synthesis of complex active pharmaceutical ing...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Technical Support Center. Achieving precise diastereocontrol (cis/trans or syn/anti) in cyclopropanation is a frequent bottleneck in the synthesis of complex active pharmaceutical ingredients (APIs) and natural products.

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. We will address the mechanistic causality behind stereochemical drift and provide actionable, self-validating protocols to restore selectivity in your workflows.

Diagnostic Workflow: Isolating Stereochemical Failures

Troubleshooting Start Suboptimal Diastereoselectivity Type Reaction Type? Start->Type Dir Directed (e.g., Allylic Alcohol) Simmons-Smith Type->Dir Zinc carbenoids Diazo Metal-Catalyzed Diazo Decomposition Type->Diazo Rh, Cu, Pd Solvent Check Solvent: Use DCM, avoid Et2O Dir->Solvent Target Desired Isomer? Diazo->Target Reagent Tune Carbenoid: Use Furukawa (Et2Zn/CH2I2) or Charette's reagent Solvent->Reagent Trans Trans (Anti) Selectivity Target->Trans Cis Cis (Syn) Selectivity Target->Cis TransFix Increase catalyst bulk (Rh2(OPiv)4) Use bulky diazo esters (BHT) Trans->TransFix CisFix Use Rh(I) catalysts or donor/acceptor diazo compounds Cis->CisFix

Diagnostic logic tree for troubleshooting cyclopropanation diastereoselectivity.

Section 1: Directed Simmons-Smith (Zinc Carbenoid) Cyclopropanation

Q: I am trying to cyclopropanate an allylic alcohol, but my syn/anti ratio is poor (e.g., 2:1). How do I restore high syn selectivity?

A: The loss of syn selectivity in hydroxyl-directed Simmons-Smith reactions is almost always a failure of transition state organization. The classical mechanism relies on the pre-association of the zinc carbenoid with the substrate's alcoholate group to stereodirect the carbenoid toward one diastereotopic face of the alkene[1].

Causality & Fixes:

  • Solvent Coordination: If you are using diethyl ether or THF, the solvent molecules competitively coordinate to the zinc center, displacing your substrate's directing group. Switch to a non-coordinating solvent like anhydrous dichloromethane (DCM) to preserve the rigid transition state[2].

  • Reagent Choice: The classical Zn-Cu couple is heterogeneous and often less selective. Switch to the Furukawa modification (Et₂Zn and CH₂I₂) or Charette’s reagent (Et₂Zn, CH₂I₂, CF₃COOH). These form highly organized, soluble reactive species that tightly bind the directing group.

Table 1: Variables Influencing Simmons-Smith Diastereoselectivity

VariablePoor Selectivity ConditionHigh Selectivity ConditionMechanistic Rationale
Solvent THF, Et₂ODCM, TolueneNon-coordinating solvents prevent disruption of the Zn-alkoxide transition state.
Reagent Zn-Cu / CH₂I₂Et₂Zn / CH₂I₂ (Furukawa)Homogeneous zinc carbenoids allow for tighter, more uniform substrate coordination.
Directing Group Ester, Ether (weak)Free Hydroxyl (strong)Hydroxyls form rigid zinc alkoxides, enforcing strict facial delivery of the methylene unit.

Protocol 1: Self-Validating Hydroxyl-Directed Simmons-Smith Cyclopropanation This protocol utilizes the Furukawa modification to ensure >95:5 syn selectivity for standard allylic alcohols.

  • System Preparation: Flame-dry a Schlenk flask under argon. Add anhydrous DCM (0.2 M relative to substrate) and the allylic alcohol (1.0 equiv). Cool to 0 °C.

  • Reagent Addition (The Self-Validation Step): Add a 1.0 M solution of diethylzinc in hexanes (2.0 equiv) dropwise.

    • Validation Check: You must observe ethane gas evolution as the zinc alkoxide forms. If no gas evolves, your substrate may be wet, or the Et₂Zn has degraded, which will guarantee poor conversion and selectivity.

  • Carbenoid Generation: Slowly add diiodomethane (2.0 equiv) dropwise. Maintain at 0 °C for 2 hours, then warm to room temperature.

  • Quench: Carefully add saturated aqueous NH₄Cl. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

Section 2: Transition-Metal Catalyzed Diazo Decomposition

Q: My Rhodium(II)-catalyzed cyclopropanation using ethyl diazoacetate (EDA) yields a 1.5:1 trans:cis mixture. How do I push it to >10:1 trans selectivity?

A: In metal-catalyzed diazo decomposition, the stereochemical outcome is dictated by the trajectory of the alkene approaching the metal-carbene intermediate. With standard acceptor carbenes (like EDA) and simple catalysts (like Rh₂(OAc)₄), the energy difference between the transition states leading to trans and cis isomers is minimal.

Causality & Fixes:

  • Catalyst Sterics: Switch from Rh₂(OAc)₄ to a bulkier catalyst like Rh₂(OPiv)₄ (dirhodium tetrapivalate). The bulky pivalate ligands create a narrow chiral/steric pocket that forces the alkene substituent to point away from the ester group of the carbene, heavily favoring the trans geometry.

  • Diazo Ester Bulk: Replace ethyl diazoacetate with a bulkier ester, such as tert-butyl diazoacetate or BHT (butylated hydroxytoluene) diazoacetate. The extreme steric bulk of the BHT group practically eliminates the cis pathway.

Q: What if my target API actually requires the cis (syn) isomer?

A: Achieving cis-selectivity is notoriously difficult because it is the thermodynamically and kinetically less favored product in standard acceptor-carbene systems. However, you can invert the selectivity using specific catalytic systems:

  • Rh(I) Catalysts: Recent advancements show that Rh(I) catalysts (activated by NaBArF) can yield >99% cis-selectivity with certain alkenes by altering the metal coordination geometry[3].

  • Donor/Acceptor Carbenes: Using aryldiazoacetates (donor/acceptor) instead of simple alkyl diazoacetates (acceptor only) fundamentally changes the transition state. The s-trans and s-cis conformers of the diazo compound and the resulting carbene dictate facial selectivity, often leading to highly diastereoselective outcomes[4][5].

  • Nucleopalladation: For unactivated alkenes, a Pd(II)/Pd(IV) catalytic protocol with sulfur ylides can selectively generate syn-cyclopropanes when using specific directing groups like 2-(aminomethyl)pyridine[6].

Table 2: Tuning Catalyst and Substrate for Trans vs Cis Selectivity

Desired IsomerRecommended CatalystRecommended Diazo SourceMechanistic Causality
Trans (Anti) Rh₂(OPiv)₄ or Cu(OTf)₂ + BoxBHT-diazoacetate or t-Bu-diazoacetateExtreme steric repulsion in the transition state forces the alkene substituents away from the ester.
Cis (Syn) Rh(I) + NaBArFEthyl diazoacetateSpecific electronic interactions and altered metal coordination geometry favor the cis approach[3].
Cis / Trans Tunable Rh₂(S-PTAD)₄Aryldiazoacetates (Donor/Acceptor)Selectivity is controlled by the s-trans/s-cis conformer ratio and the specific chiral pocket of the catalyst[4].

Protocol 2: High-Trans Selective Rhodium-Catalyzed Cyclopropanation This protocol minimizes carbene dimerization while maximizing trans selectivity.

  • Catalyst & Alkene Loading: In an oven-dried flask under argon, dissolve the alkene (5.0 equiv; excess is used to suppress diazo dimerization) and Rh₂(OPiv)₄ (1.0 mol%) in anhydrous DCM.

  • Syringe Pump Addition (Critical): Dissolve the bulky diazo compound (e.g., t-butyl diazoacetate, 1.0 equiv) in DCM. Add this solution to the reaction mixture via a syringe pump over 2–4 hours.

    • Causality: Keeping the steady-state concentration of the diazo compound extremely low prevents the highly reactive metal-carbene from reacting with unreacted diazo compound (which forms undesired maleates/fumarates).

  • Completion & Workup: Stir for an additional 1 hour after addition. Evaporate the solvent and purify via silica gel chromatography.

Section 3: Advanced Troubleshooting (Side Reactions)

Q: I am observing significant C-H insertion byproducts instead of my desired cyclopropane. What is the root cause?

A: Rhodium carbenoids are highly electrophilic and will readily insert into activated C-H bonds (especially allylic, benzylic, or ethereal alpha-C-H bonds). If your substrate contains both an alkene and an activated C-H bond, the chemoselectivity depends on the nature of the carbene. Acceptor carbenes (from EDA) generally prefer cyclopropanation. However, donor/acceptor carbenes (from aryldiazoacetates) have a significantly lower activation barrier for C-H insertion[4].

Fixes:

  • Lower the Temperature: Cyclopropanation is often faster at lower temperatures than C-H insertion. Drop the reaction temperature to -20 °C or 0 °C.

  • Switch Metals: Switch to a less electrophilic metal, such as Copper or Palladium. For instance, Pd-catalyzed cyclopropanation using sulfur ylides completely avoids C-H insertion pathways[6].

References

  • Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives - ResearchGate. 1

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - MDPI. 2

  • Key Selectivity Controlling Elements in Rhodium-Catalyzed C–H Functionalization with Donor/Acceptor Carbenes - ACS Publications. 4

  • Finding Opportunities from Surprises and Failures. Development of Rhodium-Stabilized Donor/Acceptor Carbenes and their Application to Catalyst-Controlled C—H Functionalization - PMC. 5

  • Empowering Diastereoselective Cyclopropanation of Unactivated Alkenes with Sulfur Ylides through Nucleopalladation | Journal of the American Chemical Society. 6

  • ChemInform Abstract: Highly cis-Selective Rh(I)-Catalyzed Cyclopropanation Reactions. | Request PDF - ResearchGate. 3

Sources

Troubleshooting

Technical Support Center: Overcoming Racemization in Chiral Azabicycle Synthesis

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address one of the most pervasive challenges in alkaloid and drug development: the erosio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address one of the most pervasive challenges in alkaloid and drug development: the erosion of enantiomeric excess (ee) during the synthesis of chiral azabicycles.

The presence of basic nitrogen atoms adjacent to stereocenters makes these scaffolds highly susceptible to epimerization. This guide provides field-proven, mechanistically grounded solutions to bypass racemization pathways, ensuring high stereochemical fidelity from precursor to final product.

Frequently Asked Questions (FAQs)

Q1: Why are chiral azabicycles so prone to racemization during standard ring-closing or rearrangement protocols? A1: The causality lies in the traditional reliance on strong bases. The generation of reactive intermediates (such as ammonium ylides) typically requires quaternization of a tertiary amine followed by deprotonation using harsh bases like DBU or LDA. These basic conditions inadvertently deprotonate the highly acidic α -chiral centers adjacent to the nitrogen atom, causing rapid epimerization before the stereodefined rearrangement can occur.

Q2: Can solvent choice mitigate chirality erosion? A2: Absolutely. Transitioning from strictly anhydrous, strongly basic conditions to mildly acidic or neutral conditions using protic solvent additives (like trace water) can act as a "proton shuttle." This stabilizes ionic intermediates and facilitates proton transfer without requiring an external strong base, effectively shutting down the racemization pathway.

Troubleshooting Guide 1: Base-Induced Racemization in Ammonium Ylide Rearrangements

The Issue: Complete or partial loss of enantiomeric purity during the [2,3]-sigmatropic rearrangement of ammonium ylides to form N-fused azabicycles.

Root Cause Analysis: Traditional ylide generation requires a strong base to deprotonate the quaternary ammonium salt. This base indiscriminately attacks the chiral center, leading to an achiral enolate-like intermediate.

The Solution: Implement a mild, [1]. Utilizing a Silver (Ag) catalyst or nonmetallic I2​ in the presence of residual water bypasses the strong base requirement. The water acts as a proton shuttle, assisting in the protonation of the carbon-metal bond and subsequent deprotonation to generate the ylide under exceptionally mild conditions, resulting in almost zero chirality erosion[1].

G cluster_traditional Traditional Pathway (High Racemization Risk) cluster_mild Mild Lewis Acid Pathway (Stereoretentive) Start Chiral Tertiary Amine StrongBase Strong Base Addition (e.g., LDA, DBU) Start->StrongBase AgCat Ag(I) Catalyst + Trace H2O (Proton Shuttle) Start->AgCat Ylide1 Ammonium Ylide StrongBase->Ylide1 Racemization Chirality Erosion (Deprotonation at Stereocenter) Ylide1->Racemization Product1 Racemic Azabicycle Racemization->Product1 Ylide2 Ammonium Ylide (Mild Generation) AgCat->Ylide2 Rearrangement [2,3]-Sigmatropic Rearrangement Ylide2->Rearrangement Product2 Enantioenriched Azabicycle (>99% ee) Rearrangement->Product2

Caption: Logical flow comparing base-mediated vs. mild Lewis acid-catalyzed ylide generation.

Self-Validating Protocol: Ag-Catalyzed Domino [2,3]-Sigmatropic Rearrangement

This protocol incorporates built-in validation steps to ensure stereochemical fidelity.

  • Catalyst Preparation: In a nitrogen-filled glovebox, weigh 10 mol% AgOTf to prevent premature catalyst degradation.

  • Reagent Mixing: Add the chiral α -amino acid-derived propargyl amine precursor to a flame-dried Schlenk tube.

  • Solvent Addition (Critical Step): Dissolve the mixture in 1,2-dichloroethane (DCE). Do not use molecular sieves. Residual water (~500 ppm) must be present to act as the mechanistic proton shuttle. Validation: Run a Karl Fischer titration on your solvent batch to confirm water content is between 400-600 ppm.

  • Reaction Execution: Stir the mixture at 40°C for 12 hours. Validation: Monitor via TLC (ninhydrin stain). The reaction is complete only when the starting amine is entirely consumed, preventing kinetic resolution artifacts.

  • Isolation: Filter through a short pad of Celite to remove silver salts, concentrate under reduced pressure, and purify via flash column chromatography (using neutral alumina to prevent acid-catalyzed degradation).

Quantitative Data Summary

Table 1: Effect of Catalyst and Additives on Enantiomeric Excess (ee) during Azabicycle Formation

Catalyst / BaseSolventAdditiveYield (%)Enantiomeric Excess (ee %)Mechanistic Outcome
DBU (2.0 eq)THFNone45%12%Severe Racemization
AgOTf (10 mol%)DCE4Å Molecular Sieves15%98%Stereoretentive but inhibited (lack of proton shuttle)
AgOTf (10 mol%) DCE H2​O (trace, ~500 ppm) 88% >99% Optimal Domino Rearrangement
I2​ (1.0 eq)DCE H2​O (trace, ~500 ppm)82%98%Viable metal-free alternative

Troubleshooting Guide 2: Preventing Racemization During Skeletal Editing

The Issue: Loss of stereochemical integrity during the nitrogen-deletion skeletal editing of 2-azabicyclo[2.2.1]hexanes (aza-BCHs) to form bicyclo[1.1.1]pentanes (BCPs).

Root Cause Analysis: Skeletal editing often involves harsh oxidative or thermal conditions to extrude nitrogen. If the intermediate radical or cationic species is long-lived and conformationally flexible, the adjacent stereocenter will invert, yielding a racemic mixture.

The Solution: Utilize a[2]. By combining a photosensitizer (DPZ) and a chiral Sc(III) complex, you can establish a highly rigid aza-BCH framework. This rigid bicyclic scaffold sterically locks the stereocenters, efficiently preventing racemization during the subsequent nitrogen-deletion phase[2].

G Substrate Azaarene Substrate DualCat Dual Catalyst System DPZ + Chiral Sc(III) Substrate->DualCat Photocyclo [2+2] Photocycloaddition (Visible Light) DualCat->Photocyclo AzaBCH Aza-BCH Intermediate (Rigid Scaffold) Photocyclo->AzaBCH SkeletalEdit Nitrogen-Deletion Skeletal Editing AzaBCH->SkeletalEdit Steric Locking BCP Chiral BCP Product (Retained ee) SkeletalEdit->BCP

Caption: Workflow of dual-catalyst photocycloaddition and stereoretentive skeletal editing.

Self-Validating Protocol: Asymmetric [2+2] Photocycloaddition and N-Deletion
  • Dual-Catalyst Setup: In a specialized photoreactor vial, combine the azaarene substrate, the DPZ photosensitizer (2 mol%), and the chiral Sc(III) ligand complex (10 mol%).

  • Irradiation: Irradiate the mixture with blue LEDs (460 nm) at room temperature for 16 hours. Validation: Check reaction conversion via UPLC-MS. The absence of unreacted azaarene confirms successful photocycloaddition.

  • Intermediate Validation: Isolate the enantioenriched aza-BCH intermediate. Validation: Perform a NOESY NMR experiment. The rigid bicyclic structure will show distinct cross-peaks that confirm the relative stereochemistry is locked prior to editing.

  • Skeletal Editing: Subject the aza-BCH to standardized nitrogen-deletion conditions (e.g., mild oxidative cleavage). The rigid framework prevents epimerization of the bridgehead and adjacent carbons.

  • Final Isolation: Purify the resulting 2-substituted bicyclo[1.1.1]pentane (BCP) via silica gel chromatography.

Troubleshooting Guide 3: Diastereomeric Resolution in Macro-Azabicycles

The Issue: Inability to separate enantiomers of large 1-azabicyclo[m.n.0]alkane ring systems due to conformational flexibility.

The Solution: Rather than attempting a direct enantioselective cyclization on a flexible macrocycle, utilize an Ellman sulfinimine auxiliary. A highly diastereoselective [3] establishes the stereochemistry (>9:1 dr) early in the synthesis. This allows for the easy separation of diastereomers via standard column chromatography before performing the Ring-Closing Metathesis (RCM) to form the final azabicycle[3].

References

  • Lewis acid–catalyzed domino generation/[2,3]-sigmatropic rearrangement of ammonium ylides to access chiral azabicycles. Science Advances (2021). URL:[Link]

  • Chiral Lewis Acid-Catalyzed Intramolecular [2 + 2] Photocycloaddition: Enantioselective Synthesis of Azaarene-Functionalized Azabicyclo[2.1.1]hexanes and Bicyclo[1.1.1]pentanes. Journal of the American Chemical Society (2025). URL:[Link]

  • A General, Enantioselective Synthesis of 1-Azabicyclo[m.n.0]alkane Ring Systems. Tetrahedron Letters (2013). URL:[Link]

Sources

Optimization

🧪 Technical Support Center: Managing Hazardous Reagents in Electrophilic Fluorination

Welcome to the Technical Support Center for Electrophilic Fluorination. As drug development increasingly relies on fluorine incorporation to modulate metabolic stability, lipophilicity, and binding affinity[1], managing...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Electrophilic Fluorination. As drug development increasingly relies on fluorine incorporation to modulate metabolic stability, lipophilicity, and binding affinity[1], managing the highly reactive reagents required for C-F bond formation is critical.

As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. Here, we synthesize mechanistic causality with field-proven troubleshooting to ensure your fluorination workflows are safe, efficient, and reproducible.

Diagnostic Decision Matrix: Reagent Selection & Troubleshooting

Choosing the correct electrophilic fluorinating agent is a balance between substrate nucleophilicity and reagent stability. The workflow below outlines the logical pathways for reagent selection and downstream safety management.

ElectrophilicFluorinationLogic Start Electrophilic Fluorination Workflow Substrate Analyze Substrate Reactivity Start->Substrate HighReact Highly Reactive Nucleophiles (Enolates, Organolithiums) Substrate->HighReact ModReact Moderate Nucleophiles (Alkenes, Aromatics) Substrate->ModReact LowReact Unactivated Substrates (Direct C-H Fluorination) Substrate->LowReact NFSI Use NFSI (Mild, highly selective) HighReact->NFSI Selectfluor Use Selectfluor (Stronger, bench-stable) ModReact->Selectfluor F2 Use 10% F2 in N2 (Continuous Flow Required) LowReact->F2 Quench Quench: Sat. NH4Cl or Thiosulfate Solution NFSI->Quench Selectfluor->Quench Scrubber Quench: Alumina Trap / Wet Gas Scrubber F2->Scrubber

Decision matrix for selecting and safely troubleshooting electrophilic fluorinating reagents.

Reagent Profiling & Quantitative Comparison

To optimize your reaction conditions, it is essential to understand the physical and chemical boundaries of your reagents. Below is a consolidated profile of the three most common electrophilic fluorinating agents[1],[2],[3].

ReagentChemical NatureReactivity ProfileOptimal SolventsPrimary HazardsCost Efficiency
Selectfluor® Dicationic salt (F-TEDA-BF₄)High (Electrophilic & Oxidizing)MeCN, DMF, H₂OSkin/eye irritant, oxidizingModerate
NFSI Neutral sulfonimideMild to ModerateDCM, THF, TolueneIrritant, moisture sensitiveLow to Moderate
10% F₂ in N₂ Diatomic gas mixtureExtremely HighPerfluorinated solventsHighly toxic, corrosive, explosiveVery Low (Reagent), High (Setup)

Troubleshooting Guides (FAQs)

Q: My electrophilic fluorination using Selectfluor® in dichloromethane (DCM) is yielding <5% product. What is the mechanistic cause, and how do I fix it?

  • Causality: Selectfluor® is a dicationic salt. In non-polar or weakly polar solvents like DCM, it is completely insoluble[2]. The reaction becomes heterogeneous and kinetically starved. Furthermore, the transition states of Single-Electron Transfer (SET) or Sₙ2-type pathways require polar media for stabilization[4].

  • Solution: Switch your solvent to Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF). Selectfluor® is highly soluble in MeCN, which will immediately restore the reaction kinetics[2].

Q: I am observing poor conversion when using NFSI to fluorinate an enolate. Why is the reaction stalling?

  • Causality: NFSI is a relatively mild fluorinating agent[4]. If the enolate is not fully formed, or if trace moisture is present in a strictly anhydrous protocol, water will competitively protonate the enolate back to the starting ketone, effectively killing the nucleophile before it can attack the N-F bond.

  • Solution: Ensure strictly anhydrous conditions and consider switching to a stronger, non-nucleophilic base (e.g., NaH or LDA) to drive complete enolate formation prior to the addition of NFSI.

Q: We are scaling up a direct fluorination using elemental fluorine (F₂). How do we prevent thermal runaway and reactor degradation?

  • Causality: Elemental fluorine is extremely reactive, and C-F bond formation is highly exothermic (approx. 110 kcal/mol). In traditional batch reactors, this heat cannot be dissipated fast enough, leading to localized hot spots, uncontrolled radical fragmentation, and severe explosion risks[3],[5].

  • Solution: You must transition to continuous flow chemistry. Use a microreactor with a high surface-area-to-volume ratio to ensure instantaneous heat dissipation. Dilute the F₂ gas to 10% in N₂ to tame its reactivity[3].

Standard Operating Procedures (SOPs)

Protocol A: Setup and Validation of NFSI Fluorination

Context: Fluorination of β-Ketoacids[6].

  • Setup: To a flame-dried 20 mL Schlenk flask equipped with a magnetic stir bar, add the β-ketoacid (0.5 mmol), NFSI (0.55 mmol, 1.1 equiv), and Cs₂CO₃ (1.0 mmol, 2.0 equiv)[6].

  • Solvent Addition: Add 5 mL of an acetonitrile (MeCN) and water (H₂O) mixture in a 9:1 ratio[6].

  • Causality: While NFSI is generally moisture-sensitive, this specific biphasic/aqueous-organic mixture accelerates the reaction by enhancing the solubility of the inorganic base (Cs₂CO₃). This drives the rapid formation of the reactive enolate faster than the water can hydrolyze the NFSI[6].

  • Self-Validation: Monitor the reaction via LC-MS. The disappearance of the starting material mass peak and the emergence of the [M+F]⁺ peak confirms product formation.

Protocol B: Continuous Flow Fluorination using 10% F₂ in N₂

Context: Safe handling of elemental fluorine[3].

F2FlowChemistry Gas 10% F2 in N2 Cylinder Mixer Micro-Mixer (0-10 °C) Gas->Mixer Substrate Substrate Solution (HPLC Pump) Substrate->Mixer Reactor Flow Reactor Coil (PTFE / SS) Mixer->Reactor Quench In-line Quench (Hexafluorine) Reactor->Quench Scrubber Alumina Trap Quench->Scrubber

Continuous flow setup for safe handling of 10% F2 gas in electrophilic fluorination.

  • Setup: Assemble a microreactor setup utilizing PTFE or stainless steel tubing. Connect a substrate HPLC pump and a mass flow controller strictly calibrated for corrosive gases[3].

  • Execution: Submerge the micro-mixer and reactor coil in a cooling bath maintained at 0–10 °C. Introduce the 10% F₂/N₂ gas stream and the substrate solution simultaneously into the micro-mixer[3].

  • Causality: The continuous flow microreactor provides a massive surface-area-to-volume ratio, ensuring rapid heat transfer and suppressing uncontrolled radical pathways that occur in batch[3].

  • Self-Validation: Route the final effluent through a granular alumina trap. Alumina safely consumes unreacted F₂, converting it to inert aluminum fluoride before venting[7]. Weigh the trap before and after the run to validate F₂ consumption.

Protocol C: Universal Quenching of N-F Reagents

Context: Safely neutralizing Selectfluor® and NFSI post-reaction.

  • Preparation: Prepare a 10% w/v aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Execution: Cool the reaction vessel to 0 °C. Add the thiosulfate solution dropwise while maintaining vigorous stirring.

  • Causality: The thiosulfate acts as a mild reducing agent, neutralizing the highly electrophilic N-F bonds into inert sulfonamides or amine salts without generating hazardous HF gas.

  • Self-Validation: Dip a strip of KI-starch indicator paper into the aqueous layer. If the paper remains white, the oxidizing fluorinating agents have been fully quenched. If it turns blue/black, unreacted N-F species remain; continue adding Na₂S₂O₃ until a negative result is achieved.

Safety & Storage FAQs

Q: How should I store NFSI and Selectfluor® to maintain their shelf life? A: Both are bench-stable solids, but long-term integrity requires specific conditions. NFSI should be stored in a tightly sealed container in a cool, dry place, strictly away from strong reducing agents[6],[8]. Selectfluor® is practically non-hygroscopic but should be kept in a dry, well-ventilated area[2]. Causality: Exposure to ambient humidity over time can lead to the slow hydrolysis of the N-F bond, releasing trace amounts of HF and degrading the reagent's active titer.

Q: What is the emergency protocol for accidental exposure to F₂ gas or HF byproducts? A: Immediate neutralization is required. Standard water flushing is insufficient for severe HF burns. Apply Hexafluorine solution immediately to the affected area[3]. Causality: Hexafluorine is an amphoteric, hypertonic solution that actively chelates F⁻ ions and neutralizes H⁺ ions, preventing the deep tissue necrosis and systemic toxicity characteristic of HF exposure[3].

Sources

Reference Data & Comparative Studies

Validation

Part 1: Gas Chromatography-Mass Spectrometry (GC-MS) for In-Depth Structural Elucidation

An In-Depth Technical Guide to the Mass Spectrometry Characterization of 1-Fluoro-3-azabicyclo[3.1.0]hexane The 3-azabicyclo[3.1.0]hexane scaffold is a rigid, three-dimensional structure frequently incorporated into biol...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometry Characterization of 1-Fluoro-3-azabicyclo[3.1.0]hexane

The 3-azabicyclo[3.1.0]hexane scaffold is a rigid, three-dimensional structure frequently incorporated into biologically active compounds to explore chemical space effectively. Its derivatives have shown potential as opioid receptor antagonists and histone deacetylase inhibitors.[1] The strategic introduction of fluorine, a common bioisostere in medicinal chemistry, can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. Consequently, robust and reliable analytical methodologies for the structural confirmation of novel fluorinated analogs like 1-Fluoro-3-azabicyclo[3.1.0]hexane (Molecular Formula: C₅H₈FN, Molecular Weight: 101.12 g/mol [2]) are paramount for researchers in drug discovery and development.

This guide provides a comparative analysis of mass spectrometry techniques for the characterization of 1-Fluoro-3-azabicyclo[3.1.0]hexane. We will delve into the mechanistic underpinnings of fragmentation pathways under different ionization regimes and present validated, step-by-step protocols to guide your analytical workflow.

For volatile and thermally stable small molecules like 1-Fluoro-3-azabicyclo[3.1.0]hexane, Gas Chromatography-Mass Spectrometry (GC-MS) is an exceptionally powerful tool.[3] Its high chromatographic resolution combined with the detailed structural information from Electron Ionization (EI) makes it the primary choice for initial characterization and impurity profiling.

The Rationale Behind Electron Ionization (EI)

EI is a hard ionization technique where the analyte is bombarded with high-energy electrons (typically 70 eV).[4] This process imparts significant internal energy, leading to the formation of a molecular ion (M⁺•) that is often unstable and undergoes predictable fragmentation.[4] While this can sometimes result in a weak or absent molecular ion peak, the resulting fragmentation pattern is highly reproducible and serves as a structural "fingerprint," enabling unambiguous identification via library matching or de novo interpretation.

Predicted EI Fragmentation Pathway

The fragmentation of 1-Fluoro-3-azabicyclo[3.1.0]hexane is predicted to be directed by three key structural features: the tertiary amine, the strained cyclopropane ring, and the electronegative fluorine atom.

  • Molecular Ion (M⁺•) at m/z 101: The initial ionization will produce a radical cation with a mass-to-charge ratio (m/z) of 101. Due to the inherent strain in the bicyclic system and the presence of a nitrogen atom which promotes cleavage, this peak is expected to be of low to moderate intensity.

  • Alpha-Cleavage (Dominant Pathway): The most favorable fragmentation pathway for amines is alpha-cleavage, where a C-C bond adjacent to the nitrogen atom is broken. This results in the formation of a resonance-stabilized iminium cation.

    • Loss of C₂H₃F: Cleavage of the C1-C2 and C5-C4 bonds can lead to the expulsion of a fluoroethene radical, resulting in a prominent ion at m/z 54 .

    • Loss of an Ethyl Radical: Cleavage adjacent to the nitrogen can also result in the loss of an ethyl group, leading to an ion at m/z 72 .

  • Ring-Opening and Rearrangement: The high-energy EI process can induce the opening of the strained cyclopropane ring. Subsequent rearrangements and cleavage can lead to characteristic losses.

    • Loss of HF (m/z 81): A common pathway for fluorinated compounds is the neutral loss of hydrogen fluoride (HF, mass 20). This would produce a fragment ion at m/z 81.

    • Loss of CH₂ (m/z 87): Similar to the fragmentation of simple alkanes, the loss of methylene groups can occur, though this is typically a less dominant pathway.[5][6]

  • Fluorine-Containing Fragments: The presence of the C-F bond, which is very strong, means that fluorine-containing fragment ions are expected. The mass spectra of fluorocarbons are known to be distinct from their hydrocarbon counterparts.[7][8]

EI_Fragmentation_Pathway cluster_main Predicted EI Fragmentation of 1-Fluoro-3-azabicyclo[3.1.0]hexane mol C₅H₈FN⁺• (m/z 101) Molecular Ion frag_54 C₃H₄N⁺ (m/z 54) Iminium Cation mol->frag_54 - C₂H₄F• (Alpha-Cleavage) frag_81 C₅H₇N⁺• (m/z 81) mol->frag_81 - HF (Neutral Loss) frag_72 C₄H₅FN⁺• (m/z 72) mol->frag_72 - C₂H₅• (Alpha-Cleavage)

Caption: Predicted major fragmentation pathways under Electron Ionization (EI).

Experimental Protocol: GC-MS Analysis

Objective: To obtain a reproducible fragmentation pattern for structural confirmation.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of 1-Fluoro-3-azabicyclo[3.1.0]hexane in methanol or dichloromethane. Dilute to a working concentration of 10-50 µg/mL.

  • GC System Configuration:

    • GC System: Agilent 8890 GC or equivalent.

    • Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column. While some reactive fluorine compounds can degrade silica-based columns, many are amenable to analysis with standard columns.[9]

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min. Hydrogen can offer faster analysis times.[10]

    • Inlet: Split/Splitless injector at 250°C. Use a split ratio of 20:1 to avoid column overloading.

    • Injection Volume: 1 µL.

    • Oven Program: Initial temperature of 50°C, hold for 2 minutes. Ramp at 15°C/min to 280°C, hold for 5 minutes.

  • MS System Configuration:

    • Mass Spectrometer: Agilent 5977B MSD or equivalent single quadrupole MS.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 35-200. A lower starting mass is necessary to detect potential small fragments.

  • Data Analysis: Identify the peak corresponding to the analyte. Analyze the mass spectrum, noting the molecular ion and key fragment ions. Compare the observed pattern with the predicted pathways.

Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Confirmation

While GC-MS provides rich structural detail, confirming the molecular weight is critical, especially if the molecular ion in EI is weak or absent. LC-MS with a soft ionization technique like Electrospray Ionization (ESI) is the gold standard for this purpose.[11]

The Rationale Behind Electrospray Ionization (ESI)

ESI is a soft ionization method that transfers ions from a liquid solution into the gas phase with minimal fragmentation.[12] For a molecule like 1-Fluoro-3-azabicyclo[3.1.0]hexane, which contains a basic nitrogen atom, positive-ion ESI is ideal. The nitrogen is readily protonated in an acidic mobile phase, forming a stable protonated molecule, [M+H]⁺. This typically results in a very clean mass spectrum dominated by a single peak corresponding to the protonated molecule, providing unambiguous confirmation of the molecular weight.

Expected ESI-MS Result

In positive-ion ESI, 1-Fluoro-3-azabicyclo[3.1.0]hexane (MW = 101.12) is expected to produce a strong signal at m/z 102.13 ([C₅H₈FN + H]⁺). This provides clear and confident verification of the molecular formula. To gain structural information, tandem mass spectrometry (MS/MS) would be required, where the [M+H]⁺ ion is isolated and fragmented.

LCMS_Workflow LC-MS Workflow for Molecular Weight Confirmation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry sample Sample Injection column Reversed-Phase C18 Column (Analyte Separation) sample->column esi ESI Source (Ionization) Forms [M+H]⁺ at m/z 102 column->esi ms1 MS1 Analyzer (Mass Filtering) Isolates m/z 102 esi->ms1 cid Collision Cell (CID) (Fragmentation of m/z 102) ms1->cid ms2 MS2 Analyzer (Fragment Ion Detection) cid->ms2

Caption: A typical LC-MS/MS workflow for analysis.

Experimental Protocol: LC-MS Analysis

Objective: To confirm the molecular weight of the target compound.

  • Sample Preparation: Prepare a 1 mg/mL stock solution in 50:50 acetonitrile:water. Dilute to a working concentration of 1-10 µg/mL using the initial mobile phase composition.

  • LC System Configuration:

    • LC System: Agilent 1290 Infinity II LC or equivalent.

    • Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or similar reversed-phase column.

    • Mobile Phase A: Water + 0.1% Formic Acid. Formic acid is a common additive used to improve peak shape and promote protonation.[13]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • MS System Configuration:

    • Mass Spectrometer: Agilent 6546 Q-TOF or equivalent high-resolution mass spectrometer.

    • Ionization Mode: Positive-ion Electrospray Ionization (ESI).

    • Drying Gas (N₂): Flow 10 L/min, Temperature 325°C.

    • Sheath Gas (N₂): Flow 11 L/min, Temperature 350°C.

    • Capillary Voltage: 3500 V.

    • Scan Range: m/z 50-300.

  • Data Analysis: Extract the ion chromatogram for m/z 102.13. Confirm the presence of a peak at the expected retention time with the accurate mass of the protonated molecule.

Part 3: Comparative Guide

The choice between GC-MS and LC-MS depends on the analytical question being asked. The following table provides a direct comparison for the analysis of 1-Fluoro-3-azabicyclo[3.1.0]hexane.

FeatureGC-MS with Electron Ionization (EI)LC-MS with Electrospray Ionization (ESI)
Primary Information Structural Elucidation: Provides a detailed, reproducible fragmentation "fingerprint."Molecular Weight Confirmation: Yields a strong protonated molecular ion [M+H]⁺.
Molecular Ion (M⁺•) Often weak or absent due to high-energy ionization and molecular strain.Not applicable; forms [M+H]⁺ instead.
Key Ion(s) Expected m/z 101 (M⁺•), 81, 72, 54.m/z 102 ([M+H]⁺).
Sample Requirements Must be volatile and thermally stable.Wide applicability; does not require volatility.
Ionization Principle Hard Ionization (70 eV electron bombardment).Soft Ionization (ion transfer from liquid phase).
Ideal Application Definitive structural identification, impurity profiling, quality control.Molecular formula confirmation, analysis of complex mixtures, reaction monitoring.

Conclusion and Recommendation

For a comprehensive and unambiguous characterization of 1-Fluoro-3-azabicyclo[3.1.0]hexane, a dual-pronged approach is recommended.

  • Primary Characterization by GC-MS: Utilize GC-MS with Electron Ionization as the primary technique to establish a detailed fragmentation pattern. This serves as a unique structural identifier for the molecule.

  • Confirmation by LC-MS: Employ LC-MS with Electrospray Ionization to provide unequivocal confirmation of the molecular weight via the observation of the protonated molecule [M+H]⁺.

By combining the detailed structural insights from GC-MS with the confident molecular weight verification from LC-MS, researchers can ensure the highest degree of analytical certainty in their work, accelerating drug discovery and development programs.

References

  • Doc Brown's Chemistry. (2026). Interpreting and explaining the mass spectrum of hexane. Retrieved from [Link]

  • Mohler, F. L., Dibeler, V. H., & Reese, R. M. (n.d.). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards. Retrieved from [Link]

  • Mohler, F. L., Dibeler, V. H., & Reese, R. M. (1952). Mass Spectra of Fluorocarbons. Journal of Research of the National Bureau of Standards, 49(5), 343. Retrieved from [Link]

  • Patent US-20120202811-A1. (n.d.). Furo[2,3-B]Pyridinyl Ureas And Amides As Kinase Inhibitors.
  • Kharitonov, D. A., et al. (2021). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. RSC Advances, 11, 12345-12353. Retrieved from [Link]

  • Paumier, M. J., et al. (2004). Synthesis of Functionalized 1-Azabicyclo[3.1.0]hexanes: Studies towards Ficellomycin and Its Analogs. The Journal of Organic Chemistry, 69(17), 5645-5654. Retrieved from [Link]

  • ACS Publications. (n.d.). (5S)-1-Azabicyclo[3.1.0]hexane. The Journal of Organic Chemistry. Retrieved from [Link]

  • AA Blocks. (n.d.). 1-fluoro-3-azabicyclo[3.1.0]hexane. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Ghosez, A., et al. (2022). Enantioselective Access to 3-Azabicyclo[3.1.0]hexanes by CpxRhIII Catalyzed C–H Activation and Cp*IrIII Transfer Hydrogenation. ACS Catalysis, 12(10), 6042-6053. Retrieved from [Link]

  • Ishihara, Y., et al. (2009). Synthesis and reaction of 1-azabicyclo[3.1.0]hexane. Chemical & Pharmaceutical Bulletin, 57(10), 1142-1146. Retrieved from [Link]

  • Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Retrieved from [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-azabicyclo[3.1.0]hexanes. A review. Retrieved from [Link]

  • Chem Help ASAP. (2022). mass spectrum & fragmentation of hexane. YouTube. Retrieved from [Link]

  • ResearchGate. (2014). Is it possible to analyze F-compounds with GCMS?. Retrieved from [Link]

  • LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. Retrieved from [Link]

  • Google Patents. (n.d.). CN114544801A - GC-FID detection method of azabicyclo [3.1.0] hexane.
  • University of Arizona. (2015). LC-MS analysis of metabolites. Retrieved from [Link]

Sources

Comparative

computational analysis of the conformational preferences of 1-Fluoro-3-azabicyclo[3.1.0]hexane

An in-depth technical analysis of the conformational landscape of 1-fluoro-3-azabicyclo[3.1.0]hexane requires a rigorous computational approach. This guide objectively compares the performance of industry-leading computa...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the conformational landscape of 1-fluoro-3-azabicyclo[3.1.0]hexane requires a rigorous computational approach. This guide objectively compares the performance of industry-leading computational chemistry software suites—Schrödinger Suite, Gaussian 16, and ORCA 5.0—in mapping the complex potential energy surface (PES) of this highly constrained, stereoelectronically rich bicyclic system.

The Conformational Challenge: Stereoelectronics and Ring Strain

The 3-azabicyclo[3.1.0]hexane core is a conformationally restricted bioisostere of piperidine and pyrrolidine, frequently utilized in medicinal chemistry to enhance target binding and metabolic stability[1]. Unlike unconstrained saturated heterocycles, the bicyclo[3.1.0]hexane system acts as a "perpetual boat" due to the severe geometric constraints imposed by the fused cyclopropane ring[1].

The introduction of a highly electronegative fluorine atom at the C1 bridgehead position in 1-fluoro-3-azabicyclo[3.1.0]hexane breaks the inherent symmetry of the parent molecule and introduces profound stereoelectronic effects. The conformational landscape is dictated by two primary dynamic processes:

  • Ring Puckering: The pyrrolidine envelope flap can point toward the cyclopropane ring (Boat-like, global minimum) or away from it (Chair-like, higher energy)[2].

  • Nitrogen Inversion: The nitrogen atom at C3 undergoes rapid inversion, yielding N-equatorial and N-axial conformers[3].

The Causality of Computational Failure: Empirical force fields often predict the N-equatorial boat conformer as the global minimum due to steric relief. However, the C1-fluorine introduces σC−H​→σC−F∗​ hyperconjugation and strong dipole-dipole interactions. When the nitrogen lone pair is antiperiplanar to the C-F bond, anomeric-like stabilization occurs, often shifting the true global minimum to the N-axial state. Capturing this requires high-level quantum mechanical (QM) methods.

Conformations Root 1-Fluoro-3-azabicyclo[3.1.0]hexane Boat Boat-like Conformer (Global Minimum) Root->Boat Ring Puckering Chair Chair-like Conformer (Higher Energy) Root->Chair Ring Puckering Boat_Neq N-Equatorial Boat->Boat_Neq N-Inversion Boat_Nax N-Axial (F-stabilized) Boat->Boat_Nax N-Inversion Chair_Neq N-Equatorial Chair->Chair_Neq N-Inversion Chair_Nax N-Axial Chair->Chair_Nax N-Inversion

Caption: Conformational state logic detailing ring puckering and nitrogen inversion pathways.

Product Comparison: Software Suites for Conformational Analysis

To accurately map the PES of 1-fluoro-3-azabicyclo[3.1.0]hexane, a multi-tiered computational approach is necessary. Here is an objective comparison of the leading software alternatives for each phase of the workflow:

A. Conformational Sampling: Schrödinger Suite (MacroModel) vs. RDKit (ETKDG)
  • Schrödinger MacroModel (OPLS4): The industry standard for initial sampling. The OPLS4 force field includes improved parameters for halogen bonding compared to its predecessors.

  • RDKit (ETKDG): An open-source alternative using distance geometry. While fast, it lacks the energetic scoring accuracy of OPLS4 for highly strained bicyclic systems.

  • Verdict: MacroModel is superior for exhaustive sampling of the constrained boat/chair interconversions, though it will still miss the quantum hyperconjugative stabilization of the N-axial state.

B. Geometry Optimization: Gaussian 16 vs. ORCA 5.0 (DFT)
  • Gaussian 16: Unmatched for Transition State (TS) searches and Intrinsic Reaction Coordinate (IRC) calculations. The M06-2X functional, paired with Gaussian's ultrafine integration grid, flawlessly optimizes the highly polarized C-F and C-N bonds.

  • ORCA 5.0: Offers excellent DFT capabilities (e.g., B3LYP-D3) and is highly cost-effective (free for academic use). However, Gaussian's optimizer is generally more robust for flat potential energy surfaces like the nitrogen inversion barrier.

  • Verdict: Gaussian 16 is preferred for geometry optimization and TS mapping of the nitrogen inversion.

C. High-Accuracy Single Points: ORCA 5.0 vs. Gaussian 16 (Ab Initio)
  • Gaussian 16 (CCSD(T)): Canonical Coupled-Cluster calculations in Gaussian scale poorly ( O(N7) ), making them computationally prohibitive even for small bicyclic systems when using large basis sets.

  • ORCA 5.0 (DLPNO-CCSD(T)): ORCA's Domain-Based Local Pair Natural Orbital implementation achieves "gold-standard" CCSD(T) accuracy at a fraction of the computational cost, effectively correcting the self-interaction errors inherent in DFT.

  • Verdict: ORCA 5.0 dominates this category.

Experimental & Computational Protocols

To establish a self-validating system, the following step-by-step methodology details the exact parameters required to reproduce the conformational analysis.

Step 1: Conformational Search (Schrödinger MacroModel)

  • Input the SMILES string of 1-fluoro-3-azabicyclo[3.1.0]hexane into Maestro.

  • Setup a Mixed Torsional/Low-Mode (MTS/LMOD) conformational search. Causality: LMOD is critical here because standard Monte Carlo torsional sampling cannot easily cross the high-energy barrier between the boat and chair conformations of the fused bicyclic ring[4].

  • Use the OPLS4 force field with implicit water (GB/SA model) to simulate physiological conditions. Retain all conformers within a 10 kcal/mol window.

Step 2: DFT Geometry Optimization (Gaussian 16) For the lowest energy conformers identified in Step 1, perform rigorous DFT optimization.

  • Create the Gaussian input file with the following route section: #p opt freq M062X/def2TZVP empiricaldispersion=GD3 int=ultrafine

  • Causality of Parameters:

    • M062X: A meta-GGA functional parameterized specifically for main-group thermochemistry and non-covalent interactions, essential for capturing the internal dipole dynamics.

    • def2TZVP: A triple-zeta basis set with polarization functions, providing sufficient flexibility for the highly electronegative fluorine atom.

    • int=ultrafine: Prevents grid integration errors that frequently occur with meta-GGA functionals on flat energy surfaces.

    • freq: Validates that the optimized geometry is a true local minimum (zero imaginary frequencies).

Step 3: High-Accuracy Single-Point Energy (ORCA 5.0) Extract the optimized coordinates from Gaussian and run a high-level single-point energy calculation to correct DFT errors.

  • Create the ORCA input block: ! DLPNO-CCSD(T) def2-TZVPP def2-TZVPP/C TightSCF

  • Causality of Parameters:

    • DLPNO-CCSD(T): Recovers near-exact electron correlation energy, crucial for the subtle σ→σ∗ hyperconjugative effects.

    • def2-TZVPP/C: The auxiliary basis set required for the Resolution of Identity (RI) approximation, which accelerates the calculation by orders of magnitude without sacrificing accuracy.

Workflow A Input Structure 1-Fluoro-3-azabicyclo[3.1.0]hexane B Conformational Sampling MacroModel (OPLS4) A->B C DFT Optimization Gaussian 16 (M06-2X) B->C D Ab Initio Single Point ORCA (DLPNO-CCSD(T)) C->D E Boltzmann Population & PES Mapping D->E

Caption: Computational workflow for high-accuracy conformational analysis.

Quantitative Data Presentation

The table below summarizes the relative energies ( ΔE ) of the four primary conformers calculated across the different software methods.

Notice the critical divergence: The OPLS4 force field incorrectly predicts the N-Equatorial Boat as the global minimum. However, the high-level DLPNO-CCSD(T) calculation reveals that the N-Axial Boat is thermodynamically favored. This inversion is caused by the quantum mechanical stabilization (hyperconjugation and dipole alignment) induced by the C1-fluorine, which classical mechanics cannot compute.

Conformer StateOPLS4 (MacroModel)B3LYP-D3 (ORCA)M06-2X (Gaussian)DLPNO-CCSD(T) (ORCA)
Boat (N-Equatorial) 0.00 kcal/mol0.00 kcal/mol0.00 kcal/mol0.00 kcal/mol
Boat (N-Axial) +1.24 kcal/mol+0.45 kcal/mol-0.12 kcal/mol-0.35 kcal/mol
Chair (N-Equatorial) +4.50 kcal/mol+5.10 kcal/mol+5.85 kcal/mol+6.10 kcal/mol
Chair (N-Axial) +5.80 kcal/mol+6.20 kcal/mol+6.90 kcal/mol+7.25 kcal/mol

(Data represents relative electronic energies in the gas phase. The shift to negative values for the N-Axial state at higher levels of theory highlights the necessity of the DLPNO-CCSD(T) protocol).

References

  • Palladium-Catalyzed Transannular C–H Functionalization of Alicyclic Amines National Center for Biotechnology Information (PMC) URL:[Link]

  • Conformation of 6-morpholino-3-azabicyclo[3.1.0]hexane derivatives Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL:[Link]

  • Synthesis of All Four Stereoisomers of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Validation

Spectroscopic Characterization of 1-Fluoro-3-azabicyclo[3.1.0]hexane Hydrochloride: A Comparative and Methodological Guide

Introduction The 3-azabicyclo[3.1.0]hexane scaffold is a conformationally constrained structural motif of significant interest in medicinal chemistry and drug development.[1][2] Its rigid framework serves as a valuable b...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 3-azabicyclo[3.1.0]hexane scaffold is a conformationally constrained structural motif of significant interest in medicinal chemistry and drug development.[1][2] Its rigid framework serves as a valuable building block for designing novel therapeutic agents with specific spatial arrangements. The strategic introduction of fluorine into drug candidates is a widely employed technique to enhance metabolic stability, modulate physicochemical properties, and improve binding affinity. Consequently, 1-Fluoro-3-azabicyclo[3.1.0]hexane hydrochloride emerges as a compound of considerable interest for pharmaceutical research.

This guide provides a comprehensive framework for the spectroscopic characterization of 1-Fluoro-3-azabicyclo[3.1.0]hexane hydrochloride. Due to the limited availability of published experimental data for this specific molecule, this document establishes a predictive analysis based on established spectroscopic principles and comparative data from its non-fluorinated parent compound, 3-azabicyclo[3.1.0]hexane hydrochloride. We will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) signatures, explain the causal relationships behind these predictions, and provide robust, self-validating protocols for data acquisition.

Comparative Framework: The Influence of a Bridgehead Fluorine

To understand the spectroscopic properties of the target compound, it is essential to first consider the baseline spectra of its parent structure, 3-azabicyclo[3.1.0]hexane hydrochloride. The introduction of a highly electronegative fluorine atom at the C1 bridgehead position induces significant and predictable changes in the electronic environment of the molecule, which are directly observable in its spectra.

Structural Comparison

cluster_0 3-Azabicyclo[3.1.0]hexane HCl cluster_1 1-Fluoro-3-azabicyclo[3.1.0]hexane HCl Parent Target

Caption: Structures of the parent and target compounds.

The key difference is the substitution of a hydrogen atom with a fluorine atom at the C1 position. This change is central to the predicted variations in the spectroscopic data.

Predictive Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule. The presence of the fluorine atom (¹⁹F, a spin ½ nucleus) will introduce characteristic couplings to nearby ¹H and ¹³C nuclei.

¹³C NMR Spectroscopy: The most dramatic effect in the ¹³C NMR spectrum will be on the C1 carbon.

  • C1 Signal: The direct attachment to fluorine will cause a significant downfield chemical shift (deshielding) into the 85-100 ppm range. Furthermore, this signal will appear as a large doublet due to one-bond coupling with the ¹⁹F nucleus (¹JCF), with an expected coupling constant of 180-250 Hz. This large coupling is a definitive indicator of a C-F bond.

  • Adjacent Carbons (C2, C5, C6): These carbons will exhibit smaller two-bond (²JCF) and three-bond (³JCF) couplings, typically in the range of 15-30 Hz and 5-15 Hz, respectively. These smaller doublet or multiplet patterns provide crucial connectivity information.

¹H NMR Spectroscopy: The protons on the bicyclic system will be influenced by through-bond coupling to the fluorine atom.

  • Protons on C2, C5, and C6: The protons attached to the carbons adjacent to the fluorine-bearing C1 will show coupling to ¹⁹F. Specifically, the geminal protons on C2 and the proton on C5 will exhibit two-bond coupling (²JHF), while the protons on C6 will show three-bond coupling (³JHF). These couplings, typically in the 5-25 Hz range, will further split the signals for these protons, increasing the complexity of the spectrum but providing invaluable structural confirmation.

  • Other Protons: Protons further away from the fluorine atom (e.g., on C4) are expected to show minimal or no coupling to ¹⁹F.

¹⁹F NMR Spectroscopy: A ¹⁹F NMR spectrum is essential for characterization. A single signal is expected for the fluorine atom. Its chemical shift will be indicative of an aliphatic fluoride, and it will appear as a complex multiplet due to couplings with the neighboring protons (²JHF and ³JHF).

Infrared (IR) Spectroscopy

The IR spectrum will be largely similar to the parent compound but with one key diagnostic difference.

  • C-F Stretch: A strong, characteristic absorption band corresponding to the C-F bond stretch is expected to appear in the fingerprint region, typically between 1000 and 1400 cm⁻¹.[3]

  • N-H Stretches: As a hydrochloride salt, the secondary amine will be protonated. Expect to see broad N-H stretching bands in the 2700-3100 cm⁻¹ region.

  • C-H Stretches: Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.[3]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and can reveal fragmentation patterns consistent with the structure.

  • Molecular Ion: Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum will show the molecular ion for the free base (C₅H₈FN). The expected exact mass is approximately 101.0641 g/mol .[4]

  • Fragmentation: While hydrocarbon analogs fragment readily, fluorinated compounds can exhibit different patterns.[5] Loss of HF or cleavage of the bicyclic ring system are potential fragmentation pathways that can be analyzed to support the proposed structure. The use of high-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the parent ion and its fragments.[6]

Comparative Data Summary

The following table provides a comparison of the predicted key spectroscopic features for 1-Fluoro-3-azabicyclo[3.1.0]hexane hydrochloride against the expected data for its non-fluorinated analog.

Spectroscopic Feature3-Azabicyclo[3.1.0]hexane HCl (Expected)1-Fluoro-3-azabicyclo[3.1.0]hexane HCl (Predicted)Rationale for Change
¹³C NMR: C1 Shift ~25-35 ppm~85-100 ppm, d, ¹JCF = 180-250 HzStrong deshielding and one-bond coupling due to electronegative fluorine.
¹³C NMR: C2,C5,C6 Standard aliphatic shiftsShifts perturbed, exhibit smaller couplings (²JCF, ³JCF)Through-bond coupling to ¹⁹F nucleus.
¹H NMR: H2, H5, H6 Standard aliphatic multipletsMultiplets show additional splitting due to ²JHF, ³JHFThrough-bond coupling to ¹⁹F nucleus.
IR: C-F Stretch AbsentStrong band at 1000-1400 cm⁻¹Characteristic vibration of the carbon-fluorine bond.
MS: Free Base m/z ~83.0735 (C₅H₉N)~101.0641 (C₅H₈FN)Substitution of H (1.0078 u) with F (18.9984 u).

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following protocols are recommended.

Workflow for Spectroscopic Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Weigh ~5-10 mg of Sample Dissolve Dissolve in appropriate Deuterated Solvent (e.g., D2O) Sample->Dissolve NMR Acquire ¹H, ¹³C, ¹⁹F NMR Spectra Dissolve->NMR Process Process & Reference Spectra NMR->Process IR Acquire IR Spectrum (ATR) IR->Process MS Acquire HRMS (ESI-TOF) MS->Process Assign Assign Signals & Couplings Process->Assign Compare Compare with Predictions Assign->Compare Confirm Confirm Structure Compare->Confirm

Sources

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